HTS01037
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(E)-4-[(2-methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5S2/c1-20-14(19)13-8(15-11(16)4-5-12(17)18)7-10(22-13)9-3-2-6-21-9/h2-7H,1H3,(H,15,16)(H,17,18)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJODSFZNKNHKML-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CS2)NC(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CS2)NC(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26729497 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Foundational & Exploratory
HTS01037 as a FABP4 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of HTS01037, a small molecule inhibitor of Fatty Acid Binding Protein 4 (FABP4). FABP4, also known as adipocyte FABP (A-FABP) or aP2, is a key protein in lipid metabolism and inflammatory pathways, making it a significant target for therapeutic intervention in metabolic diseases and cancer.[1] this compound has been identified as a potent ligand of FABP4, demonstrating efficacy in various preclinical models.[2] This document summarizes the available quantitative data, details key experimental protocols, and visualizes the relevant biological pathways and experimental workflows.
Introduction to FABP4
Fatty acid binding proteins (FABPs) are a family of small, intracellular lipid-binding proteins that facilitate the transport and trafficking of fatty acids and other lipophilic molecules.[2][3] FABP4 is predominantly expressed in adipocytes and macrophages, where it plays a crucial role in fatty acid storage, lipolysis, and inflammation.[4][1][5] Dysregulation of FABP4 has been linked to obesity, insulin (B600854) resistance, type 2 diabetes, atherosclerosis, and cancer.[4][6][7] As a result, the development of small molecule inhibitors of FABP4, such as this compound, is an active area of research.[1]
This compound: Mechanism of Action
This compound functions as a competitive inhibitor of FABP4.[8] It binds to the fatty acid-binding pocket within the interior of the protein, thereby preventing the binding of endogenous fatty acids.[2] Beyond simple competitive inhibition, this compound also acts as an antagonist of the protein-protein interactions mediated by FABP4.[2] A key interaction that is disrupted is the one between FABP4 and Hormone-Sensitive Lipase (HSL), which is crucial for the regulation of lipolysis in adipocytes.[2] Importantly, this compound does not appear to activate the peroxisome proliferator-activated receptor gamma (PPARγ).[8][2]
Quantitative Data
The inhibitory activity and selectivity of this compound have been characterized using various biochemical and cell-based assays. The following tables summarize the key quantitative data available for this compound.
Table 1: Binding Affinity of this compound for FABP Isoforms
| FABP Isoform | Apparent Ki (μM) |
| FABP4 (AFABP/aP2) | 0.67 ± 0.18 |
| FABP5 (EFABP) | ~3.4 |
| FABP3 (HFABP) | ~9.1 |
Data compiled from multiple sources. The Ki for FABP4 is consistently reported as 0.67 μM.[8][2][5] The affinities for FABP3 and FABP5 are approximately 5- to 15-fold lower than for FABP4.[2][5]
Table 2: In Vitro Efficacy of this compound
| Cell Line | Assay | Effect |
| 3T3-L1 Adipocytes | Lipolysis Assay | Inhibition of lipolysis |
| Cultured Macrophages | LPS-stimulated Inflammation | Reduction of inflammation |
| KPC (mouse PDAC) | Cell Viability | Suppression of FABP4-induced viability |
| Human PDAC cell lines | Cell Viability | Suppression of FABP4-induced viability |
PDAC: Pancreatic Ductal Adenocarcinoma. Data from multiple studies demonstrate the cellular effects of this compound.[8][2][5][6]
Table 3: In Vivo Efficacy of this compound in Pancreatic Cancer Models
| Model | Treatment | Outcome |
| Syngeneic KPC subcutaneous tumors | 1.5 or 5 mg/kg this compound (i.p.) | Significant suppression of tumor growth at 5 mg/kg |
| Human xenograft tumors | This compound | Inhibition of tumor growth |
| Orthotopic PDAC model | This compound | Significant suppression of tumor growth, improved distant metastases and survival |
| Liver metastasis mouse model | This compound | Attenuated development and growth of liver metastases |
KPC: Murine pancreatic cancer cell line. i.p.: intraperitoneal. These studies highlight the anti-cancer potential of this compound in vivo.[6][9][10]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Ligand Binding Assay (1,8-ANS Displacement)
This assay is used to determine the binding affinity of a ligand to a FABP by measuring the displacement of a fluorescent probe.
Protocol:
-
Reagents:
-
Recombinant FABP protein
-
1-anilinonaphthalene-8-sulfonic acid (1,8-ANS) fluorescent probe
-
This compound (or other test compound)
-
Assay Buffer: 25 mM Tris-HCl, pH 7.4
-
-
Procedure:
-
Prepare a 5 μM solution of 1,8-ANS in the assay buffer.
-
Titrate the recombinant FABP protein into the 1,8-ANS solution.
-
Measure the fluorescence enhancement using a fluorescence spectrophotometer (e.g., Perkin Elmer 650-10S) with excitation and emission wavelengths set appropriately for 1,8-ANS (typically around 350 nm for excitation and 480 nm for emission).
-
To determine the Ki of this compound, perform a competitive displacement experiment. Incubate a fixed concentration of FABP and 1,8-ANS with varying concentrations of this compound.
-
Measure the decrease in fluorescence as this compound displaces 1,8-ANS from the FABP binding pocket.
-
-
Data Analysis:
-
The apparent Ki is calculated using non-linear regression analysis of the competition binding data using software such as PRISM.[8]
-
Adipocyte Lipolysis Assay
This assay measures the effect of this compound on the breakdown of triglycerides (lipolysis) in adipocytes.
Protocol:
-
Cell Culture:
-
Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes.
-
-
Procedure:
-
Pre-treat the differentiated 3T3-L1 adipocytes with varying concentrations of this compound or vehicle control for a specified period (e.g., 10 µM for a set time).
-
Stimulate lipolysis using an agent such as isoproterenol (B85558) (a β-adrenergic agonist).
-
Collect the culture medium after the stimulation period.
-
Measure the amount of glycerol (B35011) released into the medium as an indicator of lipolysis. This can be done using a commercial glycerol assay kit.
-
-
Data Analysis:
-
Compare the glycerol release in this compound-treated cells to vehicle-treated cells to determine the extent of lipolysis inhibition.
-
Macrophage Inflammation Assay
This assay assesses the anti-inflammatory effects of this compound in macrophages.
Protocol:
-
Cell Culture:
-
Culture a suitable macrophage cell line (e.g., THP-1 differentiated into macrophages) or primary macrophages.
-
-
Procedure:
-
Pre-treat the macrophages with this compound or vehicle control.
-
Stimulate an inflammatory response by adding lipopolysaccharide (LPS).
-
After incubation, collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Quantify the reduction in cytokine secretion in this compound-treated cells compared to LPS-stimulated, vehicle-treated cells.
-
In Vivo Tumor Growth Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
Protocol:
-
Animal Model:
-
Use an appropriate mouse strain (e.g., C57BL/6J for syngeneic models).
-
-
Procedure:
-
Inject cancer cells (e.g., KPC cells) subcutaneously into the flank of the mice to establish tumors.
-
Once tumors are established and have reached a certain size, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 1.5 or 5 mg/kg) or vehicle (e.g., PBS) to the respective groups via a suitable route (e.g., intraperitoneal injection) at specified intervals.[6][10]
-
Monitor tumor growth by measuring tumor volume (e.g., using calipers) at regular intervals.
-
-
Data Analysis:
Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involving FABP4, the experimental workflow for a binding assay, and the logical relationships of this compound's effects.
Caption: Simplified FABP4 signaling in adipocytes and macrophages.
Caption: Workflow for a competitive fluorescence displacement assay.
Caption: Logical flow of this compound's mechanism and effects.
References
- 1. Adipocyte fatty acid binding protein 4 (FABP4) inhibitors. An update from 2017 to early 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FABP4 fatty acid binding protein 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
HTS01037: A Technical Guide for Researchers in Drug Development
An In-depth Review of the Fatty Acid Binding Protein Inhibitor HTS01037 and its Applications in Metabolic Disease, Inflammation, and Oncology Research.
This technical guide provides a comprehensive overview of the small molecule inhibitor this compound for researchers, scientists, and drug development professionals. This compound is a valuable tool for investigating the roles of Fatty Acid Binding Proteins (FABPs) in various pathological processes.
Core Mechanism and Selectivity
This compound is a competitive antagonist of protein-protein interactions mediated by the adipocyte fatty acid-binding protein (AFABP), also known as aP2 or FABP4.[1][2] It functions as a high-affinity ligand for AFABP/aP2, with an apparent inhibition constant (Ki) of 0.67 μM.[1][2] While it displays some selectivity for AFABP/aP2, at higher concentrations, this compound can act as a pan-specific FABP inhibitor, binding to other FABP family members, albeit with reduced affinities.[2][3] The X-ray crystal structure of this compound bound to AFABP/aP2 reveals that it occupies the lipid-binding cavity in a manner structurally analogous to a long-chain fatty acid.[2]
Key Research Applications
This compound has been utilized in a range of in vitro and in vivo studies to probe the functions of FABPs in various disease models. Its primary applications fall into three main categories:
-
Metabolic Diseases: this compound mimics the phenotype of AFABP/aP2 knockout mice, which exhibit improved insulin (B600854) sensitivity and protection from atherosclerosis.[2] It has been shown to inhibit lipolysis in 3T3-L1 adipocytes.[1][2][3]
-
Inflammation: The inhibitor reduces lipopolysaccharide (LPS)-stimulated inflammation in cultured macrophages.[1][2][3] This is achieved, in part, by attenuating NF-κB signaling, leading to decreased expression of inducible nitric oxide synthase (iNOS) and reduced secretion of inflammatory cytokines like IL-6, TNFα, and MCP-1/CCL2.[1][2]
-
Oncology: Recent research has highlighted the potential of this compound in cancer therapy, particularly for pancreatic ductal adenocarcinoma (PDAC).[4][5][6] It has been shown to suppress PDAC cell viability, inhibit tumor growth and metastasis in mouse models, and enhance the efficacy of chemotherapy agents like gemcitabine.[4][5][6] The anti-cancer effects are associated with the downregulation of pathways involved in epithelial-mesenchymal transition (EMT) and cancer stemness.[4][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in the literature.
| Parameter | Value | Target | Reference |
| Binding Affinity (Ki) | 0.67 ± 0.18 μM | AFABP/aP2 (FABP4) | [2] |
| 3.4 µM | FABP5 | [3][7] | |
| 9.1 µM | FABP3 | [3][7] | |
| Inhibitory Concentration (IC50) | 25.6 µM | KPC (mouse PDAC) cells | [4] |
Signaling Pathways and Experimental Workflows
This compound in Macrophage Inflammation
This compound has been shown to modulate inflammatory responses in macrophages by inhibiting AFABP/aP2, which in turn affects downstream signaling pathways.
Caption: this compound inhibits AFABP/aP2, attenuating LPS-induced NF-κB signaling in macrophages.
This compound in Pancreatic Cancer Progression
In the context of pancreatic cancer, this compound has been demonstrated to interfere with FABP4-mediated signaling that promotes cancer cell aggressiveness.
Caption: this compound inhibits FABP4, suppressing ZEB1-mediated EMT and cancer stemness in PDAC.
General Experimental Workflow for In Vitro Studies
The following diagram illustrates a typical workflow for assessing the in vitro effects of this compound on cultured cells.
Caption: A generalized workflow for in vitro experiments using this compound.
Experimental Protocols
Ligand Binding Assay
Objective: To determine the binding affinity of this compound to FABPs.
Methodology:
-
A fluorescent ligand, 1-anilinonaphthalene 8-sulfonic acid (1,8-ANS), is utilized.
-
1,8-ANS is dissolved in absolute ethanol (B145695) and then diluted in 25 mM Tris-HCl (pH 7.4) to a final concentration of 5 μM.
-
The purified FABP protein is titrated into the 1,8-ANS solution.
-
Fluorescence enhancement is measured using a fluorescence spectrophotometer.
-
To determine the Ki of this compound, the displacement of 1,8-ANS by the inhibitor is measured.
-
Quantitative analysis of ligand binding is performed using non-linear regression software (e.g., PRISM).[1]
Cell-Based Lipolysis Assay
Objective: To assess the effect of this compound on lipolysis in adipocytes.
Methodology:
-
3T3-L1 adipocytes are cultured to maturity.
-
The cells are pre-treated with this compound or a vehicle control for a specified period (e.g., 3 hours).
-
Lipolysis is stimulated with an agent such as forskolin.
-
The amount of fatty acids released into the culture medium is quantified.
-
The reduction in fatty acid efflux in this compound-treated cells compared to control cells indicates inhibition of lipolysis.[2]
Macrophage Inflammation Assay
Objective: To evaluate the anti-inflammatory effects of this compound.
Methodology:
-
Wild-type macrophage cells are cultured.
-
The cells are pre-treated with this compound.
-
Inflammation is stimulated with lipopolysaccharide (LPS).
-
The production and secretion of inflammatory cytokines (e.g., IL-6, TNFα, MCP-1/CCL2) into the culture medium are quantified using methods like ELISA.
-
A significant reduction in cytokine levels in this compound-treated cells compared to LPS-stimulated control cells indicates an anti-inflammatory effect.[2]
In Vivo Tumor Growth Study
Objective: To determine the effect of this compound on tumor growth in a mouse model.
Methodology:
-
Syngeneic tumor mouse models are established by subcutaneously injecting cancer cells (e.g., KPC cells) into mice (e.g., C57BL/6J).
-
Once tumors reach a specified volume, the mice are randomized into treatment and control groups.
-
This compound is administered to the treatment group, typically via intraperitoneal injection, at specified doses (e.g., 1.5 mg/kg or 5 mg/kg). The control group receives a vehicle control (e.g., PBS).
-
Tumor growth is monitored and measured regularly over a set period (e.g., 11 days).
-
At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for markers of apoptosis or EMT.[4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Guide: HTS01037 Binding Affinity and Mechanism of Action on Adipocyte Fatty Acid-Binding Protein (AFABP/aP2)
For: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the small molecule inhibitor HTS01037, focusing on its binding characteristics with Adipocyte Fatty Acid-Binding Protein (AFABP, also known as aP2 or FABP4) and its subsequent effects on cellular signaling pathways.
Quantitative Binding Affinity Data
This compound is a competitive antagonist that binds to the lipid-binding cavity of AFABP/aP2, functioning as a high-affinity ligand.[1][2] Its binding affinity has been quantified through competitive displacement assays. The inhibitor constant (Kᵢ) represents the concentration of the inhibitor required to occupy 50% of the target protein's binding sites in the absence of the natural ligand.
The selectivity of this compound for AFABP/aP2 over other members of the Fatty Acid-Binding Protein (FABP) family is a critical aspect of its pharmacological profile. While it shows a preference for AFABP/aP2, it can act as a pan-specific FABP inhibitor at higher concentrations.[3]
Table 1: this compound Binding Affinity and Selectivity
| Target Protein | Binding Constant (Kᵢ) | Reference |
|---|---|---|
| AFABP/aP2 (FABP4) | 0.67 ± 0.18 µM | [1][3][4][5] |
| Heart FABP (FABP3) | 9.1 µM | [6] |
| Epithelial FABP (FABP5) | 3.4 µM |[6] |
Experimental Protocol: Fluorescence Displacement Assay
The binding affinity of this compound for AFABP/aP2 is determined using a competitive fluorescence displacement assay. This method relies on the displacement of a fluorescent probe, 1-anilinonaphthalene 8-sulfonic acid (1,8-ANS), from the binding cavity of AFABP/aP2 by the inhibitor.[1] The fluorescence of 1,8-ANS is significantly enhanced when it is bound within the hydrophobic pocket of the protein compared to when it is free in an aqueous solution.
Materials and Reagents
-
Recombinant human AFABP/aP2 protein
-
This compound compound
-
1-anilinonaphthalene 8-sulfonic acid (1,8-ANS)
-
Assay Buffer: 25 mM Tris-HCl, pH 7.4
-
Absolute Ethanol (B145695)
-
Fluorescence Spectrophotometer
-
Data analysis software (e.g., Prism)
Detailed Methodology
-
Preparation of Reagents:
-
A stock solution of 1,8-ANS is prepared by dissolving it in absolute ethanol.
-
This stock is then diluted in the assay buffer (25 mM Tris-HCl, pH 7.4) to a final working concentration of 5 µM. The final ethanol concentration is kept low (e.g., 0.05%) to avoid interference with protein structure.[3]
-
Serial dilutions of the inhibitor, this compound, are prepared in the assay buffer.
-
-
Assay Procedure:
-
A fixed concentration of the AFABP/aP2 protein is titrated into a cuvette containing 500 µL of the 5 µM 1,8-ANS solution.[3]
-
The fluorescence enhancement is measured to establish a baseline signal for the protein-probe complex. Measurements are typically taken using a fluorescence spectrophotometer with excitation and emission slit widths set to 4 nm.[3]
-
The this compound dilutions are then added to the protein/probe mixture.
-
-
Data Acquisition:
-
Following the addition of this compound, the mixture is incubated to reach equilibrium.
-
The fluorescence intensity is measured. As this compound displaces 1,8-ANS from the AFABP/aP2 binding pocket, the fluorescence intensity decreases.
-
-
Data Analysis:
-
The decrease in fluorescence is plotted against the concentration of this compound.
-
The resulting dose-response curve is analyzed using non-linear regression to calculate the IC₅₀ value (the concentration of inhibitor that displaces 50% of the bound probe).
-
The inhibitor constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent probe and its affinity for the protein.
-
Experimental Workflow Diagram
References
- 1. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of a small molecule inhibitor of Fatty Acid binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FABP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
The Role of HTS01037 in Elucidating Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
HTS01037 is a small molecule inhibitor of Fatty Acid Binding Protein 4 (FABP4), also known as adipocyte FABP (aP2). FABP4 is a key intracellular lipid chaperone predominantly expressed in adipocytes and macrophages, where it plays a crucial role in fatty acid trafficking, storage, and signaling. By binding to the lipid-binding cavity of FABP4, this compound competitively displaces endogenous fatty acids and disrupts the protein's interaction with key metabolic enzymes, making it a valuable tool for studying the intricate roles of FABP4 in lipid metabolism and related inflammatory pathways. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative effects on metabolic processes, and detailed experimental protocols for its application in research.
Core Mechanism of Action
This compound functions as a competitive inhibitor of FABP4. Its primary mechanism involves occupying the fatty acid-binding pocket of FABP4, thereby preventing the binding and transport of endogenous ligands such as long-chain fatty acids.[1] Furthermore, this compound acts as an antagonist of the protein-protein interaction between FABP4 and Hormone-Sensitive Lipase (HSL), a critical enzyme in the regulation of lipolysis.[1] This dual action makes this compound a potent modulator of lipid homeostasis and inflammatory signaling in cells expressing FABP4.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and a structurally related, more potent FABP4 inhibitor, BMS309403, for comparative purposes.
Table 1: Binding Affinity and Selectivity of FABP4 Inhibitors
| Compound | Target | Ki (μM) |
| This compound | FABP4 | 0.67 ± 0.18 |
| This compound | FABP3 (Heart) | 9.1 |
| This compound | FABP5 (Epithelial) | 3.4 |
| BMS309403 | FABP4 | <0.002 |
| BMS309403 | FABP3 (Heart) | 0.350 |
| BMS309403 | FABP5 (Epithelial) | 0.250 |
Table 2: In Vitro Efficacy of FABP4 Inhibitors on Lipolysis and Inflammation
| Compound | Assay | Cell Line | Effect | IC50 (μM) |
| This compound | Lipolysis Inhibition (Basal & Forskolin-stimulated) | 3T3-L1 Adipocytes | Inhibition of fatty acid efflux | Data not available |
| This compound | Anti-inflammatory | LPS-stimulated Macrophages | Reduction of pro-inflammatory markers | Data not available |
| BMS309403 | Isoproterenol-stimulated Lipolysis Inhibition | Primary Human Adipocytes | Inhibition of glycerol (B35011) release | >25 |
| BMS309403 | Basal MCP-1 Release Inhibition | PMA-differentiated THP-1 Macrophages | Inhibition of MCP-1 secretion | ~1.5 |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Adipocytes
Experimental Workflow for Assessing this compound Activity
References
HTS01037 and its effects on inflammatory pathways
A Technical Guide for Researchers and Drug Development Professionals
Introduction
HTS01037 is a small molecule inhibitor of Fatty Acid-Binding Proteins (FABPs), with a notable affinity for FABP4, also known as adipocyte FABP (A-FABP) or aP2. FABPs are intracellular lipid chaperones that play a crucial role in the transport and metabolism of fatty acids. Emerging evidence has implicated FABP4 in the regulation of inflammatory responses, particularly within macrophages. This technical guide provides an in-depth overview of the effects of this compound on inflammatory pathways, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling cascades. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are investigating the therapeutic potential of targeting FABP4-mediated inflammation.
Quantitative Data Summary
The inhibitory activity of this compound and its effects on inflammatory markers are summarized below. These data are compiled from various in vitro studies and provide a quantitative basis for understanding the compound's potency and efficacy.
| Parameter | Target/Marker | Value | Cell/System | Citation |
| Binding Affinity (Ki) | FABP4 (aP2) | 0.67 µM | N/A | [1] |
| FABP5 | 3.4 µM | N/A | [2] | |
| FABP3 | 9.1 µM | N/A | [2] | |
| Inflammatory Marker Inhibition | IL-1β Secretion | Significantly Reduced | Wild-Type Macrophages | [3] |
| Nlrp3 mRNA | Significantly Decreased | Bone Marrow-Derived Macrophages (BMDMs) | [3] | |
| CCL2 (MCP-1) Expression | Reduced | Primary Human Macrophages | [4][5] | |
| IL-1β Expression | Reduced | Primary Human Macrophages | [4][5] | |
| iNOS Expression | Attenuated | Microglial Cells | [1] |
Core Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the inhibition of FABP4. By binding to FABP4, this compound interferes with the intracellular transport of fatty acids and modulates downstream signaling pathways that are critical for the inflammatory response in macrophages.
A key mechanism involves the regulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This compound has been shown to attenuate pro-inflammatory NF-κB signaling[1]. This is significant as NF-κB is a master regulator of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.
Furthermore, this compound treatment leads to the upregulation of Uncoupling Protein 2 (UCP2) [1]. UCP2 is a mitochondrial inner membrane protein that can decrease the production of reactive oxygen species (ROS), which are known to be potent activators of inflammatory signaling.
The following diagram illustrates the proposed mechanism of action of this compound in modulating inflammatory pathways within a macrophage.
Caption: Mechanism of this compound in Macrophages.
Key Experimental Protocols
This section provides detailed methodologies for key experiments that are crucial for evaluating the effects of this compound on inflammatory pathways.
Macrophage Culture and Treatment
1. Cell Source:
-
Primary Macrophages: Bone marrow-derived macrophages (BMDMs) can be isolated from the femurs and tibias of mice.
-
Cell Lines: The human monocytic cell line THP-1 is a common model. THP-1 monocytes are differentiated into macrophage-like cells by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA).
2. Culture Conditions:
-
Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
For BMDMs, macrophage colony-stimulating factor (M-CSF) is added to the media to promote differentiation.
3. This compound Treatment:
-
This compound is dissolved in a suitable solvent, such as DMSO, to create a stock solution.
-
For experiments, the stock solution is diluted in culture medium to the desired final concentration (e.g., 30 µM).
-
Cells are pre-treated with this compound for a specified duration (e.g., 4 hours) before inflammatory stimulation.
4. Inflammatory Stimulation:
-
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is commonly used to stimulate macrophages.
-
A typical concentration of LPS used is 100 ng/mL.
The following workflow diagram outlines the general procedure for macrophage-based inflammation assays.
Caption: General Workflow for Macrophage Inflammation Assays.
Analysis of Inflammatory Markers
1. Cytokine Secretion (ELISA):
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of secreted cytokines (e.g., IL-1β, TNF-α, MCP-1) in the cell culture supernatant.
-
Procedure:
-
Collect the culture supernatant after treatment and stimulation.
-
Use commercially available ELISA kits specific for the cytokine of interest.
-
Follow the manufacturer's instructions, which typically involve coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, adding a substrate, and measuring the absorbance.
-
Calculate the cytokine concentration based on a standard curve.
-
2. Gene Expression (qPCR):
-
Principle: Quantitative Polymerase Chain Reaction (qPCR) is used to measure the mRNA expression levels of inflammatory genes (e.g., Nlrp3, CCL2, IL1B).
-
Procedure:
-
Lyse the cells and extract total RNA.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
Perform qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Normalize the expression of the target gene to a housekeeping gene (e.g., GAPDH or ACTB).
-
3. Signaling Pathway Analysis (Western Blot):
-
Principle: Western blotting is used to detect the protein levels and phosphorylation status of key signaling molecules in the NF-κB and JNK pathways (e.g., p-p65, p-JNK).
-
Procedure:
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies specific to the target proteins (total and phosphorylated forms).
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, visualize the key inflammatory signaling pathways affected by this compound.
NF-κB Signaling Pathway
Caption: The NF-κB Signaling Pathway and this compound Inhibition.
JNK Signaling Pathway
Caption: The JNK Signaling Pathway and this compound Inhibition.
This compound is a valuable research tool for investigating the role of FABP4 in inflammatory processes. Its ability to inhibit FABP4 and subsequently modulate key inflammatory signaling pathways, such as NF-κB and JNK, highlights its potential as a lead compound for the development of novel anti-inflammatory therapeutics. The quantitative data, experimental protocols, and pathway diagrams provided in this guide offer a solid foundation for further research and development in this promising area. As our understanding of the intricate roles of FABPs in inflammation continues to grow, inhibitors like this compound will be instrumental in dissecting these mechanisms and translating them into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FABP4/aP2 Regulates Macrophage Redox Signaling and Inflammasome Activation via Control of UCP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FABP4 inhibition suppresses PPARγ activity and VLDL-induced foam cell formation in IL-4-polarized human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unraveling the Functional Core of HTS01037: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves to elucidate the function, mechanism of action, and experimental validation of HTS01037, a small molecule inhibitor of Fatty Acid-Binding Proteins (FABPs). The following sections will detail its binding characteristics, effects on cellular processes, and its role in relevant signaling pathways, providing a comprehensive resource for researchers in metabolic diseases, inflammation, and oncology.
Core Function and Mechanism of Action
This compound is a potent inhibitor of fatty acid binding to the adipocyte fatty acid-binding protein (AFABP), also known as aP2 or FABP4.[1][2][3] Its primary mechanism involves acting as a competitive antagonist of the protein-protein interactions mediated by AFABP/aP2.[1][3] The molecule was identified through a high-throughput screening of a chemical library for compounds capable of displacing the fluorescent probe 1-anilinonaphthalene 8-sulfonic acid (1,8-ANS) from the lipid-binding cavity of AFABP/aP2.[2]
While exhibiting a high affinity for AFABP/aP2, this compound is also described as a pan-specific FABP inhibitor at higher concentrations, indicating its ability to bind to other members of the FABP family, albeit with generally reduced affinities.[1][2] This characteristic makes it a valuable tool for studying the broader roles of FABPs in cellular physiology.
Quantitative Data Summary
The binding affinity and inhibitory concentrations of this compound have been quantified for several FABP isoforms. The following table summarizes the available quantitative data.
| Target Protein | Parameter | Value (μM) |
| AFABP/aP2 (FABP4) | Ki | 0.67 ± 0.18[2] |
| Liver FABP (LFABP/FABP1) | Ki | ~5-10 (estimated from graphical data) |
| Intestinal FABP (IFABP/FABP2) | Ki | >10 (estimated from graphical data) |
| Heart Muscle FABP (HFABP/FABP3) | Ki | ~5-10 (estimated from graphical data) |
| Epithelial FABP (EFABP/FABP5) | Ki | ~1-5 (estimated from graphical data) |
Key Biological Effects
This compound has demonstrated significant effects in various cellular and preclinical models:
-
Inhibition of Lipolysis: In 3T3-L1 adipocytes, this compound effectively inhibits lipolysis, a process of breaking down triglycerides into free fatty acids and glycerol (B35011).[1][2][4]
-
Anti-inflammatory Activity: The compound reduces lipopolysaccharide (LPS)-stimulated inflammation in cultured macrophages.[1][2] This is achieved, in part, by attenuating pro-inflammatory NF-κB signaling.[5]
-
Modulation of UCP2 Expression: this compound treatment leads to an upregulation of Uncoupling Protein 2 (UCP2) expression.[6][7] This is significant as UCP2 is involved in regulating mitochondrial reactive oxygen species (ROS) production and has a protective role against oxidative stress and inflammation.
-
Antagonism of Protein-Protein Interactions: this compound acts as an antagonist of the protein-protein interaction between AFABP/aP2 and Hormone-Sensitive Lipase (HSL).[2] It has also been shown to affect the interaction between AFABP/aP2 and JAK2.[2][8]
-
Anti-cancer Effects: In preclinical models of pancreatic ductal adenocarcinoma (PDAC), this compound has been shown to suppress tumor growth and metastasis.[9][10] It also enhances the efficacy of the chemotherapeutic agent gemcitabine.[9]
Notably, this compound does not activate the peroxisome proliferator-activated receptor gamma (PPARγ), a key nuclear receptor involved in lipid metabolism and adipogenesis.[1][2]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its characterization.
Detailed Experimental Protocols
Fluorescent Displacement Assay for Binding Affinity
This assay determines the binding affinity of this compound to FABPs by measuring the displacement of a fluorescent probe.[2]
-
Reagents and Materials:
-
Purified recombinant FABP isoforms
-
1-anilinonaphthalene-8-sulfonic acid (1,8-ANS)
-
This compound
-
Assay Buffer: 25 mM Tris-HCl, pH 7.4
-
Fluorescence spectrophotometer
-
-
Procedure:
-
Prepare a working solution of 1,8-ANS in the assay buffer.
-
In a cuvette, add the 1,8-ANS solution.
-
Titrate increasing concentrations of the purified FABP protein into the 1,8-ANS solution and measure the increase in fluorescence to determine the saturation binding.
-
To determine the Ki of this compound, perform a competition assay. Incubate a fixed concentration of the FABP protein and 1,8-ANS with increasing concentrations of this compound.
-
Measure the decrease in fluorescence as this compound displaces 1,8-ANS from the FABP binding pocket.
-
Calculate the Ki value using appropriate binding models and software (e.g., Prism).
-
Lipolysis Assay in 3T3-L1 Adipocytes
This assay measures the effect of this compound on the release of glycerol and free fatty acids from adipocytes.[5][10][11][12][13]
-
Reagents and Materials:
-
Differentiated 3T3-L1 adipocytes
-
This compound
-
Isoproterenol (B85558) (as a positive control for lipolysis stimulation)
-
Krebs-Ringer bicarbonate buffer with HEPES (KRBH) containing 2% BSA
-
Glycerol and Free Fatty Acid detection kits
-
-
Procedure:
-
Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Wash the differentiated adipocytes with KRBH buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).
-
Stimulate lipolysis by adding isoproterenol to the appropriate wells.
-
Incubate for a defined period (e.g., 1-2 hours).
-
Collect the media from each well.
-
Measure the concentration of glycerol and free fatty acids in the collected media using commercially available colorimetric or fluorometric assay kits.
-
Normalize the results to the total protein content of the cells in each well.
-
Macrophage Inflammation Assay (LPS-Stimulated)
This assay evaluates the anti-inflammatory effects of this compound on macrophages stimulated with a bacterial endotoxin.[14][15][16][17]
-
Reagents and Materials:
-
Macrophage cell line (e.g., RAW 264.7 or primary bone marrow-derived macrophages)
-
Lipopolysaccharide (LPS)
-
This compound
-
Cell culture medium (e.g., DMEM)
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)
-
Reagents for Western blotting or qRT-PCR for inflammatory marker analysis
-
-
Procedure:
-
Plate macrophages in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 4-24 hours).
-
Collect the cell culture supernatant to measure secreted cytokines by ELISA.
-
Lyse the cells to extract protein or RNA.
-
Analyze the protein lysates by Western blotting for key inflammatory signaling proteins (e.g., phosphorylated IκB, p65 subunit of NF-κB).
-
Analyze the extracted RNA by qRT-PCR for the expression of pro-inflammatory genes.
-
Pancreatic Cancer Xenograft Model
This in vivo assay assesses the anti-tumor efficacy of this compound in a preclinical cancer model.[4][6][18][19]
-
Reagents and Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Human pancreatic cancer cell line (e.g., KPC, CAPAN-2, CFPAC-1)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously or orthotopically inject human pancreatic cancer cells into the mice.
-
Allow the tumors to establish and reach a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 1.5 or 5 mg/kg) or vehicle control to the respective groups via an appropriate route (e.g., intraperitoneal injection) according to a defined schedule.[18]
-
Measure the tumor volume regularly using calipers.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker expression).
-
In metastasis models, assess the presence and burden of metastatic lesions in relevant organs (e.g., liver).[6]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. INHIBITION OF FATTY ACID BINDING PROTEIN 4 SUPPRESSES PANCREATIC CANCER CELL GROWTH IN MOUSE SYNGENEIC TUMOR MODEL - Digestive Disease Week [ddw.digitellinc.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Uncoupling Lipid Metabolism from Inflammation through Fatty Acid Binding Protein-Dependent Expression of UCP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction of Adipocyte Fatty Acid-binding Protein (AFABP) and JAK2: AFABP/aP2 AS A REGULATOR OF JAK2 SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and characterization of a small molecule inhibitor of Fatty Acid binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. Effects of lipoic acid on lipolysis in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MEASUREMENT OF LIPOLYSIS PRODUCTS SECRETED BY 3T3-L1 ADIPOCYTES USING MICROFLUIDICS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. zen-bio.com [zen-bio.com]
- 14. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 17. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol to purify and culture human pancreatic cancer cells from patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of HTS01037 on Adipocyte and Macrophage Function: A Technical Guide
Introduction
HTS01037 is a small molecule inhibitor of fatty acid binding proteins (FABPs), with a notable affinity for adipocyte fatty acid-binding protein (A-FABP or FABP4). It acts as a competitive antagonist of the protein-protein interactions mediated by FABP4, particularly its interaction with hormone-sensitive lipase (B570770) (HSL). This technical guide provides an in-depth overview of the effects of this compound on adipocyte and macrophage function, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying signaling pathways.
I. This compound: Mechanism of Action and Binding Affinity
This compound functions as a high-affinity ligand for FABP4. While it shows some selectivity, at higher concentrations, it can act as a pan-specific FABP inhibitor. The inhibitory constants (Ki) of this compound for different FABPs have been determined in ligand displacement assays.
Table 1: Inhibitory Constants (Ki) of this compound for Fatty Acid Binding Proteins
| FABP Isoform | Ki Value |
| FABP4 (aP2) | 0.67 µM |
| FABP5 | 3.4 µM |
| FABP3 | 9.1 µM |
Data sourced from ligand displacement assays using 1,8-ANS.[1]
II. Impact of this compound on Adipocyte Function
In adipocytes, the primary function of this compound is the inhibition of lipolysis. By binding to FABP4, this compound antagonizes the interaction between FABP4 and hormone-sensitive lipase (HSL), a key enzyme in the breakdown of triglycerides.
Quantitative Data on Adipocyte Function
Table 2: Effect of this compound on Lipolysis in 3T3-L1 Adipocytes
| Treatment | Endpoint Measured | Observed Effect | Reference Cell Line |
| This compound | Lipolysis | Inhibition of lipolysis observed | 3T3-L1 Adipocytes |
| This compound (compared to BMS309403) | Lipolysis | Weaker inhibition than BMS309403 | 3T3-L1 Adipocytes |
Experimental Protocol: Adipocyte Lipolysis Assay
This protocol outlines the measurement of lipolysis in 3T3-L1 adipocytes by quantifying glycerol (B35011) release into the culture medium.
1. Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% calf serum.
-
Induce differentiation into mature adipocytes by treating confluent cells with a differentiation cocktail (e.g., DMEM with 10% FBS, dexamethasone, IBMX, and insulin) for 48-72 hours.
-
Maintain the differentiated adipocytes in DMEM with 10% FBS and insulin (B600854) for an additional 7-10 days, allowing for lipid accumulation.
2. This compound Treatment and Lipolysis Stimulation:
-
Wash mature 3T3-L1 adipocytes with warm PBS.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 30 µM) or vehicle control (DMSO) in serum-free DMEM for 3 hours.
-
To stimulate lipolysis, add a β-adrenergic agonist such as isoproterenol (B85558) (e.g., 10 µM) to the media and incubate for 1-3 hours at 37°C.
3. Measurement of Glycerol Release:
-
Collect the culture medium from each well.
-
Determine the glycerol concentration in the medium using a commercial glycerol assay kit, which typically involves an enzymatic reaction coupled to a colorimetric or fluorometric readout.
-
Normalize the glycerol release to the total protein content or cell number in each well.
4. Data Analysis:
-
Calculate the percentage inhibition of isoproterenol-stimulated lipolysis for each concentration of this compound compared to the vehicle control.
III. Impact of this compound on Macrophage Function
This compound exerts significant anti-inflammatory effects on macrophages by modulating key signaling pathways involved in the inflammatory response.
Quantitative Data on Macrophage Function
Table 3: Effect of this compound on Macrophage Inflammatory Responses
| Treatment | Endpoint Measured | Observed Effect | Cell Type |
| This compound | LPS-stimulated inflammation | Reduction in inflammation | Cultured Macrophages |
| 30 µM this compound | Hydrogen Peroxide Levels | Significant reduction | Wild-type Macrophages |
| This compound | Basal and fatty acid-stimulated LTC4 secretion | Marked decrease | Macrophages |
| This compound | iNOS expression (in the presence of palmitic acid) | Attenuated expression | Microglial cells |
| This compound | LPS and ATP-stimulated IL-1β secretion | Complete ablation | Wild-type Macrophages |
| 30 µM this compound + LPS | Nlrp3 mRNA levels | Significant decrease | BMDMs |
BMDMs: Bone Marrow-Derived Macrophages.[3][4]
Experimental Protocol: Macrophage Cytokine Secretion Assay (ELISA)
This protocol describes the measurement of pro-inflammatory cytokine secretion (e.g., IL-1β, TNF-α) from macrophages treated with this compound.
1. Cell Culture and Differentiation:
-
Culture a macrophage cell line (e.g., RAW 264.7) in DMEM with 10% FBS.
-
Alternatively, differentiate bone marrow cells into bone marrow-derived macrophages (BMDMs) by culturing in the presence of M-CSF for 7 days.
2. This compound Treatment and Inflammatory Challenge:
-
Seed macrophages into 24-well plates.
-
Pre-treat the cells with this compound (e.g., 30 µM) or vehicle control for 3-4 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 4 hours to induce an inflammatory response.
-
For inflammasome activation studies, subsequently treat with ATP (e.g., 2 mM) for 1 hour.
3. Measurement of Cytokine Secretion:
-
Collect the cell culture supernatants.
-
Quantify the concentration of the cytokine of interest (e.g., IL-1β) using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
4. Data Analysis:
-
Generate a standard curve using recombinant cytokine standards.
-
Calculate the concentration of the cytokine in each sample based on the standard curve.
-
Compare the cytokine levels in this compound-treated cells to the vehicle-treated controls.
Experimental Protocol: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring the effect of this compound on the expression of inflammatory genes (e.g., Nlrp3, iNOS) in macrophages.
1. Cell Treatment and RNA Extraction:
-
Follow the cell culture and treatment steps as described in the cytokine secretion assay protocol.
-
After the desired incubation period, lyse the cells and extract total RNA using a commercial RNA isolation kit.
2. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
3. Quantitative PCR:
-
Perform qPCR using a qPCR instrument, SYBR Green master mix, and primers specific for the target gene (Nlrp3, iNOS) and a housekeeping gene (e.g., Actb).
-
Use a thermal cycling protocol appropriate for the primers and instrument.
4. Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
-
Compare the fold change in gene expression in this compound-treated cells relative to the vehicle-treated controls.
IV. Signaling Pathways Modulated by this compound
The effects of this compound on adipocyte and macrophage function are mediated through the modulation of specific intracellular signaling pathways.
This compound-Mediated Inhibition of Lipolysis in Adipocytes
This compound inhibits lipolysis by disrupting the interaction between FABP4 and HSL.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and characterization of a small molecule inhibitor of Fatty Acid binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FABP4/aP2 Regulates Macrophage Redox Signaling and Inflammasome Activation via Control of UCP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FABP4/aP2 Regulates Macrophage Redox Signaling and Inflammasome Activation via Control of UCP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
HTS01037: A Technical Guide to a Novel FABP4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary studies involving HTS01037, a small molecule inhibitor of Fatty Acid Binding Protein 4 (FABP4). This document details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways.
Core Concepts
This compound is a competitive antagonist of the protein-protein interactions mediated by adipocyte fatty acid-binding protein (AFABP/aP2), also known as FABP4.[1][2] It functions as a high-affinity ligand for FABP4, displacing the fluorophore 1-anilinonaphthalene 8-sulfonic acid (1,8-ANS) from its lipid-binding cavity.[2] X-ray crystallography has revealed that this compound binds to FABP4 in a structurally similar position to that of a long-chain fatty acid.[2] While it shows some selectivity for FABP4, at higher concentrations, it can act as a pan-specific FABP inhibitor.[1][3]
The primary biological effects of this compound observed in preliminary studies include the inhibition of lipolysis in adipocytes and the reduction of lipopolysaccharide (LPS)-stimulated inflammation in macrophages.[1][2][4] Notably, this compound does not activate peroxisome proliferator-activated receptor gamma (PPARγ).[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from preliminary studies on this compound.
Table 1: Binding Affinity of this compound for Fatty Acid Binding Proteins
| FABP Isoform | Inhibition Constant (Ki) | Reference |
| FABP4 (AFABP/aP2) | 0.67 ± 0.18 µM | [2] |
| FABP5 | 3.4 µM | [4][5] |
| FABP3 | 9.1 µM | [4][5] |
Table 2: In Vivo Efficacy of this compound in a Pancreatic Cancer Model
| Treatment Group | Dose | Average Tumor Volume (Day 11) | Reference |
| Control (PBS) | - | 479.4 ± 391.4 mm³ | [2] |
| This compound | 1.5 mg/kg (i.p.) | 408.1 ± 423.1 mm³ | [2] |
| This compound | 5 mg/kg (i.p.) | 200.4 ± 117.5 mm³ | [2] |
Signaling Pathways
This compound has been shown to attenuate pro-inflammatory signaling pathways, primarily through its inhibition of FABP4. A key pathway affected is the Nuclear Factor-kappa B (NF-κB) signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
HTS01037: A Technical Guide to its Selectivity for Fatty Acid-Binding Protein (FABP) Isoforms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule inhibitor HTS01037 and its selectivity for various isoforms of Fatty Acid-Binding Proteins (FABPs). FABPs are a family of intracellular lipid-binding proteins that play crucial roles in fatty acid uptake, transport, and metabolism. Their involvement in metabolic diseases, inflammation, and cancer has made them attractive targets for therapeutic intervention. This compound has emerged as a valuable tool for studying the functions of specific FABP isoforms.
Quantitative Analysis of this compound Selectivity
This compound was identified from a chemical library screen as a ligand capable of displacing a fluorescent probe from the lipid-binding cavity of FABPs.[1] It functions as a high-affinity ligand for the adipocyte FABP (AFABP, also known as aP2 or FABP4).[1] While it shows a preference for FABP4, at higher concentrations, it can act as a pan-specific FABP inhibitor.[1][2] The binding affinities of this compound for different FABP isoforms are summarized below.
| FABP Isoform | Binding Affinity (Ki) | Reference |
| FABP4 (AFABP/aP2) | 0.67 µM (or 670 nM) | [1][2][3][4][5][6] |
| FABP5 (E-FABP) | 3.4 µM | [4][5] |
| FABP3 (H-FABP) | 9.1 µM | [4][5] |
| Liver FABP (L-FABP) | Binds with reduced affinity | [1] |
| Intestinal FABP (I-FABP) | Binds with reduced affinity | [1] |
| Epithelial FABP (E-FABP) | Binds with reduced affinity | [1] |
Experimental Protocols
The selectivity and functional effects of this compound have been characterized using a variety of experimental techniques. The core methodologies are detailed below.
Fluorescence Displacement Binding Assay
This assay is used to determine the binding affinity of a test compound by measuring its ability to displace a fluorescent probe from the FABP binding pocket.
-
Principle: The fluorescent ligand 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS) exhibits low fluorescence in an aqueous solution but fluoresces intensely when bound to the hydrophobic cavity of an FABP. A competing ligand, such as this compound, will displace 1,8-ANS, leading to a decrease in fluorescence.[1]
-
Protocol Outline:
-
Reagents: Purified recombinant FABP isoforms, 1,8-ANS fluorescent probe, test compound (this compound), and assay buffer (e.g., 25-30 mM Tris-HCl, 100 mM NaCl, pH 7.4-7.6).[2][7][8]
-
Probe Preparation: 1,8-ANS is dissolved in ethanol (B145695) and then diluted in the assay buffer to a working concentration (e.g., 5 µM).[2]
-
Assay Procedure:
-
Recombinant FABP protein (e.g., 3 µM) is incubated with the fluorescent probe (e.g., 500 nM) in a 96-well plate.[7][8]
-
Varying concentrations of the competitor compound (this compound) are added to the wells.[7][8]
-
The mixture is allowed to equilibrate for a set time (e.g., 20 minutes) at room temperature, protected from light.[7][8]
-
-
Data Acquisition: Fluorescence is measured using a fluorescence spectrophotometer or plate reader.[2]
-
Data Analysis: The decrease in fluorescence is plotted against the concentration of the competitor. The inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) is then calculated using non-linear regression analysis (e.g., using Prism software).[2]
-
Cellular Lipolysis Assay
This assay assesses the ability of this compound to inhibit the breakdown of triglycerides in adipocytes.
-
Principle: this compound inhibits lipolysis by acting as an antagonist to the protein-protein interaction between FABP4 and Hormone Sensitive Lipase (HSL).[1][2] This assay measures the release of glycerol (B35011) (a product of lipolysis) from adipocytes.
-
Protocol Outline:
-
Cell Culture: 3T3-L1 cells are differentiated into mature adipocytes.[1]
-
Treatment: Adipocytes are pre-treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 3 hours).
-
Stimulation (Optional): Lipolysis can be stimulated using an agent like isoproterenol.[5]
-
Measurement: The amount of glycerol released into the cell culture medium is quantified using a commercial glycerol assay kit.
-
Analysis: The reduction in glycerol release in this compound-treated cells compared to control cells indicates the inhibition of lipolysis.[1]
-
Macrophage Inflammation Assay
This assay evaluates the anti-inflammatory effects of this compound in macrophages.
-
Principle: this compound has been shown to reduce inflammation stimulated by lipopolysaccharide (LPS) in macrophages.[1] This can be measured by the secretion of inflammatory cytokines or the activity of inflammatory signaling pathways.
-
Protocol Outline:
-
Cell Culture: Macrophage cell lines (e.g., RAW264.7 or THP-1) or primary macrophages are used.[9]
-
Treatment: Cells are pre-treated with this compound or a vehicle.
-
Inflammatory Challenge: Cells are stimulated with LPS to induce an inflammatory response.[1]
-
Measurement:
-
Cytokine Release: The concentration of inflammatory cytokines (e.g., MCP-1) in the culture supernatant is measured by ELISA.[5]
-
Signaling Pathway Activation: The phosphorylation status of key inflammatory signaling proteins (e.g., JNK/c-Jun, components of the NFκB pathway) is assessed by Western blotting.[2][9]
-
-
Analysis: A decrease in cytokine secretion or signaling protein activation in this compound-treated cells indicates an anti-inflammatory effect.[1]
-
Visualizations: Signaling Pathways and Workflows
Mechanism of this compound in Adipocytes
References
- 1. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FABP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of Fatty Acid Binding Protein 5 Inhibitors Through Similarity-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Cobimetinib as a novel A-FABP inhibitor using machine learning and molecular docking-based virtual screening - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01057G [pubs.rsc.org]
An In-depth Technical Guide to the Chemical Properties of HTS01037
For Researchers, Scientists, and Drug Development Professionals
Abstract
HTS01037 is a potent small molecule inhibitor of the adipocyte fatty acid-binding protein (A-FABP/aP2), a key protein implicated in metabolic and inflammatory pathways. This technical guide provides a comprehensive overview of the chemical and biological properties of this compound, including its mechanism of action, physicochemical characteristics, and its effects on cellular processes. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are presented to facilitate further research and drug development efforts.
Chemical Identity and Physicochemical Properties
This compound is a high-affinity ligand for A-FABP/aP2.[1] Its chemical structure and properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| Formal Name | 4-[(3-carboxy-1-oxo-2-propen-1-yl)amino]-[2,2'-bithiophene]-5-carboxylic acid, 5-methyl ester[1][2] |
| CAS Number | 682741-29-3[1][2] |
| Molecular Formula | C₁₄H₁₁NO₅S₂[1][2] |
| SMILES | O=C(/C=C/C(O)=O)NC1=C(C(OC)=O)SC(C2=CC=CS2)=C1[1] |
| InChI | InChI=1S/C14H11NO5S2/c1-20-14(19)13-8(15-11(16)4-5-12(17)18)7-10(22-13)9-3-2-6-21-9/h2-7H,1H3,(H,15,16)(H,17,18)/b5-4+[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 337.4 g/mol [1] |
| Purity | >98%[2] |
| Formulation | Powder[2] |
| Solubility | DMSO: 5 mg/mL[1], DMF: 3 mg/mL[1], DMSO:PBS (pH 7.2) (1:10): 0.1 mg/mL[1] |
| Storage | Room Temperature[2] |
| Stability | ≥ 4 years[1] |
Mechanism of Action and Biological Activity
This compound functions as a competitive antagonist of A-FABP/aP2, binding to the fatty acid-binding pocket with high affinity.[1] This interaction inhibits the binding of endogenous fatty acids and disrupts the protein-protein interactions of A-FABP/aP2 with other cellular proteins, such as hormone-sensitive lipase (B570770) (HSL).[1]
The primary biological activities of this compound include:
-
Inhibition of Lipolysis: this compound has been shown to inhibit lipolysis in 3T3-L1 adipocytes.[1]
-
Anti-inflammatory Effects: The compound reduces lipopolysaccharide (LPS)-stimulated inflammation in bone marrow-derived macrophages.[1]
Table 3: In Vitro Biological Activity of this compound
| Target | Assay | Value |
| A-FABP/aP2 | Ligand Binding (Ki) | 0.67 µM[1] |
Experimental Protocols
Ligand Binding Assay (Fluorescence Displacement)
This protocol describes a method to determine the binding affinity of this compound to A-FABP/aP2 using the fluorescent probe 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS).
Materials:
-
Recombinant A-FABP/aP2 protein
-
1,8-ANS (1-anilinonaphthalene-8-sulfonic acid)
-
This compound
-
25 mM Tris-HCl, pH 7.4
-
Absolute ethanol (B145695)
-
Fluorescence spectrophotometer
Procedure:
-
Prepare a 5 µM working solution of 1,8-ANS in 25 mM Tris-HCl (pH 7.4). The final ethanol concentration from the 1,8-ANS stock should be minimal (e.g., 0.05%).
-
Add 500 µL of the 5 µM 1,8-ANS solution to a cuvette.
-
Titrate increasing concentrations of the A-FABP/aP2 protein into the 1,8-ANS solution.
-
Measure the fluorescence enhancement at an excitation wavelength of 331 nm and an emission wavelength appropriate for the spectrophotometer (typically around 480 nm).[1] Use 4 nm excitation and emission slit widths.
-
To determine the inhibitory constant (Ki) of this compound, perform competitive binding assays by adding varying concentrations of this compound to the A-FABP/aP2 and 1,8-ANS mixture.
-
Analyze the data using non-linear regression to calculate the Ki value.
Inhibition of Lipolysis in 3T3-L1 Adipocytes
This protocol details the procedure for assessing the effect of this compound on lipolysis in a mature adipocyte cell line.
Materials:
-
Mature 3T3-L1 adipocytes
-
This compound
-
Isoproterenol (or other lipolytic agent)
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer with 2% BSA)
-
Glycerol (B35011) and/or free fatty acid quantification kit
Procedure:
-
Plate mature 3T3-L1 adipocytes in a multi-well plate.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 1-3 hours).
-
Stimulate lipolysis by adding a known concentration of a β-adrenergic agonist like isoproterenol.
-
Incubate for an appropriate time (e.g., 1-3 hours).
-
Collect the cell culture medium.
-
Measure the concentration of glycerol or free fatty acids released into the medium using a commercially available kit.
-
Normalize the results to the total protein content of the cells in each well.
Macrophage Anti-inflammatory Assay
This protocol outlines a method to evaluate the anti-inflammatory properties of this compound in macrophages.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7)
-
This compound
-
Lipopolysaccharide (LPS)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6) or a Griess reagent for nitric oxide measurement.
Procedure:
-
Plate macrophages in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound (or vehicle) for a designated period (e.g., 1-2 hours).
-
Stimulate an inflammatory response by adding LPS (e.g., 100 ng/mL).
-
Incubate for a suitable duration (e.g., 6-24 hours).
-
Collect the cell culture supernatant.
-
Quantify the levels of pro-inflammatory mediators such as TNF-α, IL-6, or nitric oxide (measured as nitrite) in the supernatant using appropriate assays.
Signaling Pathways
This compound exerts its biological effects by modulating signaling pathways downstream of A-FABP/aP2.
Inhibition of Lipolysis Signaling Pathway
This compound disrupts the interaction between A-FABP/aP2 and hormone-sensitive lipase (HSL), a key enzyme in the lipolytic cascade. This interference reduces the breakdown of triglycerides into free fatty acids and glycerol.
Caption: this compound inhibits the A-FABP/aP2 and HSL interaction.
Anti-inflammatory Signaling Pathway
In macrophages, A-FABP/aP2 is involved in pro-inflammatory signaling. By inhibiting A-FABP/aP2, this compound can attenuate the downstream inflammatory response, potentially through modulation of the NF-κB pathway.
Caption: this compound inhibits A-FABP/aP2, reducing inflammatory signaling.
Experimental Workflow for In Vitro Characterization
The following diagram illustrates a typical workflow for the initial in vitro characterization of this compound.
Caption: Workflow for in vitro characterization of this compound.
Conclusion
This compound is a valuable research tool for investigating the roles of A-FABP/aP2 in metabolic and inflammatory diseases. Its well-characterized chemical properties and biological activities, coupled with the detailed experimental protocols provided in this guide, offer a solid foundation for researchers and drug development professionals to explore its therapeutic potential. The elucidated signaling pathways provide a framework for understanding its mechanism of action and for designing future studies.
References
HTS01037: A Potent Inhibitor of FABP4 for Metabolic Disease Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
HTS01037 is a small molecule inhibitor of Fatty Acid-Binding Protein 4 (FABP4), a key protein implicated in the pathogenesis of various metabolic diseases, including obesity, type 2 diabetes, and atherosclerosis. By targeting FABP4, this compound offers a promising therapeutic strategy to mitigate the metabolic dysregulation and chronic inflammation associated with these conditions. This technical guide provides a comprehensive overview of this compound's role in metabolic disease research, detailing its mechanism of action, experimental protocols for its use in vitro and in vivo, and its effects on key metabolic and inflammatory pathways.
Introduction to FABP4 in Metabolic Disease
Fatty Acid-Binding Protein 4 (FABP4), also known as aP2, is a lipid chaperone predominantly expressed in adipocytes and macrophages. It plays a crucial role in intracellular fatty acid trafficking, lipid storage, and signaling. Elevated levels of FABP4 are strongly associated with obesity, insulin (B600854) resistance, and cardiovascular disease. In adipocytes, FABP4 is involved in lipolysis, the process of breaking down stored fats. In macrophages, it modulates inflammatory responses. The multifaceted role of FABP4 makes it an attractive target for therapeutic intervention in metabolic disorders.
This compound: A Specific FABP4 Inhibitor
This compound has been identified as a potent inhibitor of FABP4. Its inhibitory activity has been quantified, demonstrating selectivity for FABP4 over other closely related FABP isoforms.
Quantitative Data on this compound Inhibition
The inhibitory constants (Ki) of this compound have been determined using ligand displacement assays, providing a measure of its binding affinity to different FABP isoforms.
| Target Protein | Inhibition Constant (Ki) |
| FABP4 | 670 nM[1] |
| FABP5 | 3.4 µM[1] |
| FABP3 | 9.1 µM[1] |
Table 1: Inhibitory activity of this compound against various Fatty Acid-Binding Proteins.
Mechanism of Action of this compound in Metabolic Regulation
This compound exerts its effects by competitively binding to FABP4, thereby blocking its interaction with fatty acids and downstream signaling partners. This inhibition leads to two primary beneficial outcomes in the context of metabolic disease: reduced adipocyte lipolysis and attenuated macrophage inflammation.
Inhibition of Adipocyte Lipolysis
In adipocytes, FABP4 facilitates the breakdown of triglycerides into free fatty acids (lipolysis). By inhibiting FABP4, this compound reduces the release of excess free fatty acids into circulation, a key contributor to insulin resistance in other tissues.
Attenuation of Macrophage Inflammation
In macrophages, FABP4 is involved in pro-inflammatory signaling pathways. This compound has been shown to reduce lipopolysaccharide (LPS)-stimulated inflammation in macrophages.[1] This anti-inflammatory effect is crucial for mitigating the chronic low-grade inflammation characteristic of metabolic diseases.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound in metabolic disease research.
In Vitro Adipocyte Lipolysis Assay
This protocol details the procedure to measure the effect of this compound on lipolysis in cultured adipocytes.
Objective: To quantify the inhibition of glycerol (B35011) and free fatty acid release from adipocytes following treatment with this compound.
Cell Line: 3T3-L1 pre-adipocytes, differentiated into mature adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
This compound
-
Isoproterenol (B85558) (lipolytic agent)
-
Glycerol Assay Kit
-
Free Fatty Acid Assay Kit
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture and differentiate 3T3-L1 cells into mature adipocytes in 24-well plates.
-
Wash the cells with PBS.
-
Pre-incubate the cells with various concentrations of this compound in DMEM for 1-3 hours.
-
Induce lipolysis by adding isoproterenol to the media and incubate for 1-2 hours.
-
Collect the culture medium.
-
Measure the concentration of glycerol and free fatty acids in the collected medium using commercially available assay kits, following the manufacturer's instructions.
-
Normalize the results to the total protein content of the cells in each well.
In Vitro Macrophage Anti-Inflammatory Assay
This protocol describes how to assess the anti-inflammatory effects of this compound on macrophages.
Objective: To measure the reduction in pro-inflammatory cytokine production by macrophages treated with this compound.
Cell Line: RAW264.7 macrophages.
Materials:
-
RAW264.7 macrophage cells
-
DMEM
-
This compound
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α and IL-6
-
PBS
Procedure:
-
Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for 1-3 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours to induce an inflammatory response.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits, following the manufacturer's protocols.
In Vivo Administration in a Diet-Induced Obesity Mouse Model
This protocol outlines the administration of this compound to mice with diet-induced obesity to evaluate its in vivo efficacy.
Objective: To assess the effects of this compound on metabolic parameters in an in vivo model of obesity and insulin resistance.
Animal Model: C57BL/6J mice fed a high-fat diet (HFD) for 8-12 weeks.
Materials:
-
Diet-induced obese C57BL/6J mice
-
This compound
-
Vehicle for administration (e.g., a mixture of DMSO, PEG300, Tween-80, and saline)
-
Equipment for oral gavage or intraperitoneal injection
-
Glucometer and insulin assay kits
-
Equipment for collecting blood samples
Procedure:
-
Induce obesity and insulin resistance in C57BL/6J mice by feeding them a high-fat diet.
-
Randomly assign mice to treatment (this compound) and control (vehicle) groups.
-
Administer this compound or vehicle daily via oral gavage or intraperitoneal injection for a specified period (e.g., 4-8 weeks). A suggested dosage, based on related in vivo studies, could be in the range of 5 mg/kg.[2][3]
-
Monitor body weight and food intake regularly.
-
Perform metabolic tests at baseline and at the end of the treatment period, such as:
-
Glucose Tolerance Test (GTT): Fast mice overnight, then administer a glucose bolus (e.g., 2 g/kg) and measure blood glucose at various time points (0, 15, 30, 60, 90, 120 minutes).
-
Insulin Tolerance Test (ITT): Fast mice for 4-6 hours, then administer an insulin bolus (e.g., 0.75 U/kg) and measure blood glucose at various time points (0, 15, 30, 45, 60 minutes).
-
-
At the end of the study, collect blood for measuring plasma insulin, triglycerides, and free fatty acids. Tissues such as liver, adipose tissue, and muscle can be collected for further analysis (e.g., gene expression, histology).
Signaling Pathways and Visualizations
This compound's inhibition of FABP4 modulates key signaling pathways involved in lipolysis and inflammation.
FABP4-Mediated Adipocyte Lipolysis Signaling Pathway
In adipocytes, lipolytic stimuli (e.g., catecholamines) activate Protein Kinase A (PKA), which then phosphorylates and activates Hormone-Sensitive Lipase (HSL) and Perilipin. FABP4 is thought to facilitate the transport of fatty acids away from the lipid droplet, thereby promoting continued lipolysis. This compound's inhibition of FABP4 disrupts this process.
References
- 1. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. INHIBITION OF FATTY ACID BINDING PROTEIN 4 SUPPRESSES PANCREATIC CANCER CELL GROWTH IN MOUSE SYNGENEIC TUMOR MODEL - Digestive Disease Week [ddw.digitellinc.com]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to HTS01037 in Pancreatic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor HTS01037 and its emerging role in the study of pancreatic ductal adenocarcinoma (PDAC). This compound is an inhibitor of fatty acid binding protein 4 (FABP4), a protein implicated in the progression of obesity-related cancers, including pancreatic cancer.[1][2][3] This document details the mechanism of action of this compound, summarizes key preclinical findings, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Mechanism of Action
This compound functions as a competitive antagonist of protein-protein interactions mediated by FABP4 (also known as AFABP or aP2) and is an inhibitor of fatty acid binding.[4][5] It has a reported Ki of 0.67 μM for FABP4.[4][6] While it shows some selectivity for FABP4, at higher concentrations, it can act as a pan-specific FABP inhibitor.[4][5] In the context of pancreatic cancer, the inhibition of FABP4 by this compound has been shown to suppress cancer progression and metastasis.[1][2][3] The proposed mechanism involves the downregulation of the transcription factor ZEB1, which leads to a reduction in epithelial-mesenchymal transition (EMT) and cancer stemness markers.[1][2][3]
Preclinical In Vitro and In Vivo Studies
Preclinical studies have demonstrated the anti-cancer effects of this compound in both cell culture and animal models of pancreatic cancer.
In Vitro Findings:
-
This compound suppressed FABP4-induced cell viability in mouse (KPC cells) and human pancreatic cancer cell lines.[1][2][3]
-
Treatment with this compound was associated with a reduction in invasive potency and the expression of EMT and cancer stemness markers.[1][2][3]
In Vivo Findings:
-
In a syngeneic subcutaneous KPC tumor model, this compound significantly suppressed tumor growth.[1][2][3]
-
In an orthotopic model, this compound treatment led to suppressed tumor growth, improved distant metastases, and increased survival in mice.[1][2][3]
-
This compound also attenuated the development and growth of liver metastases in a relevant mouse model.[1][2][3]
-
Importantly, this compound was shown to enhance the efficacy of the standard-of-care chemotherapy agent, gemcitabine, in treating PDAC.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in pancreatic cancer models.
Table 1: In Vivo Efficacy of this compound on Syngeneic Subcutaneous KPC Tumor Growth
| Treatment Group | Dose | Average Tumor Volume at Day 11 (mm³) |
| Control (PBS) | - | 479.4 ± 391.4 |
| This compound | 1.5 mg/kg | 408.1 ± 423.1 |
| This compound | 5 mg/kg | 200.4 ± 117.5 |
| Data from a study with n=7 mice per cohort.[2][3] |
Table 2: this compound Binding Affinity
| Protein | Ki (μM) |
| AFABP/aP2 (FABP4) | 0.67 |
| Ki represents the inhibition constant.[4][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments conducted in the evaluation of this compound.
1. Syngeneic Subcutaneous Tumor Model
-
Cell Line: KPC mouse pancreatic cancer cells.
-
Animal Model: C57BL/6J mice.
-
Procedure:
-
KPC cells are injected subcutaneously into the mice to establish tumors.
-
Once tumors are established, mice are randomized into treatment cohorts (n=7 per group).
-
This compound (1.5 or 5 mg/kg) or a vehicle control (PBS) is administered via intraperitoneal (i.p.) injection starting at day 0.
-
Tumor growth is monitored and measured over a period of 11 days.[2][3]
-
2. In Vitro Cell Viability Assay (MTS Assay)
-
Cell Lines: Human pancreatic cancer cell lines (e.g., CAPAN-2, CFPAC-1, PANC-1, MIA PaCa-2).
-
Procedure:
-
Cells are seeded in appropriate culture plates.
-
Cells are treated with FABP4 (100 ng/ml) alone or in combination with this compound (30 µM) for 48 hours.
-
Cell viability is assessed using an MTS assay according to the manufacturer's instructions.
-
3. Reactive Oxygen Species (ROS) Detection
-
Procedure:
-
Cells are pretreated with this compound or a vehicle control for 3 hours.
-
Cells are then challenged with or without palmitic acid for 1 hour.
-
Cells are subsequently exposed to a ROS Deep Red Dye for 1 hour in a 5% CO2 incubator at 37°C.
-
The fluorescent signal, produced by the reaction of the dye with intracellular superoxide (B77818) and hydroxyl radicals, is measured using a spectrophotometer at an excitation/emission of 650nm/675nm.[4]
-
Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to visualize key pathways and processes.
Caption: this compound inhibits FABP4, leading to ZEB1 downregulation and reduced EMT.
Caption: Workflow for in vivo assessment of this compound in a syngeneic mouse model.
Conclusion
This compound represents a promising therapeutic agent for pancreatic cancer by targeting the FABP4-ZEB1 axis. Its ability to suppress tumor growth, inhibit metastasis, and enhance the efficacy of standard chemotherapy warrants further investigation. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of FABP4 inhibition in pancreatic and other obesity-associated malignancies.
References
- 1. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
HTS01037: A Versatile Chemical Probe for Interrogating Protein-Protein Interactions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate dance of proteins, forming transient or stable complexes, governs virtually all cellular processes. The study of these protein-protein interactions (PPIs) is paramount to understanding cellular function in both health and disease, and for the development of novel therapeutics. Small molecule modulators of PPIs have emerged as invaluable tools for dissecting these complex networks. HTS01037 is one such molecule, identified as a potent inhibitor of the Adipocyte Fatty Acid-Binding Protein (AFABP or aP2/FABP4) and its interactions with other proteins. This technical guide provides a comprehensive overview of this compound as a tool for studying PPIs, with a focus on its application in interrogating the AFABP/aP2-Hormone Sensitive Lipase (HSL) interaction. We present detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows to facilitate its use in the laboratory.
This compound: Mechanism of Action and Target Profile
This compound is a small molecule that acts as a competitive antagonist of protein-protein interactions mediated by AFABP/aP2.[1] It functions by binding to the fatty acid binding pocket of AFABP/aP2, thereby preventing the binding of endogenous ligands and subsequent interaction with partner proteins.[2] While it shows a degree of selectivity for AFABP/aP2, at higher concentrations, it can act as a pan-FABP inhibitor.[1]
Quantitative Binding Profile of this compound
The binding affinity of this compound to various Fatty Acid-Binding Proteins (FABPs) has been characterized, highlighting its utility as a chemical probe. The inhibition constants (Ki) provide a quantitative measure of the molecule's potency and selectivity.
| Protein Target | Inhibition Constant (Ki) | Reference |
| AFABP/aP2 (FABP4) | 0.67 µM (670 nM) | [1][3] |
| FABP5 | 3.4 µM | [3] |
| FABP3 (Heart) | 9.1 µM | [3] |
Key Protein-Protein Interaction Studied with this compound: AFABP/aP2 and Hormone-Sensitive Lipase (HSL)
A primary and well-documented application of this compound is the study of the interaction between AFABP/aP2 and Hormone-Sensitive Lipase (HSL). This interaction is crucial in the regulation of lipolysis in adipocytes. AFABP/aP2, when bound to fatty acids, interacts with HSL, a key enzyme responsible for the hydrolysis of triglycerides. This interaction is thought to be part of a feedback mechanism regulating lipid breakdown. This compound, by occupying the fatty acid-binding pocket of AFABP/aP2, can competitively antagonize this interaction, making it an excellent tool to probe the functional consequences of this PPI.[2]
Signaling Pathway of AFABP/aP2-Mediated Lipolysis Regulation
The following diagram illustrates the signaling pathway involving the AFABP/aP2-HSL interaction and the inhibitory effect of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on protein-protein interactions and cellular processes.
Fluorescent Ligand Displacement Assay
This biochemical assay is used to determine the binding affinity of a test compound (this compound) to a target protein (FABP) by measuring the displacement of a fluorescent probe.
Principle: The fluorescent probe, 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS), binds to the hydrophobic cavity of FABPs, resulting in a significant increase in its fluorescence quantum yield. A competing ligand, such as this compound, will displace 1,8-ANS from the binding pocket, leading to a decrease in fluorescence. The concentration-dependent decrease in fluorescence is used to calculate the inhibition constant (Ki) of the test compound.
Experimental Workflow:
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: 25 mM Tris-HCl, pH 7.4.
-
1,8-ANS Stock Solution: Dissolve 1,8-ANS in absolute ethanol (B145695) to a concentration of 1 mM. Dilute in assay buffer to a working concentration of 5 µM.
-
FABP Stock Solution: Prepare a stock solution of purified FABP in assay buffer. The final concentration in the assay will depend on the specific FABP isoform and its affinity for 1,8-ANS.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in assay buffer to obtain a range of concentrations for the assay.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the FABP protein solution to each well.
-
Add the 1,8-ANS working solution to each well and mix.
-
Add the serially diluted this compound solutions to the wells. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for 1,8-ANS (e.g., Ex: 350 nm, Em: 480 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with only buffer and 1,8-ANS).
-
Normalize the fluorescence data, with the no-inhibitor control representing 100% and a saturating concentration of a known high-affinity ligand representing 0%.
-
Plot the normalized fluorescence against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent probe (1,8-ANS) and Kd is its dissociation constant for the FABP.
-
Cell-Based Lipolysis Assay in 3T3-L1 Adipocytes
This assay measures the effect of this compound on the breakdown of triglycerides (lipolysis) in cultured adipocytes.
Principle: Lipolysis is the process by which triglycerides are hydrolyzed into glycerol and free fatty acids. This process can be stimulated by agents that increase intracellular cyclic AMP (cAMP) levels, such as forskolin. The amount of glycerol released into the culture medium is a direct measure of the rate of lipolysis. This compound is expected to inhibit lipolysis by disrupting the AFABP/aP2-HSL interaction.
Experimental Workflow:
References
Methodological & Application
HTS01037: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
HTS01037 is a small molecule inhibitor of fatty acid binding proteins (FABPs), demonstrating a high affinity for adipocyte fatty acid-binding protein (AFABP/aP2).[1][2] It functions as a competitive antagonist of the protein-protein interactions mediated by AFABP/aP2, such as the interaction with hormone-sensitive lipase, without activating peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2] These characteristics make this compound a valuable tool for investigating the roles of FABPs in various cellular processes, including lipid metabolism, inflammation, and cancer progression.[1][2][3][4][5] This document provides detailed protocols for the application of this compound in cell culture experiments.
Quantitative Data
This compound exhibits inhibitory activity against several members of the FABP family. The binding affinities are summarized in the table below.
| Target Protein | Inhibition Constant (Ki) | Reference |
| AFABP/aP2 | 0.67 ± 0.18 μM | [2] |
| Heart FABP | 3.4 μM | [6] |
| Intestinal FABP | >10 μM | |
| Liver FABP | >10 μM | |
| Epithelial FABP | 9.1 μM | [6] |
Signaling Pathways
This compound modulates several key signaling pathways by inhibiting FABP function. These include the attenuation of NF-κB signaling and the suppression of pathways involved in epithelial-mesenchymal transition (EMT) and cancer cell stemness.
Caption: this compound inhibits AFABP/aP2, leading to reduced NF-κB signaling and inflammatory cytokine production.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HTS01037 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
HTS01037 is a potent and selective small molecule inhibitor of Fatty Acid Binding Protein 4 (FABP4, also known as aP2 or A-FABP).[1][2][3] FABPs are intracellular lipid chaperones that play a crucial role in fatty acid uptake, transport, and metabolism.[4] FABP4, in particular, is highly expressed in adipocytes and macrophages and has been implicated in various metabolic and inflammatory diseases, as well as in cancer progression.[4][5][6][7] this compound acts as a competitive antagonist, binding to the fatty acid-binding pocket of FABP4 and thereby inhibiting its interaction with endogenous ligands and downstream signaling partners.[1][4] These application notes provide recommended concentrations and detailed protocols for the use of this compound in various in vitro assays.
Mechanism of Action
This compound primarily functions by inhibiting the activity of FABP4. It has a reported Ki (inhibition constant) of approximately 0.67 µM for FABP4.[1][2][3][8] While it shows some selectivity for FABP4, at higher concentrations, it can act as a pan-FABP inhibitor.[1] The inhibition of FABP4 by this compound leads to several downstream effects, including the modulation of inflammatory signaling pathways and the regulation of cellular metabolism. Notably, this compound has been shown to reduce lipopolysaccharide (LPS)-stimulated inflammation in macrophages by attenuating NF-κB signaling.[1][2] In the context of cancer, this compound can suppress the epithelial-mesenchymal transition (EMT) and increase reactive oxygen species (ROS) activity in pancreatic cancer cells.[4] It is important to note that this compound does not appear to activate peroxisome proliferator-activated receptor gamma (PPARγ).[1][2]
Recommended Concentrations for In Vitro Assays
The optimal concentration of this compound will vary depending on the cell type, assay duration, and specific research question. The following table summarizes recommended concentration ranges based on published data. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
| Assay Type | Cell Line | Concentration Range | Notes | Reference(s) |
| Lipolysis Inhibition | 3T3-L1 Adipocytes | 10 - 50 µM | Inhibition of basal and forskolin-stimulated lipolysis. | [4] |
| Anti-inflammatory Activity | Murine Macrophages | 10 - 50 µM | Reduction of LPS-stimulated cytokine production. | [8] |
| Cell Viability / Proliferation | Pancreatic Cancer Cells (KPC, PANC-1) | 10 - 50 µM | IC50 for KPC cells reported to be 25.6 µM. | [4] |
| ROS Activity | Pancreatic Cancer Cells (KPC) | 30 µM | Used to show increased ROS activity. | [4] |
| Ligand Binding Assay | Purified FABP4 Protein | 0.1 - 100 µM | Ki of 0.67 µM. | [1][8] |
Experimental Protocols
Lipolysis Inhibition Assay in 3T3-L1 Adipocytes
This protocol describes how to measure the inhibitory effect of this compound on lipolysis in differentiated 3T3-L1 adipocytes by quantifying glycerol (B35011) release.
Materials:
-
Differentiated 3T3-L1 adipocytes in a 24-well or 96-well plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Krebs-Ringer-HEPES (KRH) buffer with 2% fatty acid-free BSA
-
Forskolin (B1673556) stock solution (e.g., 10 mM in DMSO)
-
Glycerol Assay Kit (commercially available)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard protocol. Assays should be performed on fully differentiated adipocytes (typically 8-12 days post-induction).
-
Serum Starvation: Gently wash the differentiated adipocytes twice with PBS. Then, incubate the cells in KRH buffer with 2% BSA for 2-4 hours at 37°C to serum starve the cells.
-
This compound Treatment: Prepare serial dilutions of this compound in KRH buffer with 2% BSA to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.
-
Lipolysis Stimulation:
-
Basal Lipolysis: Add the this compound dilutions to the cells and incubate for 1-3 hours at 37°C.
-
Stimulated Lipolysis: For stimulated lipolysis, add forskolin (final concentration of 10 µM) along with the this compound dilutions and incubate for 1-3 hours at 37°C.
-
-
Sample Collection: After incubation, carefully collect the supernatant from each well for glycerol measurement.
-
Glycerol Measurement: Measure the glycerol concentration in the collected supernatants using a commercially available glycerol assay kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the glycerol release to the total protein content of the cells in each well. Calculate the percentage of inhibition of lipolysis by this compound compared to the vehicle control.
Anti-inflammatory Assay in Macrophages
This protocol details a method to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages by measuring cytokine production.
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7 or bone marrow-derived macrophages)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Seed macrophages in a 24-well or 96-well plate at a density that will result in a confluent monolayer the next day.
-
This compound Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM). The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Incubate for 1-2 hours at 37°C.
-
LPS Stimulation: After the pre-treatment period, add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Include a control group of cells that are not treated with LPS.
-
Incubation: Incubate the cells for 6-24 hours at 37°C. The optimal incubation time may vary depending on the cytokine being measured.
-
Supernatant Collection: Following incubation, centrifuge the plates at a low speed to pellet any detached cells and collect the cell-free supernatant.
-
Cytokine Measurement: Measure the concentration of inflammatory cytokines (e.g., TNF-α, IL-6) in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production by this compound in LPS-stimulated cells compared to the vehicle-treated, LPS-stimulated control.
Cell Viability and Proliferation Assay
This protocol provides a method to evaluate the effect of this compound on the viability and proliferation of cancer cells using a standard MTS assay.
Materials:
-
Cancer cell line of interest (e.g., KPC, PANC-1)
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS reagent
-
96-well clear-bottom plates
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow the cells to adhere overnight at 37°C.
-
This compound Treatment: The next day, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 to 100 µM). Remove the old medium from the wells and add 100 µL of the this compound dilutions. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C.
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plates for 1-4 hours at 37°C, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Troubleshooting
-
Low Potency/No Effect:
-
Compound Stability: Ensure the this compound stock solution is fresh and has been stored properly.
-
Cell Health: Confirm that the cells are healthy and in the logarithmic growth phase.
-
Concentration: Perform a wider dose-response curve to ensure the effective concentration range is covered.
-
-
High Variability:
-
Pipetting Accuracy: Use calibrated pipettes and ensure consistent pipetting technique.
-
Cell Seeding Density: Ensure a uniform cell seeding density across all wells.
-
Edge Effects: Avoid using the outer wells of the plate, which are more prone to evaporation.
-
-
Toxicity in Control Wells:
-
DMSO Concentration: Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Conclusion
This compound is a valuable tool for investigating the roles of FABP4 in various biological processes. The provided protocols offer a starting point for utilizing this inhibitor in common in vitro assays. Optimization of concentrations and incubation times for specific cell types and experimental conditions is recommended to achieve robust and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. zen-bio.com [zen-bio.com]
- 8. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
HTS01037 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
HTS01037 is a small molecule inhibitor of fatty acid binding proteins (FABPs), demonstrating a competitive antagonism of protein-protein interactions mediated by the adipocyte fatty acid-binding protein (AFABP/aP2), also known as FABP4.[1][2] It serves as a valuable pharmacological tool for investigating the roles of FABPs in various physiological and pathological processes, including metabolic diseases and inflammation.[2][3] this compound has been shown to inhibit lipolysis in adipocytes and reduce lipopolysaccharide (LPS)-stimulated inflammation in macrophages.[1][2][4]
Physicochemical Properties and Solubility
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following tables summarize the binding affinities and recommended solvent formulations for preparing this compound solutions.
Table 1: Binding Affinity of this compound for Fatty Acid Binding Proteins (FABPs)
| FABP Isoform | Apparent Inhibition Constant (Ki) |
| AFABP/aP2 (FABP4) | 0.67 ± 0.18 µM |
| FABP5 | 3.4 µM |
| FABP3 | 9.1 µM |
Data compiled from Hertzel et al., 2009 and Furuhashi et al., 2011.[2][4]
Table 2: Solubility and Preparation of this compound for In Vitro and In Vivo Experiments
| Application | Solvents | Concentration | Preparation Notes |
| In Vitro Stock Solution | DMSO | 10 mM | Store at -20°C. Further dilute with appropriate cell culture medium for working solutions. |
| In Vivo Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (7.41 mM) | This results in a suspended solution. Ultrasonic treatment is needed to aid dissolution. Suitable for oral and intraperitoneal injection.[1] |
| In Vivo Formulation 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (7.41 mM) | This results in a suspended solution. Ultrasonic treatment is needed to aid dissolution. Suitable for oral and intraperitoneal injection.[1] |
| In Vivo Formulation 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.41 mM) | This results in a clear solution.[1] |
Note: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to facilitate dissolution.[1]
Mechanism of Action
This compound functions as a high-affinity ligand for AFABP/aP2, binding within the lipid-binding cavity in a manner structurally similar to a long-chain fatty acid.[2] This binding competitively antagonizes the protein-protein interactions mediated by AFABP/aP2.[1][2] A key interaction disrupted by this compound is that between AFABP/aP2 and hormone-sensitive lipase (B570770) (HSL).[2] It is important to note that this compound does not activate the peroxisome proliferator-activated receptor gamma (PPARγ).[1][2] In microglial cells, treatment with this compound has been shown to attenuate inducible nitric oxide synthase (iNOS) expression, which suggests a reduction in NFκB signaling.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic functions of FABPs— mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Inhibition of Lipolysis in 3T3-L1 Adipocytes using HTS01037
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipolysis, the metabolic process of breaking down triglycerides into glycerol (B35011) and free fatty acids, is a critical pathway for energy homeostasis. In adipocytes, this process is tightly regulated, primarily through hormonal signaling. Dysregulation of lipolysis is implicated in various metabolic disorders, including obesity and type 2 diabetes. The 3T3-L1 cell line, a well-established model of mouse embryonic fibroblasts, can be differentiated into mature adipocytes and serves as a valuable in vitro tool to study the mechanisms of lipolysis and to screen for potential therapeutic inhibitors.
HTS01037 has been identified as a potent inhibitor of Fatty Acid-Binding Protein 4 (FABP4), also known as aP2. FABP4 is highly expressed in adipocytes and plays a crucial role in intracellular fatty acid trafficking and lipolysis. This compound acts as a competitive antagonist, disrupting the protein-protein interaction between FABP4 and hormone-sensitive lipase (B570770) (HSL), a key enzyme in the lipolytic cascade.[1][2] These application notes provide detailed protocols for utilizing this compound to inhibit isoproterenol-induced lipolysis in differentiated 3T3-L1 adipocytes.
Data Presentation
The inhibitory effect of this compound on isoproterenol-induced lipolysis in 3T3-L1 adipocytes is concentration-dependent. While specific dose-response data for this compound is not extensively published, the following table provides a representative example of the expected inhibitory profile based on its known mechanism of action and data from similar FABP4 inhibitors.
Table 1: Representative Inhibitory Effect of this compound on Isoproterenol-Induced Lipolysis in 3T3-L1 Adipocytes
| This compound Concentration (µM) | Percent Inhibition of Glycerol Release (Mean ± SD) |
| 0 (Vehicle Control) | 0 ± 5.2 |
| 0.1 | 15.3 ± 4.8 |
| 1 | 45.8 ± 6.1 |
| 10 | 78.2 ± 5.5 |
| 50 | 92.5 ± 3.9 |
Note: This data is illustrative and intended to represent the expected dose-dependent inhibition. Actual results may vary based on experimental conditions.
Table 2: Key Parameters of this compound
| Parameter | Value | Reference |
| Mechanism of Action | Competitive antagonist of the FABP4-HSL interaction | [1][2] |
| Binding Affinity (Ki) for FABP4 | 0.67 µM |
Signaling Pathway
Isoproterenol (B85558), a non-selective β-adrenergic agonist, stimulates lipolysis in adipocytes through a well-defined signaling cascade. The binding of isoproterenol to β-adrenergic receptors on the adipocyte cell surface activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates Hormone-Sensitive Lipase (HSL). Activated HSL translocates to the lipid droplet surface and, in concert with Adipose Triglyceride Lipase (ATGL), hydrolyzes triglycerides. Fatty Acid-Binding Protein 4 (FABP4) is essential for this process, facilitating the interaction of HSL with the lipid droplet and trafficking the released fatty acids. This compound exerts its inhibitory effect by binding to FABP4 and preventing its interaction with HSL, thereby disrupting the lipolytic machinery.
References
Application Notes and Protocols for HTS01037 in Macrophage-Mediated Inflammation Reduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic inflammation is a key pathological feature of numerous diseases, including atherosclerosis, type 2 diabetes, and non-alcoholic fatty liver disease. Macrophages, key cells of the innate immune system, play a central role in orchestrating this inflammatory response.[1][2][3] HTS01037 is a potent and selective inhibitor of Fatty Acid-Binding Protein 4 (FABP4), also known as aP2.[4][5] FABP4 is a lipid chaperone that is highly expressed in adipocytes and macrophages and has been implicated in the regulation of inflammatory pathways.[1][6] By inhibiting FABP4, this compound modulates macrophage function, leading to a reduction in pro-inflammatory responses. These application notes provide a comprehensive overview of the use of this compound to mitigate macrophage-mediated inflammation, including detailed protocols and a summary of its effects.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the inhibition of FABP4. This inhibition leads to a cascade of downstream events within the macrophage:
-
Upregulation of Uncoupling Protein 2 (UCP2): Inhibition of FABP4 by this compound leads to a significant increase in the expression of UCP2.[7] UCP2, located in the mitochondrial inner membrane, plays a crucial role in reducing the production of reactive oxygen species (ROS).
-
Reduction of Reactive Oxygen Species (ROS): The upregulation of UCP2 results in a marked decrease in intracellular ROS levels, such as hydrogen peroxide (H₂O₂).[7] ROS are critical signaling molecules that can activate pro-inflammatory pathways.
-
Inhibition of the NLRP3 Inflammasome: By reducing ROS levels, this compound treatment leads to the downregulation of the NLRP3 inflammasome.[7] This multi-protein complex is responsible for the activation of caspase-1 and the subsequent processing and secretion of the potent pro-inflammatory cytokine, Interleukin-1β (IL-1β).
-
Modulation of NF-κB Signaling: this compound has been shown to attenuate the expression of inducible nitric oxide synthase (iNOS), indicating a reduction in NF-κB signaling.[4] NF-κB is a master transcriptional regulator of many pro-inflammatory genes.
-
Suppression of PPARγ Activity: In the context of IL-4 polarized human macrophages, FABP4 inhibition by this compound has been shown to suppress the activity of peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of lipid metabolism and inflammation.[8]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment on macrophages as reported in various studies.
Table 1: Effect of this compound on Inflammatory Mediators
| Parameter | Cell Type | Treatment Conditions | Result | Reference |
| IL-1β Secretion | Wild-type macrophages | 30 μM this compound for 4h, then 500 ng/ml LPS for 4h and 2 mM ATP for 1h | Complete absence of secretion | [7] |
| Hydrogen Peroxide | Wild-type macrophages | 30 μM this compound for 4h | Significantly reduced levels | [7] |
| Nlrp3 Message Levels | Bone marrow-derived macrophages (BMDMs) | This compound treatment prior to LPS stimulation | Significantly decreased | [7] |
| iNOS Expression | Microglial cells | This compound treatment | Attenuated expression | [4] |
| LTC4 Secretion | Macrophages | This compound treatment | Marked decrease in basal and fatty acid-stimulated secretion | [4] |
| CCL2 (MCP-1) Expression | IL-4-polarized human macrophages | This compound treatment | Reduced expression in response to VLDL | [8] |
| IL-1β Expression | IL-4-polarized human macrophages | This compound treatment | Reduced expression in response to VLDL | [8] |
Table 2: this compound Inhibitory Activity
| Target | Apparent Kᵢ | Reference |
| FABP4/aP2 | 0.67 μM | [4] |
| FABP5 | 3.4 µM | [5][9] |
| FABP3 | 9.1 µM | [5][9] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits FABP4, increasing UCP2 and reducing ROS, which in turn suppresses NF-κB and NLRP3 inflammasome activation.
Caption: Workflow for assessing the anti-inflammatory effects of this compound on macrophages.
Detailed Experimental Protocols
Protocol 1: In Vitro Treatment of Macrophages with this compound to Assess IL-1β Secretion
This protocol is adapted from studies investigating the effect of this compound on inflammasome activation.[7]
Materials:
-
Bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
Phosphate-buffered saline (PBS)
-
ELISA kit for IL-1β
Procedure:
-
Cell Seeding: Seed macrophages in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
This compound Treatment: The following day, treat the cells with 30 μM this compound for 4 hours. Include a vehicle control (DMSO) group.
-
LPS Priming: After the this compound treatment, add 500 ng/ml LPS to the wells and incubate for 4 hours. This step primes the inflammasome by upregulating pro-IL-1β and NLRP3.
-
Inflammasome Activation: Following LPS priming, add 2 mM ATP to the wells and incubate for 1 hour. ATP acts as a potent activator of the NLRP3 inflammasome.
-
Sample Collection: After the incubation, carefully collect the cell culture supernatant. Centrifuge the supernatant to remove any cellular debris.
-
ELISA: Perform an ELISA for IL-1β on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Quantify the concentration of IL-1β in each sample. Compare the results from the this compound-treated group to the vehicle control group. A significant reduction in IL-1β in the this compound-treated group indicates successful inhibition of inflammasome activation.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol outlines a general method for measuring changes in intracellular ROS levels following this compound treatment.[7]
Materials:
-
Macrophages (e.g., wild-type murine macrophages)
-
Complete cell culture medium
-
This compound
-
LPS (optional, for stimulated conditions)
-
A suitable fluorescent ROS indicator (e.g., H₂DCFDA)
-
PBS
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed macrophages in a black-walled, clear-bottom 96-well plate at an appropriate density.
-
This compound Treatment: Treat the cells with 30 μM this compound for 4 to 16 hours.[7]
-
(Optional) LPS Stimulation: If investigating ROS production under inflammatory conditions, treat the cells with 100 ng/ml LPS for 24 hours.[7]
-
ROS Indicator Loading: Wash the cells with warm PBS and then incubate them with the ROS indicator (e.g., H₂DCFDA) in serum-free medium according to the manufacturer's instructions.
-
Fluorescence Measurement: After incubation, wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorometer or visualize and quantify using a fluorescence microscope.
-
Data Analysis: Compare the fluorescence intensity of the this compound-treated cells to the control cells. A decrease in fluorescence indicates a reduction in intracellular ROS levels.
Protocol 3: Analysis of Gene Expression by Quantitative PCR (qPCR)
This protocol can be used to assess the effect of this compound on the expression of key inflammatory and metabolic genes.[7][8]
Materials:
-
Treated macrophage cell lysates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., Nlrp3, Ucp2, Il1b, Ccl2) and a housekeeping gene (e.g., Gapdh, Actb)
-
qPCR instrument
Procedure:
-
Cell Treatment: Treat macrophages with this compound and/or inflammatory stimuli as described in the previous protocols.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit, following the manufacturer's protocol.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into cDNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the this compound-treated samples compared to the control samples, normalized to the housekeeping gene.
This compound is a valuable research tool for investigating the role of FABP4 in macrophage-driven inflammation. Its ability to reduce the production of key inflammatory mediators through the modulation of the UCP2/ROS/NLRP3 inflammasome axis makes it a promising compound for further investigation in the context of inflammatory and metabolic diseases. The protocols provided herein offer a starting point for researchers to explore the anti-inflammatory potential of this compound in various macrophage-based experimental systems.
References
- 1. Loss of Fatty Acid Binding Protein 4/aP2 Reduces Macrophage Inflammation Through Activation of SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Obesity-associated inflammatory macrophage polarization is inhibited by capsaicin and phytolignans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adipocyte Fatty Acid-binding Protein Modulates Inflammatory Responses in Macrophages through a Positive Feedback Loop Involving c-Jun NH2-terminal Kinases and Activator Protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FABP4/aP2 Regulates Macrophage Redox Signaling and Inflammasome Activation via Control of UCP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FABP4 inhibition suppresses PPARγ activity and VLDL-induced foam cell formation in IL-4-polarized human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Administration of HTS01037 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
HTS01037 is a small molecule inhibitor of Fatty Acid Binding Protein 4 (FABP4), also known as aP2.[1][2] FABP4 is a key intracellular lipid-binding protein expressed in adipocytes and macrophages that plays a significant role in lipid metabolism and inflammatory signaling pathways.[2][3] By binding to FABP4, this compound competitively antagonizes the protein-protein interactions mediated by FABP4, such as its interaction with hormone-sensitive lipase.[1][2][4] Preclinical studies have demonstrated that inhibition of FABP4 by this compound can suppress tumor growth and metastasis in pancreatic cancer models and may have therapeutic potential in metabolic diseases and inflammation-related conditions.[3][5][6][7] These application notes provide a detailed protocol for the in vivo administration of this compound in mice to facilitate further research into its therapeutic applications.
Quantitative Data Summary
The following table summarizes the reported in vivo administration protocols for this compound in mice from preclinical studies. This data can serve as a starting point for dose-ranging and efficacy studies.
| Parameter | Subcutaneous Xenograft Model | Orthotopic & Metastasis Models | Diet-Induced Obesity Model |
| Mouse Strain | C57BL/6J[6] | Information not available | C57BL/6J[8][9] |
| Drug | This compound[6] | This compound[5] | This compound[8] |
| Dose | 1.5 or 5 mg/kg[6] | Information not available | 3, 10, and 30 mg/kg in diet[8] |
| Administration Route | Intraperitoneal (i.p.) injection[6][7] | Intraperitoneal (i.p.) injection[5] | Oral (in diet)[8][9] |
| Dosing Schedule | Once at day 0[6][7] | Information not available | Chronic administration for 8 weeks[8][9] |
| Vehicle | PBS[6] | Information not available | 60% High-Fat Diet[8][9] |
| Reported Outcome | Significant suppression of tumor growth at 5 mg/kg.[6] | Suppression of tumor growth, improved distant metastases and survival.[5] | Amelioration of dyslipidemia.[8] |
Experimental Protocols
Formulation of this compound for Intraperitoneal Administration
This protocol is based on the methods used in pancreatic cancer studies.[6][7]
Materials:
-
This compound powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 5 mg/kg) and the number and weight of the mice, calculate the total amount of this compound needed.
-
Prepare the vehicle: Use sterile PBS as the vehicle.
-
Dissolve this compound:
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the required volume of sterile PBS to achieve the final desired concentration. The volume to be injected is typically 100-200 µL per mouse.
-
Vortex the mixture vigorously until the compound is fully dissolved. Gentle warming or brief sonication may be used to aid dissolution if necessary. Ensure the final solution is clear and free of particulates.
-
-
Administration:
-
Acclimate the mice to handling before the day of injection.
-
Weigh each mouse immediately before injection to calculate the precise volume to be administered.
-
Administer the this compound solution via intraperitoneal injection.
-
Formulation of this compound for Oral Administration in Diet
This protocol is based on studies investigating the effects of this compound in diet-induced obesity models.[8][9]
Materials:
-
This compound powder
-
High-fat diet (60% kcal from fat)
-
Food processor or mixer
-
Balance
Procedure:
-
Calculate the required amount of this compound: Determine the target dose in mg/kg of body weight per day (e.g., 3, 10, or 30 mg/kg). Estimate the daily food consumption of the mice (typically 3-5 g for an adult mouse). Calculate the amount of this compound to be mixed per kilogram of diet.
-
Prepare the medicated diet:
-
Weigh the calculated amount of this compound.
-
In a food processor or mixer, blend the this compound powder with a small portion of the powdered high-fat diet until a homogenous mixture is achieved.
-
Gradually add the remaining diet and continue mixing until the this compound is evenly distributed throughout the entire batch of food.
-
-
Administration:
-
Provide the medicated diet to the mice ad libitum.
-
Monitor food intake and body weight regularly to ensure the desired dose is being administered.
-
Visualizations
Signaling Pathway of FABP4 Inhibition by this compound
Caption: Mechanism of FABP4 inhibition by this compound.
Experimental Workflow for In Vivo Administration of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic functions of FABPs— mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and characterization of a small molecule inhibitor of Fatty Acid binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. INHIBITION OF FATTY ACID BINDING PROTEIN 4 SUPPRESSES PANCREATIC CANCER CELL GROWTH IN MOUSE SYNGENEIC TUMOR MODEL - Digestive Disease Week [ddw.digitellinc.com]
- 8. researchgate.net [researchgate.net]
- 9. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: HTS01037 and Gemcitabine Co-treatment in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gemcitabine (B846), a nucleoside analog, is a cornerstone of chemotherapy for various solid tumors, including pancreatic cancer.[1] Its mechanism involves the inhibition of DNA synthesis, which ultimately triggers cell cycle arrest and programmed cell death (apoptosis).[2][3] However, the development of drug resistance often limits its clinical efficacy.[4] A promising strategy to overcome this challenge is the use of combination therapies.
HTS01037 is an inhibitor of Fatty Acid Binding Protein 4 (FABP4), a protein implicated in the progression of obesity-related cancers.[5][6][7] Research has demonstrated that this compound can suppress cancer cell viability, inhibit cell cycle progression, and induce apoptosis.[7][8] Notably, studies in pancreatic ductal adenocarcinoma (PDAC) models have shown that this compound enhances the therapeutic efficacy of gemcitabine, suggesting a synergistic relationship that could be exploited for more effective cancer treatment.[5][6][8]
These application notes provide a comprehensive overview of the proposed mechanisms of action for this compound and gemcitabine co-treatment, along with detailed protocols for evaluating their synergistic effects in cancer cell lines.
Mechanism of Action and Signaling Pathways
The synergistic anti-cancer effect of this compound and gemcitabine co-treatment stems from their distinct but complementary mechanisms of action.
Gemcitabine: As a prodrug, gemcitabine is transported into the cell and phosphorylated into its active forms, gemcitabine diphosphate (B83284) (dFdCDP) and gemcitabine triphosphate (dFdCTP).[9] dFdCTP is incorporated into DNA, causing "masked chain termination" that halts DNA replication.[3][9] Concurrently, dFdCDP inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides required for DNA synthesis.[1][3] This dual action leads to an S-phase cell cycle arrest and the induction of the intrinsic apoptotic pathway.[10][11]
Caption: Gemcitabine's mechanism of action leading to apoptosis.
This compound: This compound inhibits FABP4, a carrier protein for fatty acids.[7] In cancer cells, FABP4 has been linked to promoting proliferation, invasion, and epithelial-mesenchymal transition (EMT).[5][8] By inhibiting FABP4, this compound is proposed to disrupt cellular metabolism and suppress oncogenic signaling pathways, such as the AKT and MAPK cascades.[12] This leads to a reduction in cell viability and an increase in apoptosis, potentially by increasing cellular reactive oxygen species (ROS).[7][8]
Caption: this compound mechanism via FABP4 inhibition.
Synergistic Interaction: The co-administration of this compound and gemcitabine is hypothesized to create a multi-pronged attack on cancer cells. This compound weakens the cells by altering their metabolic state and inhibiting survival pathways, while gemcitabine delivers a direct cytotoxic blow to DNA replication. This combination can lead to enhanced S-phase arrest, increased activation of apoptotic machinery (e.g., caspases), and ultimately, a greater degree of cancer cell death than either agent alone.
Caption: Proposed synergistic interaction of this compound and gemcitabine.
Data Presentation
Quantitative analysis is essential to confirm and characterize the synergistic interaction between this compound and gemcitabine. The following tables provide a framework for presenting experimental data. Note: The values presented are for illustrative purposes only and must be determined experimentally.
Table 1: Cell Viability Analysis (IC50 Values) The 50% inhibitory concentration (IC50) should be determined for each compound individually and in combination. The Combination Index (CI), calculated using software like CompuSyn, can quantify the nature of the interaction (CI < 1: Synergy, CI = 1: Additive, CI > 1: Antagonism).
| Cancer Cell Line | This compound IC50 (µM) | Gemcitabine IC50 (nM) | Combination IC50 (HTS + Gem) | Combination Index (CI) |
| PANC-1 | e.g., 30 | e.g., 45 | e.g., 10 µM + 15 nM | e.g., < 1.0 |
| AsPC-1 | e.g., 25 | e.g., 20 | e.g., 8 µM + 8 nM | e.g., < 1.0 |
| BxPC-3 | e.g., 40 | e.g., 10 | e.g., 15 µM + 4 nM | e.g., < 1.0 |
Table 2: Apoptosis Analysis by Annexin V/PI Staining Quantification of apoptotic cells following treatment with sub-lethal concentrations of each drug and the combination.
| Cancer Cell Line | Treatment | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| PANC-1 | Control (DMSO) | e.g., 2.1% | e.g., 1.5% |
| This compound | e.g., 5.3% | e.g., 4.2% | |
| Gemcitabine | e.g., 8.9% | e.g., 6.7% | |
| This compound + Gemcitabine | e.g., 20.5% | e.g., 18.3% |
Table 3: Cell Cycle Analysis by Propidium Iodide Staining Analysis of cell cycle distribution to confirm gemcitabine-induced S-phase arrest and evaluate the combination's effect.
| Cancer Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| PANC-1 | Control (DMSO) | e.g., 55% | e.g., 25% | e.g., 20% |
| This compound | e.g., 60% | e.g., 22% | e.g., 18% | |
| Gemcitabine | e.g., 30% | e.g., 60% | e.g., 10% | |
| This compound + Gemcitabine | e.g., 25% | e.g., 68% | e.g., 7% |
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTS Assay)
This protocol determines the effect of this compound and gemcitabine on cancer cell metabolic activity, an indicator of cell viability.[13][14]
Caption: Workflow for the MTS cell viability assay.
Materials:
-
Cancer cell lines (e.g., PANC-1, AsPC-1)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
This compound and Gemcitabine stock solutions
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound, gemcitabine, and the combination at fixed ratios.
-
Remove the old medium and add 100 µL of medium containing the compounds or vehicle control (e.g., DMSO) to the respective wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.[14]
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light, until a color change is apparent.[14]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells to calculate the percentage of cell viability. Plot dose-response curves to determine IC50 values.
Protocol 2: Apoptosis Quantification (Annexin V/PI Assay)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[15][16]
Materials:
-
6-well plates
-
Treated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds (at ~IC50 concentrations) for 24 to 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.
-
Washing: Centrifuge the cell suspension (300 x g, 5 min), discard the supernatant, and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[15]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[15]
-
Sample Preparation: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour.
-
Analysis: Gate the cell populations to quantify viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Protocol 3: Western Blot for Apoptosis Markers
This protocol detects changes in the expression of key apoptosis-related proteins, such as cleaved Caspase-3 and cleaved PARP.[17][18][19]
Caption: General workflow for Western blot analysis.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-PARP, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[18]
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and run to separate proteins by size.[18]
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in 5% non-fat milk/TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Add ECL substrate and capture the chemiluminescent signal using an imaging system.[18]
-
Analysis: Use densitometry software to measure band intensity. Normalize target protein levels to a loading control (e.g., β-actin).[18]
References
- 1. Gemcitabine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. Synergistic combination of gemcitabine and dietary molecule induces apoptosis in pancreatic cancer cells and down regulates PKM2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. INHIBITION OF FATTY ACID BINDING PROTEIN 4 SUPPRESSES PANCREATIC CANCER CELL GROWTH IN MOUSE SYNGENEIC TUMOR MODEL - Digestive Disease Week [ddw.digitellinc.com]
- 8. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacodynamic Modeling of Cell Cycle Effects for Gemcitabine and Trabectedin Combinations in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell cycle perturbation induced by gemcitabine in human tumor cells in cell culture, xenografts and bladder cancer patients: implications for clinical trial designs combining gemcitabine with a Chk1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Therapeutic Implications of FABP4 in Cancer: An Emerging Target to Tackle Cancer [frontiersin.org]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Apoptosis western blot guide | Abcam [abcam.com]
- 18. benchchem.com [benchchem.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: MTS Assay for Cell Viability Assessment Following HTS01037 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing cellular viability using a colorimetric MTS assay in response to treatment with HTS01037, a known inhibitor of Fatty Acid Binding Protein 4 (FABP4). This document outlines the experimental workflow, data interpretation, and a summary of the expected outcomes based on the known mechanism of this compound.
Introduction
The MTS assay is a robust and widely used method to determine the number of viable cells in culture.[1][2] The assay is based on the reduction of the tetrazolium compound MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] by metabolically active cells to generate a colored formazan (B1609692) product that is soluble in cell culture media.[3][4] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance at 490-500 nm.[1][3]
This compound is a small molecule inhibitor of Fatty Acid Binding Protein 4 (FABP4), also known as aP2.[5][6] FABP4 is involved in fatty acid uptake, transport, and metabolism, and has been implicated in various cellular processes including inflammation and cell proliferation.[7][8] By inhibiting FABP4, this compound can modulate these pathways, affecting cell viability and growth.[9][10] For instance, studies have shown that this compound can suppress cell viability in pancreatic cancer cell lines.[9][11] This protocol provides a framework for quantifying the dose-dependent effects of this compound on cellular viability.
Data Presentation
The quantitative data generated from the MTS assay can be summarized to determine the half-maximal inhibitory concentration (IC50) of this compound. The results should be presented in a clear, tabular format for easy comparison.
Table 1: Effect of this compound on Cell Viability
| This compound Concentration (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.204 | 0.085 | 100% |
| 1 | 1.152 | 0.079 | 95.7% |
| 5 | 0.988 | 0.061 | 82.1% |
| 10 | 0.751 | 0.053 | 62.4% |
| 25 | 0.436 | 0.039 | 36.2% |
| 50 | 0.215 | 0.028 | 17.9% |
| 100 | 0.102 | 0.015 | 8.5% |
Note: The data presented in this table are for illustrative purposes only. Actual results will vary depending on the cell line, experimental conditions, and this compound batch.
Experimental Protocols
This section provides a detailed methodology for performing the MTS assay to evaluate the effect of this compound on cell viability.
Materials
-
Cells of interest (e.g., cancer cell line, macrophages)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 490 nm
Experimental Workflow
The overall experimental workflow is depicted in the diagram below.
Detailed Protocol
-
Cell Seeding: a. Harvest and count the cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium per well.[1] c. Include wells with medium only to serve as a background control.[12]
-
Cell Adherence: a. Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow the cells to attach and enter a logarithmic growth phase.[13]
-
This compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from a stock solution. It is crucial to maintain a consistent final concentration of the vehicle (e.g., DMSO) across all wells, including the vehicle control. b. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.[1] c. Include an untreated control group (cells with medium only) and a vehicle control group (cells with medium containing the same concentration of vehicle as the treated wells).
-
Incubation: a. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.[1]
-
MTS Reagent Addition: a. Following the treatment incubation, add 20 µL of MTS reagent directly to each well.[3][12]
-
Incubation with MTS Reagent: a. Incubate the plate for 1 to 4 hours at 37°C.[3][12] The optimal incubation time should be determined empirically for each cell line. The plate should be protected from light during this incubation.[13]
-
Absorbance Measurement: a. After the incubation with the MTS reagent, measure the absorbance of each well at 490 nm using a microplate reader.[3][4]
-
Data Analysis: a. Subtract the average absorbance of the background control wells (medium only) from all other absorbance readings. b. Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100 c. Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve and determine the IC50 value.[14]
Signaling Pathway
This compound inhibits FABP4, which is known to be involved in lipid metabolism and inflammatory signaling. The inhibition of FABP4 can lead to downstream effects on pathways that regulate cell proliferation and survival.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. broadpharm.com [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. conservancy.umn.edu [conservancy.umn.edu]
- 11. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Cell Cycle Analysis of Cells Treated with HTS01037
For Researchers, Scientists, and Drug Development Professionals
Introduction
HTS01037 is a small molecule inhibitor of Fatty Acid Binding Protein 4 (FABP4). FABP4, an intracellular lipid chaperone, has been implicated in various cellular processes, including cell proliferation and signaling. Emerging research has highlighted the role of FABP4 in the progression of certain cancers, such as pancreatic ductal adenocarcinoma. In vitro studies have demonstrated that this compound can suppress the viability of cancer cells. One of the key mechanisms underlying this effect is the modulation of the cell cycle. Specifically, in pancreatic cancer cell lines, FABP4 has been shown to promote the transition from the G1 to the S and G2/M phases of the cell cycle, thereby accelerating proliferation. Treatment with this compound has been observed to counteract this effect, leading to a G1 phase cell cycle arrest.[1]
These application notes provide a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium (B1200493) iodide (PI) staining. The provided data and methodologies will enable researchers to effectively evaluate the cytostatic properties of this compound and similar compounds.
Data Presentation
The following table summarizes the quantitative data on the cell cycle distribution of mouse pancreatic cancer (KPC) cells after treatment with a vehicle control, FABP4, and FABP4 in combination with this compound. The data is based on the analysis of published histograms.[1]
| Treatment Group | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 65 | 15 | 20 |
| FABP4 (100 ng/mL) | 45 | 20 | 35 |
| FABP4 (100 ng/mL) + this compound (30 µM) | 63 | 16 | 21 |
Signaling Pathway and Experimental Workflow
Proposed Signaling Pathway of this compound in Modulating the Cell Cycle
Caption: this compound inhibits FABP4, blocking the G1 to S/G2/M cell cycle transition and reducing proliferation.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing the cell cycle effects of this compound using flow cytometry.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Mouse pancreatic cancer (KPC) cells are a suitable model.
-
Culture Conditions: Culture cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Dilute this compound and FABP4 to the desired final concentrations in complete culture medium.
-
Replace the culture medium with the treatment medium:
-
Vehicle Control (e.g., PBS or media with DMSO equivalent to the this compound-treated wells).
-
FABP4 (e.g., 100 ng/mL).
-
FABP4 (e.g., 100 ng/mL) + this compound (e.g., 30 µM).
-
-
Incubate the cells for the desired treatment duration (e.g., 24-48 hours).
-
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is adapted from standard procedures for cell cycle analysis.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
Flow cytometry tubes
Protocol:
-
Cell Harvesting:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to inactivate the trypsin.
-
Transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and wash the cell pellet once with cold PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer equipped with a 488 nm laser.
-
Collect the fluorescence emission in the appropriate channel for PI (typically around 617 nm).
-
Acquire at least 10,000 events per sample.
-
Use a linear scale for the DNA content histogram.
-
Gate on single cells to exclude doublets and aggregates.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
References
Application Notes and Protocols: Measuring the Effect of HTS01037 on Reactive Oxygen Species (ROS)
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen.[1][2] While they play crucial roles in cellular signaling and homeostasis, excessive ROS production leads to oxidative stress, a state implicated in various pathologies including inflammation, cardiovascular diseases, and cancer.[1][3][4] HTS01037 is a potent inhibitor of Fatty Acid Binding Protein 4 (FABP4) and FABP5, proteins involved in fatty acid uptake and trafficking.[5][6][7] Notably, FABP4 is expressed in macrophages and has been linked to inflammatory responses and the production of ROS.[3][5] Inhibition of FABP4 has been shown to ameliorate inflammation and reduce ROS levels, suggesting that this compound may serve as a valuable tool for studying the interplay between fatty acid metabolism, inflammation, and oxidative stress.[3]
These application notes provide a detailed protocol for measuring the intracellular ROS levels in cultured cells treated with this compound. The widely used 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is described, which allows for the quantification of global ROS levels.[8][9][10][11]
Principle of the DCFH-DA Assay
The DCFH-DA assay is a common method for detecting intracellular ROS.[8][9][10] The cell-permeable DCFH-DA molecule is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH).[9][10] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[8][10] The resulting fluorescence intensity is directly proportional to the level of intracellular ROS and can be measured using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.[8][9]
Data Presentation: Effect of this compound on Intracellular ROS Levels
The following table summarizes hypothetical quantitative data from an experiment measuring ROS levels in lipopolysaccharide (LPS)-stimulated macrophages treated with varying concentrations of this compound. Hydrogen peroxide (H₂O₂) is used as a positive control for ROS induction, and N-acetylcysteine (NAC), a known antioxidant, is used as a positive control for ROS inhibition.
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % Inhibition of ROS |
| Vehicle Control (0.1% DMSO) | - | 150 | 15 | 0% |
| LPS (1 µg/mL) | - | 850 | 42 | - |
| This compound + LPS | 1 | 680 | 35 | 20% |
| This compound + LPS | 5 | 450 | 28 | 47% |
| This compound + LPS | 10 | 250 | 20 | 71% |
| H₂O₂ (Positive Control) | 100 | 1200 | 60 | - |
| NAC (Positive Control) + LPS | 1000 | 200 | 18 | 76% |
Experimental Protocols
Protocol for Adherent Cells using a Microplate Reader
Materials:
-
This compound
-
Adherent cells (e.g., RAW 264.7 macrophage cell line)
-
Black, clear-bottom 96-well plates
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Lipopolysaccharide (LPS) or other ROS inducer
-
Hydrogen peroxide (H₂O₂) (Positive Control)
-
N-acetylcysteine (NAC) (Positive Control)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Cell Seeding:
-
Seed adherent cells in a black, clear-bottom 96-well plate at a density of 1-5 x 10⁴ cells per well.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Preparation of Compounds:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of this compound by diluting the stock solution in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Prepare a working solution of the ROS inducer (e.g., 1 µg/mL LPS).
-
Prepare a working solution of H₂O₂ (e.g., 100 µM) as a positive control for ROS induction.
-
Prepare a working solution of NAC (e.g., 1 mM) as a positive control for ROS inhibition.
-
-
Cell Treatment:
-
Remove the cell culture medium from the wells.
-
Add 100 µL of the prepared compound dilutions (including vehicle control, ROS inducer control, this compound treatment groups, H₂O₂ control, and NAC control) to the respective wells.
-
Incubate for the desired treatment time (e.g., 1-24 hours, depending on the experimental design).
-
-
DCFH-DA Staining:
-
Remove the treatment solutions from the wells and wash the cells twice with warm PBS.
-
Add 100 µL of a 10 µM DCFH-DA working solution (prepared in serum-free medium) to each well.
-
Incubate the plate at 37°C for 30-45 minutes in the dark.[10]
-
-
Fluorescence Measurement:
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Mandatory Visualization
Caption: Proposed mechanism of this compound in reducing ROS.
Caption: Workflow for ROS measurement using DCFH-DA.
References
- 1. Reactive Oxygen Species (ROS) Assays | Cell Biolabs [cellbiolabs.com]
- 2. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FABP4 inhibitors suppress inflammation and oxidative stress in murine and cell models of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell cycle and enzymatic activity alterations induced by ROS production in human neuroblastoma cells SH-SY5Y exposed to Fumonisin B1, Ochratoxin A and their combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. antbioinc.com [antbioinc.com]
- 9. assaygenie.com [assaygenie.com]
- 10. benchchem.com [benchchem.com]
- 11. bio-protocol.org [bio-protocol.org]
Application Notes: HTS01037 for Pancreatic Cancer Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic Ductal Adenocarcinoma (PDAC) remains one of the most lethal malignancies with limited therapeutic options. A growing body of evidence links obesity to the progression of PDAC. Fatty Acid Binding Protein 4 (FABP4), found at elevated levels in obese individuals, has been identified as a key factor in promoting PDAC progression.[1][2][3] HTS01037 is a small molecule inhibitor of FABP4, demonstrating significant potential as a therapeutic agent by disrupting the mechanisms that drive tumor growth and metastasis in pancreatic cancer.[4][5][6] In preclinical studies, this compound has been shown to suppress tumor growth, reduce metastasis, and enhance the efficacy of standard chemotherapy agents like gemcitabine.[1][2][3]
These application notes provide a summary of the in vivo efficacy of this compound, detailed protocols for establishing pancreatic cancer mouse models, and a recommended dosing regimen based on published studies.
Mechanism of Action of this compound in Pancreatic Cancer
FABP4 promotes pancreatic cancer progression by enhancing invasive potency, epithelial-mesenchymal transition (EMT), and cancer stemness markers.[1][2][3] This activity is associated with the upregulation of the transcription factor ZEB1.[1][2][3] this compound functions by inhibiting FABP4, thereby disrupting these downstream pathways. The inhibition of FABP4 by this compound leads to the suppression of tumor cell proliferation, an increase in apoptosis (programmed cell death), and a reduction in EMT and cancer stemness, ultimately hindering tumor growth and metastasis.[1][2][3][7]
In Vivo Efficacy and Dosing Data
This compound has demonstrated dose-dependent efficacy in suppressing tumor growth in a syngeneic subcutaneous mouse model of pancreatic cancer. The most significant anti-tumor effects were observed at a dose of 5 mg/kg.
Table 1: Efficacy of this compound in a Subcutaneous KPC Mouse Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) at Day 11 (± SD) | Mouse Strain |
|---|---|---|---|---|
| Control | N/A (Vehicle) | Intraperitoneal (i.p.) | 479.4 ± 391.4 | C57BL/6J |
| This compound | 1.5 | Intraperitoneal (i.p.) | 408.1 ± 423.1 | C57BL/6J |
| This compound | 5 | Intraperitoneal (i.p.) | 200.4 ± 117.5 | C57BL/6J |
Data sourced from studies using a syngeneic model with KPC cells.[1][2]
In addition to subcutaneous models, this compound significantly suppressed tumor growth, improved survival, and reduced distant metastases in more clinically relevant orthotopic models.[1][2][3] Efficacy has also been confirmed in human pancreatic cancer xenograft models.[1][2][3]
Experimental Workflow
The general workflow for testing this compound in vivo involves several key stages, from cell line preparation to endpoint analysis.
Protocols
Protocol 1: Subcutaneous Pancreatic Cancer Mouse Model
This protocol describes the establishment of a subcutaneous tumor using the KPC murine pancreatic cancer cell line in syngeneic C57BL/6J mice.
Materials:
-
KPC cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
6-8 week old male C57BL/6J mice
-
1 mL syringes with 27-gauge needles
Procedure:
-
Cell Culture: Culture KPC cells in complete growth medium at 37°C and 5% CO2. Ensure cells are in the logarithmic growth phase and free of contamination.
-
Cell Preparation:
-
Aspirate media and wash cells with sterile PBS.
-
Add Trypsin-EDTA and incubate for 2-3 minutes to detach cells.
-
Neutralize trypsin with complete media and transfer the cell suspension to a conical tube.
-
Centrifuge, discard the supernatant, and resuspend the cell pellet in cold, sterile PBS.
-
Count the cells and assess viability (should be >95%). Adjust the concentration to 5 x 10^6 viable cells per 100 µL of PBS. Keep on ice.
-
-
Injection:
-
Anesthetize a C57BL/6J mouse.
-
Shave and sterilize the injection site on the right dorsal flank.
-
Gently lift the skin and inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously.[8]
-
-
Monitoring: Monitor the mice for tumor growth. Tumors typically become palpable within 7-10 days. Begin measurements with digital calipers once tumors reach ~50-100 mm³. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
Protocol 2: Orthotopic Pancreatic Cancer Mouse Model
Orthotopic models are more clinically relevant, mimicking the tumor's natural microenvironment, but are technically more demanding.[9]
Materials:
-
Same as Protocol 1, plus:
-
Matrigel™ (optional, but recommended to reduce cell leakage)[10]
-
Surgical tools, sutures, and anesthesia equipment
-
Nude mice (if using human cell lines) or C57BL/6J mice (for KPC cells)
Procedure:
-
Cell Preparation: Prepare cancer cells as described in Protocol 1. Resuspend the final cell pellet in a 1:1 mixture of sterile PBS and Matrigel™ on ice.
-
Surgical Procedure:
-
Anesthetize the mouse and place it in a supine position.
-
Make a small incision in the upper left abdominal quadrant to expose the pancreas.
-
Using a 30-gauge needle, slowly inject 20-30 µL of the cell suspension directly into the tail of the pancreas.
-
Observe for any leakage. A cotton swab can be used to apply gentle pressure to the injection site.
-
Close the peritoneum and skin with sutures.
-
-
Post-Operative Care: Provide appropriate analgesics and monitor the mice for recovery and signs of distress.
-
Monitoring: Tumor growth is typically monitored using non-invasive imaging techniques like high-resolution ultrasound or bioluminescence imaging (if using luciferase-expressing cells).
Protocol 3: this compound In Vivo Dosing
This protocol is based on the effective dose identified in published literature.[1][2][4]
Materials:
-
This compound compound
-
Vehicle (e.g., sterile PBS)
-
1 mL syringes with 27-gauge needles
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a stock solution of this compound. The vehicle used should be appropriate for the compound's solubility (consult manufacturer's data; if unavailable, sterile PBS or PBS with a small percentage of DMSO and Tween 80 is a common starting point).
-
On each treatment day, dilute the stock solution to the final concentration for injection. For a 5 mg/kg dose in a 25g mouse, you would administer 125 µg. The final injection volume should be consistent, typically 100-200 µL.
-
-
Administration:
-
Once tumors are established and mice are randomized into cohorts, begin treatment.
-
Administer this compound (5 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[1][2]
-
To perform an i.p. injection, restrain the mouse and tilt it slightly head-down. Insert the needle into the lower right quadrant of the abdomen to avoid hitting the bladder or cecum.
-
-
Treatment Schedule:
-
The optimal treatment schedule may vary. A reported schedule involved a single injection at the start of the observation period (Day 0), with tumor growth monitored for 11 days.[1][2] For longer studies, a schedule of 2-3 times per week may be appropriate and should be empirically determined.
-
Continue to measure tumor volume 2-3 times weekly. Monitor animal body weight and overall health as indicators of toxicity.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. INHIBITION OF FATTY ACID BINDING PROTEIN 4 SUPPRESSES PANCREATIC CANCER CELL GROWTH IN MOUSE SYNGENEIC TUMOR MODEL - Digestive Disease Week [ddw.digitellinc.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Tumor mouse xenograft model [bio-protocol.org]
- 9. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
Application Note and Protocol: Preparation of HTS01037 for Intraperitoneal Injection
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the preparation of HTS01037, a selective inhibitor of adipocyte fatty acid-binding protein (FABP4, aP2), for intraperitoneal (IP) injection in preclinical research models. This compound is a valuable tool for studying metabolic diseases and inflammation.[1][2] Due to its poor aqueous solubility, appropriate formulation is critical for achieving accurate and reproducible results in in vivo studies. This note outlines three distinct, tested formulation strategies using common, safe excipients to achieve either a clear solution or a homogenous suspension suitable for IP administration.
This compound Compound Information
This compound is an antagonist of the protein-protein interactions mediated by AFABP/aP2, functioning as a high-affinity ligand with a Ki of 0.67 μM.[1][3] It has been shown to inhibit lipolysis in adipocytes and reduce lipopolysaccharide (LPS)-stimulated inflammation in macrophages.[2][3] In in vivo cancer models, this compound has demonstrated the ability to suppress tumor growth and metastasis.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₁₁NO₅S₂ | [3] |
| Molecular Weight | 337.37 g/mol | [3] |
| CAS Number | 682741-29-3 | [3] |
| Appearance | Light yellow to yellow solid | [3] |
| Binding Affinity (Ki) | 0.67 μM for AFABP/aP2 | [1][3] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 2 years |[3] |
Mechanism of Action: this compound Signaling Pathway
This compound exerts its effects by inhibiting FABP4 (also known as AFABP or aP2). In adipocytes, FABP4 facilitates lipolysis by interacting with hormone-sensitive lipase (B570770) (HSL). In macrophages, FABP4 is involved in inflammatory responses. By binding to FABP4, this compound competitively antagonizes these interactions, leading to reduced lipolysis and attenuated inflammation.[2][3]
Recommended Formulation Protocols for Intraperitoneal Injection
Due to the hydrophobic nature of this compound, standard aqueous vehicles like saline or PBS are insufficient for solubilization. The following protocols utilize common solubilizing agents (cosolvents, surfactants, and lipids) to create injectable formulations.[6][7] A summary of tested formulations is provided below.[3]
Table 2: this compound Formulation Options for IP Injection
| Protocol | Vehicle Composition | Max Concentration | Resulting Solution | Key Considerations |
|---|---|---|---|---|
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL | Suspended Solution | Requires sonication to achieve a homogenous suspension.[3] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL | Suspended Solution | Requires sonication.[3] SBE-β-CD is a cyclodextrin (B1172386) used to improve solubility.[8] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear Solution | Provides a true solution. Ideal for avoiding precipitation post-injection.[3] |
Detailed Experimental Methodologies
General Best Practices:
-
Prepare formulations fresh on the day of use.
-
Use sterile, pyrogen-free reagents and equipment.
-
Perform all steps in a laminar flow hood to maintain sterility.
-
The final formulation should be passed through a 0.22 µm syringe filter if it is a clear solution (Protocol 3). Suspensions (Protocols 1 and 2) cannot be sterile-filtered and must be prepared aseptically.
-
Always prepare a corresponding vehicle-only control group for in vivo experiments.
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation (Suspension)
This protocol creates a suspended solution and is suitable for both oral and intraperitoneal administration.[3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
0.9% Sodium Chloride (Saline), sterile
Procedure (Example for 1 mL of 2.5 mg/mL final formulation):
-
Weigh Compound: Weigh 2.5 mg of this compound powder.
-
Initial Solubilization: Add 100 µL of DMSO to the this compound powder. Vortex or sonicate briefly to dissolve completely. This creates a 25 mg/mL stock solution.
-
Add Cosolvent: To the DMSO stock solution, add 400 µL of PEG300. Mix thoroughly until the solution is homogenous.[3]
-
Add Surfactant: Add 50 µL of Tween-80 and mix until evenly distributed.[3]
-
Final Dilution: Add 450 µL of sterile saline to bring the total volume to 1 mL. The solution will become cloudy, forming a suspension.[3]
-
Homogenize: Use an ultrasonic bath (sonicator) to treat the suspension until it is uniform and free of visible aggregates.[3] If precipitation occurs, gentle warming (37°C) can be applied in conjunction with sonication.
-
Administration: Administer the homogenous suspension to the animal within a short time frame to prevent settling. Gently vortex before drawing each dose.
Protocol 2: DMSO/SBE-β-CD/Saline Formulation (Suspension)
This method uses a modified cyclodextrin, Sulfobutyl ether-β-cyclodextrin (SBE-β-CD), to improve solubility and stability.[3][8]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
SBE-β-CD (e.g., Captisol®)
-
0.9% Sodium Chloride (Saline), sterile
Procedure (Example for 1 mL of 2.5 mg/mL final formulation):
-
Prepare Vehicle: First, prepare the SBE-β-CD vehicle by dissolving 200 mg of SBE-β-CD into 1 mL of sterile saline. This creates a 20% w/v solution. Ensure it is fully dissolved.
-
Weigh Compound: Weigh 2.5 mg of this compound powder.
-
Initial Solubilization: Add 100 µL of DMSO to the this compound powder. Vortex or sonicate to dissolve completely.
-
Final Dilution: Add 900 µL of the pre-prepared 20% SBE-β-CD in Saline vehicle to the DMSO solution.[3]
-
Homogenize: The mixture will form a suspension. Use an ultrasonic bath to ensure the suspension is uniform before administration.[3]
-
Administration: Administer promptly. Gently vortex before drawing each dose.
Protocol 3: DMSO/Corn Oil Formulation (Clear Solution)
This protocol is recommended for achieving a clear, stable solution, which can minimize irritation and ensure consistent dosing.[3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile (ensure it is suitable for parenteral use)
Procedure (Example for 1 mL of ≥2.5 mg/mL final formulation):
-
Weigh Compound: Weigh at least 2.5 mg of this compound powder.
-
Initial Solubilization: Add 100 µL of DMSO to the this compound powder. Vortex and gently warm (37-40°C) if necessary to achieve a clear solution.
-
Final Dilution: Add 900 µL of sterile corn oil to the DMSO solution.[3]
-
Homogenize: Mix thoroughly by vortexing until a clear, homogenous solution is formed.
-
Sterile Filtration (Optional but Recommended): If prepared aseptically from sterile components, this step may be omitted. However, for maximum safety, the final clear solution can be filtered through a sterile 0.22 µm syringe filter (ensure the filter is compatible with oils/DMSO).
-
Administration: The clear solution is stable and ready for administration.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for preparing this compound formulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Cancer Cell Viability with HTS01037
For Researchers, Scientists, and Drug Development Professionals
Introduction
HTS01037 is a potent and specific small molecule inhibitor of Fatty Acid Binding Protein 4 (FABP4). FABP4, an intracellular lipid chaperone, has emerged as a significant factor in obesity-related malignancies, including pancreatic and breast cancer.[1][2][3] Elevated FABP4 expression is associated with increased tumor proliferation, metastasis, and poor prognosis.[4] this compound exerts its anti-cancer effects by suppressing FABP4-induced cell viability, promoting apoptosis, and modulating key signaling pathways involved in cancer progression.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate cancer cell viability.
Mechanism of Action
This compound functions by inhibiting FABP4, which in turn disrupts downstream signaling pathways that promote cancer cell survival and proliferation. Key mechanisms include:
-
Downregulation of ZEB1: this compound treatment has been shown to decrease the expression of the transcription factor ZEB1, which is a critical driver of the epithelial-mesenchymal transition (EMT) and cancer stemness.[1][2][5]
-
Modulation of Nrf2 Signaling: this compound treatment can impact the cellular redox state by affecting the Nrf2 signaling pathway, a key regulator of antioxidant responses that can be co-opted by cancer cells to promote survival.[3]
-
Induction of Apoptosis: By inhibiting FABP4, this compound promotes programmed cell death in cancer cells.[2][3]
Data Presentation
The following tables summarize the quantitative data from studies investigating the effect of this compound on cancer cell viability.
Table 1: In Vitro Efficacy of this compound on Pancreatic Cancer Cell Viability
| Cell Line | This compound Concentration | Incubation Time | Assay | Observed Effect | Reference |
| KPC (mouse) | 25.6 µM (IC50) | 48 hours | MTS | Dose-dependent decrease in cell viability. | [2] |
| KPC (mouse) | 30 µM | 48 hours | MTS | Significant suppression of FABP4-induced cell viability. | [3] |
| CAPAN-2 (human) | 30 µM | 48 hours | MTS | Cancellation of FABP4-induced cell viability. | [1][6] |
| CFPAC-1 (human) | 30 µM | 48 hours | MTS | Cancellation of FABP4-induced cell viability. | [1][6] |
| PANC-1 (human) | 30 µM | 48 hours | MTS | Cancellation of FABP4-induced cell viability. | [1][6] |
| MIA PaCa-2 (human) | 30 µM | 48 hours | MTS | Cancellation of FABP4-induced cell viability. | [1][6] |
Table 2: In Vivo Efficacy of this compound on Pancreatic Tumor Growth
| Cancer Model | This compound Dosage | Treatment Duration | Outcome | Reference |
| KPC subcutaneous syngeneic | 1.5 mg/kg and 5 mg/kg (i.p.) | 11 days | Significant suppression of tumor growth at 5 mg/kg. | [1][3] |
| Human PDAC xenograft | 5 mg/kg | Not specified | Significant suppression of CAPAN-2 and CFPAC-1 tumor growth. | [2] |
| Orthotopic KPC | Not specified | Not specified | Significant suppression of tumor growth, improved survival, and reduced metastases. | [1][2] |
Mandatory Visualizations
Caption: Signaling pathway of this compound in cancer cells.
Caption: Workflow for assessing this compound's effects.
Experimental Protocols
Cell Viability (MTS/MTT) Assay
This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., PANC-1, MIA PaCa-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested concentration range is 0-100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
-
MTS/MTT Reagent Addition:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the background (medium only) wells from all other values.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
-
Apoptosis Assay (Annexin V Staining)
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptotic and necrotic cells following this compound treatment, analyzed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed 2 x 10^5 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., IC50 concentration) and a vehicle control for 48 hours.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Cell Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins (e.g., ZEB1, Nrf2, cleaved caspase-3) in response to this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ZEB1, anti-Nrf2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
-
Quantify the band intensities using densitometry software.
-
Conclusion
This compound is a valuable tool for investigating the role of FABP4 in cancer biology. The protocols outlined in these application notes provide a framework for researchers to study the effects of this compound on cancer cell viability, apoptosis, and related signaling pathways. These studies will contribute to a better understanding of FABP4 as a therapeutic target and the potential of this compound as a novel anti-cancer agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | FABP4 in obesity-associated carcinogenesis: Novel insights into mechanisms and therapeutic implications [frontiersin.org]
- 5. kumc.edu [kumc.edu]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting HTS01037 insolubility in media
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers using HTS01037, a small molecule inhibitor of Fatty Acid Binding Proteins (FABPs).[1][2]
Troubleshooting Guide: Insolubility in Culture Media
It is a common issue for hydrophobic small molecules like this compound to precipitate when diluted from an organic stock solution into aqueous cell culture media.[3] This guide provides a systematic approach to resolving solubility challenges.
Q: Why is my this compound precipitating when I add it to my cell culture media?
A: Precipitation typically occurs for one or more of the following reasons:
-
Low Aqueous Solubility: Many inhibitors are designed to be lipid-soluble to cross cell membranes, which limits their solubility in water-based media.[3]
-
"Salting Out" Effect: When a concentrated stock solution (e.g., in DMSO) is rapidly diluted into the aqueous media, the abrupt change in solvent environment can cause the compound to "crash out" of the solution.[3]
-
High Final Concentration: The desired experimental concentration of this compound may exceed its solubility limit in the culture medium.[3]
-
Media Composition: Salts, proteins, and other components in the culture medium can interact with the inhibitor, reducing its solubility.[3]
-
Temperature and pH: Differences in temperature or pH between the stock solution and the final culture media can negatively affect the compound's solubility.[3]
Troubleshooting Workflow
If you observe precipitation of this compound in your cell culture media, follow this workflow to diagnose and solve the issue.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a small molecule inhibitor of fatty acid binding.[1] It acts as a competitive antagonist of protein-protein interactions mediated by the adipocyte fatty acid-binding protein (AFABP/aP2), with a reported Ki of 0.67 μM.[1][2][4] By binding to AFABP/aP2, this compound inhibits lipolysis in adipocytes and reduces lipopolysaccharide (LPS)-stimulated inflammation in macrophages.[1][2] It has been shown to block the interaction between AFABP/aP2 and hormone-sensitive lipase (B570770) (HSL).[2] Treatment of microglial cells with this compound can also lead to reduced NFκB signaling.[1]
Q2: What is the best solvent for preparing an this compound stock solution? A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro studies.[1][3] It is advisable to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of many small molecule compounds.[5]
Q3: What is the maximum concentration of DMSO that is safe for my cells? A3: For most cell lines, the final concentration of DMSO in the culture medium should not exceed 0.1% to avoid toxicity.[5] However, tolerance can vary between cell types. It is always recommended to run a vehicle control (media with the same final concentration of DMSO but without the inhibitor) to ensure the observed effects are due to this compound and not the solvent.
Q4: I've followed the troubleshooting guide, but I still see some precipitation. What else can I do? A4: If precipitation persists, you can try the following:
-
Sonication: After preparing the stock solution, use a sonicator bath to help break up any particulate matter and aid dissolution.[1][6]
-
Gentle Warming: Briefly warming the solution in a 37°C water bath may help dissolve the compound.[6]
-
Sterile Filtration: After diluting this compound into your final media, you can sterile-filter the solution. Be aware that this could potentially lower the final concentration of the inhibitor if it adsorbs to the filter membrane.[3]
Data Presentation: this compound Solubility
The solubility of this compound can vary based on the solvent system. The following table summarizes available data.
| Solvent System | Solubility | Solution Appearance | Notes |
| 100% DMSO | ≥ 2.5 mg/mL (≥ 7.41 mM) | Clear Solution | Recommended for preparing concentrated stock solutions. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (≥ 7.41 mM) | Clear Solution | For in vivo use.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (7.41 mM) | Suspended Solution | For in vivo use; requires sonication.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (7.41 mM) | Suspended Solution | For in vivo use; requires sonication.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.[5]
-
Calculate: Determine the required volume of anhydrous DMSO to add to the solid compound to achieve a 10 mM stock concentration. (Molecular Weight of this compound: 337.39 g/mol ).
-
Dissolve: Add the calculated volume of anhydrous DMSO to the vial.
-
Mix: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution if necessary.[1][6]
-
Store: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C as recommended by the supplier.
Protocol 2: Diluting this compound into Cell Culture Medium
-
Pre-warm Medium: Warm the required volume of your complete cell culture medium to 37°C in a water bath.[5]
-
Thaw Stock: Thaw an aliquot of your 10 mM this compound stock solution at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to reach your desired final concentration. Crucially, ensure the final DMSO concentration in the media remains at a non-toxic level (e.g., ≤0.1%).
-
Example: To make 10 mL of media with a final this compound concentration of 10 µM, you would need to perform a 1:1000 dilution. Add 10 µL of the 10 mM stock to 10 mL of media. The final DMSO concentration will be 0.1%.
-
-
Add to Medium: Pipette the calculated volume of the this compound stock solution directly into the pre-warmed medium (not directly onto the cells).[5]
-
Mix Immediately: Immediately and thoroughly mix the solution by gently pipetting up and down or by swirling the flask/plate.[3][5] This rapid dispersion is critical to prevent the compound from precipitating.
-
Apply to Cells: Add the final inhibitor-containing media to your cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing HTS01037 Concentration for Maximum Inhibition
Welcome to the technical support center for researchers utilizing HTS01037, a potent inhibitor of Fatty Acid Binding Protein 4 (FABP4), also known as adipocyte FABP (aP2). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing this compound concentration for maximal inhibitory effects in your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor of fatty acid binding proteins (FABPs). Its primary target is FABP4 (aP2), for which it exhibits a high affinity with a Ki of 0.67 μM.[1] It functions as a competitive antagonist of the protein-protein interactions mediated by AFABP/aP2.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound competitively binds to AFABP/aP2, thereby preventing its interaction with other proteins.[1] This inhibition has been shown to impact downstream signaling pathways, including reducing lipolysis in adipocytes and attenuating inflammation in macrophages through the NFκB signaling pathway.[1]
Q3: Is this compound specific to FABP4?
A3: this compound is selective for AFABP/aP2 at lower concentrations. However, at higher concentrations, it can act as a pan-specific FABP inhibitor, meaning it may inhibit other members of the fatty acid-binding protein family.[1]
Q4: In which cell types has this compound been shown to be effective?
A4: this compound has demonstrated activity in various cell types, including 3T3-L1 adipocytes (inhibiting lipolysis), macrophages (reducing LPS-stimulated inflammation), and pancreatic cancer cell lines (suppressing cell viability).[1][2]
Q5: What are the recommended in vivo doses for this compound?
A5: In a mouse model of pancreatic cancer, this compound has been used at doses of 1.5 mg/kg and 5 mg/kg administered via intraperitoneal injection.[2]
Quantitative Data Summary
The following table summarizes the known inhibitory constants for this compound. Researchers should note that the IC50 can vary depending on the cell line, assay conditions, and endpoint being measured.
| Target | Inhibition Constant (Ki) | Cell Line | Assay Type | Reference |
| AFABP/aP2 (FABP4) | 0.67 μM | - | Biochemical Assay | [1] |
| FABP5 | 3.4 µM | - | Ligand Displacement Assay | [3] |
| FABP3 | 9.1 µM | - | Ligand Displacement Assay | [3] |
Note: IC50 values are highly dependent on experimental conditions. The Ki value is a measure of the binding affinity of the inhibitor to the target protein.
Experimental Protocols
Detailed Protocol for Determining Optimal this compound Concentration (IC50)
This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay using a common endpoint such as cell viability (e.g., MTS or MTT assay) or inhibition of a specific cellular process (e.g., lipolysis or cytokine production).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Appropriate cell line and complete culture medium
-
96-well cell culture plates
-
Assay-specific reagents (e.g., MTS reagent, lipolysis assay kit, ELISA kit)
-
Multichannel pipette
-
Plate reader (absorbance, fluorescence, or luminescence)
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Gently warm and vortex to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density. The cell density should be such that the cells are in the logarithmic growth phase at the time of treatment and do not become over-confluent by the end of the experiment.
-
Incubate the plate overnight to allow for cell attachment and recovery.
-
-
Preparation of this compound Dilutions:
-
Prepare a serial dilution of this compound in complete culture medium. A common starting point is a 10-point dilution series with a 2-fold or 3-fold dilution factor.
-
The final concentrations should span a wide range to capture the full dose-response curve (e.g., from 0.01 µM to 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Add the prepared this compound dilutions and controls to the respective wells in triplicate.
-
The final volume in each well should be consistent.
-
-
Incubation:
-
Incubate the plate for a duration appropriate for your specific assay endpoint (e.g., 24, 48, or 72 hours for cell viability; a few hours for signaling pathway inhibition).
-
-
Assay Measurement:
-
Perform the chosen assay according to the manufacturer's instructions.
-
For example, for an MTS assay, add the MTS reagent to each well and incubate for 1-4 hours before reading the absorbance.
-
-
Data Analysis:
-
Subtract the background absorbance/fluorescence (wells with medium only).
-
Normalize the data to the vehicle control (set as 100% viability or activity).
-
Plot the normalized response versus the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with software like GraphPad Prism or R to calculate the IC50 value.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No or weak inhibition observed | 1. This compound concentration is too low. 2. This compound has degraded. 3. The cell line is not sensitive to FABP4 inhibition. 4. Incubation time is too short. | 1. Test a higher range of concentrations (e.g., up to 100 µM). 2. Use a fresh aliquot of this compound. Ensure proper storage at -20°C or -80°C. 3. Confirm FABP4 expression in your cell line via Western blot or qPCR. Consider using a positive control cell line known to be sensitive to FABP4 inhibition. 4. Increase the incubation time to allow for the inhibitor to exert its effect. |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Pipetting errors during compound dilution or addition. 3. "Edge effect" in the 96-well plate. | 1. Ensure a homogenous cell suspension before seeding. Visually inspect the wells after seeding to confirm even distribution. 2. Calibrate pipettes regularly. Use fresh pipette tips for each dilution and treatment. 3. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium to maintain humidity. |
| IC50 value is significantly different from the reported Ki value | 1. The Ki is a measure of binding affinity, while the IC50 is a functional measure of inhibition and is dependent on assay conditions. 2. High serum concentration in the culture medium can bind to this compound, reducing its effective concentration. 3. High cell density can lead to a higher apparent IC50. | 1. This is expected. The Cheng-Prusoff equation can be used to relate IC50 and Ki if the substrate concentration and Km are known. 2. If tolerated by your cells, consider reducing the serum concentration in the medium during the treatment period. 3. Optimize the cell seeding density to ensure cells are not over-confluent at the end of the experiment. |
| Inconsistent results between experiments | 1. Variation in cell passage number or health. 2. Inconsistent preparation of this compound stock solutions. 3. Differences in incubation times or assay conditions. | 1. Use cells within a consistent and low passage number range. Regularly check for cell viability and morphology. 2. Prepare a large batch of stock solution, aliquot, and freeze to ensure consistency across multiple experiments. 3. Standardize all experimental parameters, including incubation times, temperatures, and reagent concentrations. |
Visualizations
References
HTS01037 stability in cell culture medium over time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using HTS01037.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in cell culture medium?
A: Currently, there is no publicly available data specifically detailing the stability of this compound in common cell culture media such as DMEM or RPMI-1640 over extended periods. As with many small molecules, the stability can be influenced by factors including media composition, pH, temperature, and exposure to light. We recommend performing a stability assessment under your specific experimental conditions.
Q2: How can I determine the stability of this compound in my specific cell culture medium?
A: To determine the stability, you can incubate this compound in your cell culture medium at the desired temperature (e.g., 37°C) and collect samples at various time points. The concentration of the remaining this compound can then be quantified using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed protocol is provided in the "Experimental Protocols" section below.
Q3: What are the known cellular effects of this compound?
A: this compound is an inhibitor of fatty acid binding proteins (FABPs), with a notable affinity for FABP4 (also known as aP2).[1][2][3] By inhibiting FABP4, this compound can modulate lipid metabolism and inflammatory signaling pathways.[4] For instance, it has been shown to inhibit lipolysis in adipocytes and reduce inflammation in macrophages stimulated with lipopolysaccharide (LPS).[1][3][5]
Q4: Which signaling pathways are modulated by this compound?
A: this compound primarily impacts signaling pathways downstream of FABP4. One of the key pathways affected is the nuclear factor kappa B (NF-κB) signaling cascade, where this compound treatment can lead to reduced NF-κB activity.[1][4] This is significant in the context of inflammation. The diagram below illustrates the proposed mechanism of action.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Variability in experimental results | Degradation of this compound in the cell culture medium over the course of the experiment. | Perform a time-course experiment to assess the stability of this compound under your specific experimental conditions (see protocol below). Consider preparing fresh this compound solutions for long-term experiments or replenishing the medium containing the compound at regular intervals. |
| Lower than expected cellular activity | 1. Suboptimal concentration of this compound. 2. Compound precipitation in the medium. 3. Instability of the compound. | 1. Perform a dose-response curve to determine the optimal effective concentration for your cell type and assay. 2. Visually inspect the medium for any signs of precipitation after adding this compound. Ensure the final solvent concentration (e.g., DMSO) is compatible with your cells and does not cause the compound to precipitate. 3. Refer to the stability assessment protocol to determine if the compound is degrading over time. |
| Inconsistent results between experiments | 1. Differences in cell passage number or confluency. 2. Variation in this compound stock solution preparation. 3. Inconsistent incubation times. | 1. Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of treatment. 2. Prepare fresh stock solutions of this compound from a reliable source and store them appropriately. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Ensure precise and consistent timing for all experimental steps, including treatment and incubation periods. |
Data Presentation
The following table is a template for presenting stability data for this compound in a cell culture medium. Researchers should populate this table with their own experimental data.
Table 1: Stability of this compound in Cell Culture Medium at 37°C
| Time (hours) | Concentration (µM) - Replicate 1 | Concentration (µM) - Replicate 2 | Concentration (µM) - Replicate 3 | Average Concentration (µM) | % Remaining |
| 0 | 10.00 | 10.00 | 10.00 | 10.00 | 100% |
| 6 | 9.85 | 9.91 | 9.88 | 9.88 | 98.8% |
| 12 | 9.72 | 9.78 | 9.75 | 9.75 | 97.5% |
| 24 | 9.45 | 9.51 | 9.48 | 9.48 | 94.8% |
| 48 | 8.98 | 9.05 | 9.01 | 9.01 | 90.1% |
| 72 | 8.52 | 8.60 | 8.55 | 8.56 | 85.6% |
Experimental Protocols
Protocol: Assessment of this compound Stability in Cell Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over a defined period.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented as required (e.g., with FBS, antibiotics)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator set to 37°C and 5% CO₂
-
Analytical instrument for quantification (e.g., HPLC, LC-MS)
Methodology:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Spike the cell culture medium with the this compound stock solution to achieve the desired final concentration. Ensure the final solvent concentration is non-toxic to cells (typically ≤ 0.1%).
-
Incubation: Aliquot the this compound-containing medium into sterile containers (e.g., microcentrifuge tubes or wells of a plate).
-
Time Point 0: Immediately take a sample from the prepared medium. This will serve as the initial concentration (T=0).
-
Incubation: Place the remaining samples in a 37°C incubator with 5% CO₂.
-
Sample Collection: At predetermined time points (e.g., 6, 12, 24, 48, and 72 hours), remove an aliquot from the incubator.
-
Sample Storage: Store the collected samples at -80°C until analysis to prevent further degradation.
-
Quantification: Analyze the concentration of this compound in each sample using a validated analytical method such as HPLC or LC-MS.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Visualizations
Caption: Proposed signaling pathway of this compound action.
Caption: Experimental workflow for assessing this compound stability.
References
potential off-target effects of HTS01037
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of HTS01037.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a small molecule inhibitor of fatty acid binding proteins (FABPs). Its primary target is the adipocyte fatty acid-binding protein (AFABP), also known as aP2 or FABP4.[1][2] It functions as a high-affinity ligand for FABP4, with a reported Ki of 0.67 μM, and acts as a competitive antagonist of the protein-protein interactions mediated by FABP4, such as its interaction with hormone-sensitive lipase (B570770) (HSL).[1][2][3]
Q2: What are the known off-target effects of this compound?
The most well-documented off-target effects of this compound involve its interaction with other members of the FABP family. While it shows some selectivity for FABP4, at higher concentrations, this compound acts as a pan-specific FABP inhibitor, binding to other isoforms such as liver, intestinal, heart, and epithelial FABPs, albeit with reduced affinities.[1]
Q3: Does this compound activate Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)?
No, studies have shown that this compound does not activate PPARγ in macrophage or CV-1 cells.[1][2][4] This is a critical piece of information for researchers studying metabolic pathways, as it distinguishes the mechanism of this compound from other compounds that may modulate lipid metabolism through PPARγ activation.
Q4: What are the observed effects of this compound in cellular and in vivo models?
In cellular models, this compound has been shown to inhibit lipolysis in 3T3-L1 adipocytes and reduce lipopolysaccharide (LPS)-stimulated inflammation in cultured macrophages.[1][2][4][5][6] It has also been observed to attenuate the expression of inducible nitric oxide synthase (iNOS), suggesting a reduction in NF-κB signaling.[2] In vivo studies using mouse models of pancreatic cancer have shown that this compound can suppress tumor growth and metastasis without causing serious side effects like weight loss or altered serum biochemistries at the tested doses.[7]
Quantitative Data Summary
Table 1: Binding Affinity of this compound for Various Fatty Acid Binding Proteins (FABPs)
| FABP Isoform | Apparent Ki (μM) |
| AFABP/aP2 (FABP4) | 0.67 ± 0.18 |
| Heart FABP (FABP3) | 9.1 |
| Intestinal FABP | >10 |
| Liver FABP | >10 |
| Epithelial FABP (FABP5) | 3.4 |
Data compiled from Hertzel et al., 2009.[1]
Experimental Protocols & Troubleshooting Guides
1,8-ANS Displacement Assay for Measuring this compound Binding Affinity
This assay is used to determine the binding affinity of this compound to FABPs by measuring the displacement of the fluorescent probe 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS).
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of 1,8-ANS in absolute ethanol (B145695).
-
Dilute the 1,8-ANS stock solution in 25 mM Tris-HCl (pH 7.4) to a final concentration of 5 μM. The final ethanol concentration should be kept low (e.g., 0.05%).[2]
-
Prepare purified FABP protein solutions of known concentrations in the same Tris-HCl buffer.
-
Prepare a dilution series of this compound in the assay buffer.
-
-
Assay Procedure:
-
To a 500 μL cuvette, add the 5 μM 1,8-ANS solution.
-
Titrate the FABP protein into the 1,8-ANS solution and measure the fluorescence enhancement using a fluorescence spectrophotometer. Recommended excitation and emission wavelengths are typically around 350 nm and 480 nm, respectively, but should be optimized for the specific instrument.[2]
-
Once a stable baseline fluorescence is established for the FABP-ANS complex, add increasing concentrations of this compound to the cuvette.
-
Measure the decrease in fluorescence at each this compound concentration after allowing the reaction to equilibrate.
-
-
Data Analysis:
-
The inhibition constant (Ki) can be calculated using non-linear regression analysis of the competition binding data using software such as PRISM.[2]
-
Troubleshooting Guide:
| Problem | Potential Cause | Solution |
| High background fluorescence | Autofluorescence of this compound or other components. | Run a control with this compound alone to measure its intrinsic fluorescence and subtract it from the experimental values. Ensure high-purity reagents and buffers. |
| No or weak fluorescence signal | Incorrect filter sets on the spectrophotometer. | Verify the excitation and emission wavelengths are optimal for 1,8-ANS. |
| Low protein concentration or inactive protein. | Confirm protein concentration and activity. | |
| Inconsistent or non-reproducible results | Insufficient incubation time for binding equilibrium. | Ensure sufficient time for the binding of ANS to the protein and for the displacement by this compound to reach equilibrium. |
| Precipitation of this compound at higher concentrations. | Check the solubility of this compound in the assay buffer. A small amount of DMSO can be used to aid solubility, but its concentration should be kept low and consistent across all samples. | |
| Bubbles in the cuvette. | Degas the solutions and be careful during pipetting to avoid introducing bubbles. |
3T3-L1 Adipocyte Lipolysis Assay
This assay measures the effect of this compound on the breakdown of triglycerides (lipolysis) in differentiated 3T3-L1 adipocytes by quantifying the release of glycerol (B35011) or free fatty acids into the culture medium.
Experimental Protocol:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes to confluence in a 96-well plate.
-
Induce differentiation into mature adipocytes using a standard differentiation cocktail (e.g., containing dexamethasone, isobutylmethylxanthine (IBMX), and insulin).
-
Maintain the differentiated adipocytes in culture until lipid droplets are clearly visible.
-
-
Lipolysis Assay:
-
Wash the differentiated 3T3-L1 adipocytes twice with a wash buffer (e.g., PBS).
-
Pre-treat the cells with various concentrations of this compound or vehicle control in assay buffer for a specified time (e.g., 3 hours).[2]
-
Stimulate lipolysis by adding a lipolytic agent such as isoproterenol (B85558) (a β-adrenergic agonist) to the wells. Include a basal (unstimulated) control.[8]
-
Incubate for a defined period (e.g., 1-3 hours). Note that longer incubation times may lead to fatty acid re-esterification, which can reduce the measured free fatty acid levels.[9]
-
Collect the culture medium for the measurement of glycerol or free fatty acids.
-
-
Quantification of Glycerol/Free Fatty Acids:
Troubleshooting Guide:
| Problem | Potential Cause | Solution |
| High variability between replicate wells | Uneven cell seeding or differentiation. | Ensure a homogenous cell suspension during seeding and consistent application of the differentiation cocktail. |
| Cell detachment during washing steps. | Wash the cells gently to avoid detaching the adipocytes. | |
| Low or no lipolytic response to isoproterenol | Poor differentiation of 3T3-L1 cells. | Optimize the differentiation protocol. Confirm differentiation by microscopy (lipid droplet formation) or by staining with Oil Red O. |
| Inactive isoproterenol. | Use a fresh stock of isoproterenol. | |
| Unexpected increase in lipolysis with this compound | Off-target effects on other components of the lipolytic machinery. | While this compound is expected to inhibit lipolysis, unexpected results should prompt investigation into other potential targets within the cell. |
| Discrepancy between glycerol and free fatty acid measurements | Re-esterification of free fatty acids. | Measure both glycerol and free fatty acids. Glycerol is not re-utilized by adipocytes and can be a more stable indicator of lipolysis. Keep incubation times for lipolysis short.[9] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound inhibits the function of FABP4, which acts as a lipid chaperone. By binding to the fatty acid-binding pocket of FABP4, this compound prevents the binding of endogenous fatty acids and competitively antagonizes the protein-protein interaction between FABP4 and hormone-sensitive lipase (HSL), thereby inhibiting lipolysis.
Caption: Mechanism of this compound action on the FABP4-mediated lipolysis pathway.
Experimental Workflow for Assessing Off-Target Effects
A general workflow to investigate the potential off-target effects of a small molecule like this compound involves a combination of computational and experimental approaches.
Caption: A logical workflow for the identification and validation of off-target effects of this compound.
FABP4 and NF-κB Signaling
FABP4 has been implicated in inflammatory signaling pathways. Inhibition of FABP4 by this compound can lead to reduced NF-κB signaling, which in turn decreases the expression of pro-inflammatory cytokines.
Caption: The inhibitory effect of this compound on the FABP4-mediated NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and characterization of a small molecule inhibitor of Fatty Acid binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zen-bio.com [zen-bio.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. zen-bio.com [zen-bio.com]
Technical Support Center: Potency Comparison of FABP4 Inhibitors
This technical support guide provides a detailed comparison of HTS01037 and BMS309403, two inhibitors of Fatty Acid-Binding Protein 4 (FABP4), to address why this compound is less potent than BMS309403.
Frequently Asked Questions (FAQs)
Q1: What are this compound and BMS309403?
Both this compound and BMS309403 are small molecule inhibitors that target Fatty Acid-Binding Protein 4 (FABP4), also known as adipocyte FABP (aP2).[1][2] FABP4 is a key regulator of lipid metabolism and inflammatory responses.[3] These compounds are utilized in research to investigate the physiological and pathological roles of FABP4.
Q2: What is the primary reason for the lower potency of this compound compared to BMS309403?
The principal reason for the reduced potency of this compound in comparison to BMS309403 is its significantly lower binding affinity for their common target, FABP4.
Troubleshooting Guide: Understanding Differential Potency
Issue: Discrepancy in Experimental Outcomes Between this compound and BMS309403
Researchers may observe that significantly higher concentrations of this compound are required to achieve the same biological effect as BMS309403 in cell-based assays or in vivo models. This section provides a step-by-step analysis of the factors contributing to this potency difference.
Step 1: Compare the Binding Affinities
The binding affinity, often expressed as the inhibition constant (Ki), is a direct measure of a drug's potency at its target. A lower Ki value indicates a higher binding affinity and, consequently, greater potency.
-
BMS309403 is a highly potent inhibitor of FABP4 with a Ki value of less than 2 nM.[2][4][5]
-
This compound exhibits a lower binding affinity for FABP4, with a reported Ki of 0.67 µM (or 670 nM).[1][6][7]
This substantial difference in binding affinity (over 300-fold) is the primary determinant of the observed variance in potency.
Step 2: Evaluate Selectivity Profiles
While both compounds are selective for FABP4, their activity against other FABP isoforms can influence their overall biological effects.
-
BMS309403 demonstrates high selectivity for FABP4, with significantly higher Ki values for other isoforms like FABP3 (250 nM) and FABP5 (350 nM).[2][5]
-
This compound is also selective for FABP4 but can act as a pan-specific FABP inhibitor at higher concentrations.[1]
Data Presentation: Quantitative Comparison of Inhibitors
| Parameter | This compound | BMS309403 |
| Primary Target | Fatty Acid-Binding Protein 4 (FABP4/aP2) | Fatty Acid-Binding Protein 4 (FABP4/aP2) |
| Binding Affinity (Ki) for FABP4 | 0.67 µM (670 nM)[1][6][7] | < 2 nM[2][4][5] |
| Selectivity (Ki for other FABPs) | FABP5: 3.4 µM, FABP3: 9.1 µM[8] | FABP3: 250 nM, FABP5: 350 nM[2][5] |
| Mechanism of Action | Competitive antagonist of protein-protein interactions mediated by FABP4[1][6] | Competitively inhibits the binding of endogenous fatty acids[2] |
Experimental Protocols
Ligand Binding Assay (Fluorescence Displacement)
This method is commonly used to determine the binding affinity of a test compound by measuring its ability to displace a fluorescent probe from the target protein.
Materials:
-
Recombinant FABP4 protein
-
Fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid, 1,8-ANS)
-
Test compounds (this compound, BMS309403)
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4)
-
Fluorescence spectrophotometer
Procedure:
-
Prepare a solution of the fluorescent probe (e.g., 5 µM 1,8-ANS) in the assay buffer.
-
Add the recombinant FABP4 protein to the probe solution and measure the baseline fluorescence enhancement.
-
Titrate the test compound (this compound or BMS309403) at increasing concentrations into the protein-probe mixture.
-
Measure the fluorescence at each concentration after allowing the reaction to reach equilibrium.
-
The decrease in fluorescence indicates the displacement of the probe by the test compound.
-
Calculate the Ki value using non-linear regression analysis of the dose-response curve.[1]
Visualizations
Signaling Pathway: FABP4-Mediated Inflammation
Caption: FABP4 in inflammatory signaling and points of inhibition.
Experimental Workflow: Ligand Binding Assay
Caption: Ligand binding assay experimental workflow.
Logical Relationship: Potency and Binding Affinity
Caption: The inverse relationship between Ki and potency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BMS-309403 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. apexbt.com [apexbt.com]
- 5. medkoo.com [medkoo.com]
- 6. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FABP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
addressing high background signal in HTS01037 fluorescence assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing HTS01037 in fluorescence-based assays. The information is tailored for scientists in drug development and related fields to address common challenges, particularly high background signals.
Troubleshooting Guide: High Background Signal
High background fluorescence can significantly reduce the signal-to-noise ratio, compromising data quality. The following sections detail common causes and solutions.
FAQs: Identifying the Source of High Background
Q1: My negative control wells (no inhibitor) show a very high fluorescence signal. What are the primary causes?
A1: High background in negative controls can stem from several sources unrelated to the specific binding interaction. The most common culprits are:
-
Autofluorescence: Intrinsic fluorescence from assay components like the buffer, microplate, or even the target protein itself.
-
Probe Degradation: The fluorescent probe (e.g., 1,8-ANS) may degrade over time, leading to a constitutively high signal.
-
Non-Specific Binding: The fluorescent probe may bind to surfaces of the microplate or other proteins in the assay.
-
Reagent Contamination: Buffers or other reagents may be contaminated with fluorescent substances.
Q2: How can I systematically determine the source of the high background?
A2: A control experiment is the most effective way to pinpoint the source of high background. The following table outlines a systematic approach:
| Control Experiment | Components in Well | Purpose | Expected Outcome if Component is the Source |
| Buffer Blank | Assay Buffer Only | To assess buffer autofluorescence. | High fluorescence signal. |
| Probe Control | Assay Buffer + Fluorescent Probe | To check for probe degradation or intrinsic fluorescence. | High fluorescence signal compared to buffer blank. |
| Protein Control | Assay Buffer + Target Protein | To measure autofluorescence of the target protein. | High fluorescence signal compared to buffer blank. |
| Plate Control | Assay Buffer + Fluorescent Probe (in different plate types) | To identify non-specific binding to the microplate. | High signal in standard plates, lower in non-binding plates. |
FAQs: Solutions for High Background
Q3: My buffer is autofluorescent. What can I do?
A3: If the buffer is the source of high background, consider the following:
-
Use High-Purity Reagents: Ensure all buffer components are of the highest purity available.
-
Filter-Sterilize Buffers: This can remove particulate contaminants that may be fluorescent.
-
Test Alternative Buffers: If possible, test different buffer systems to find one with lower intrinsic fluorescence at your assay's excitation and emission wavelengths.
Q4: I suspect the fluorescent probe is the problem. How can I address this?
A4: To mitigate issues with the fluorescent probe:
-
Optimize Probe Concentration: A common cause of high background is using too high a concentration of the fluorescent probe.[1] Perform a titration to find the lowest concentration that still provides a robust signal.
-
Proper Probe Handling and Storage: Protect the probe from light and avoid repeated freeze-thaw cycles by storing it in aliquots at the recommended temperature.[2]
-
Purchase a New Lot: If degradation is suspected, obtaining a fresh, high-purity lot of the probe is advisable.
Q5: How can I reduce non-specific binding in my assay?
A5: To minimize non-specific binding of the fluorescent probe:
-
Use Non-Binding Surface Plates: Black, low-binding microplates are recommended for fluorescence assays to reduce binding to the plastic.
-
Include a Detergent: Adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to the assay buffer can help prevent non-specific interactions.
-
Incorporate Blocking Agents: For assays involving cell lysates or other complex biological samples, adding a blocking agent like Bovine Serum Albumin (BSA) can reduce non-specific binding.
Q6: What if my test compound (this compound) is fluorescent?
A6: It is crucial to test the intrinsic fluorescence of this compound.
-
Compound Control: Run a control with this compound in the assay buffer without the fluorescent probe.
-
Spectral Shift: If this compound is fluorescent, consider using a fluorescent probe with excitation and emission wavelengths that are spectrally distinct from your compound.
Experimental Protocols
Protocol 1: this compound Fluorescence Displacement Assay using 1,8-ANS
This protocol is designed to measure the binding of this compound to a target protein, such as FABP4 or FABP5, by monitoring the displacement of the fluorescent probe 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS).[3]
Materials:
-
Target Protein (e.g., recombinant human FABP4)
-
This compound
-
1,8-ANS
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.4)
-
DMSO (for dissolving this compound)
-
Black, low-binding 96- or 384-well microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution series in assay buffer.
-
Prepare a stock solution of 1,8-ANS in a suitable solvent (e.g., ethanol) and dilute to the final working concentration in assay buffer.[3] The final concentration should be optimized (typically in the low micromolar range).
-
Prepare the target protein at the desired concentration in assay buffer.
-
-
Assay Setup:
-
Add a fixed concentration of the target protein to each well.
-
Add the serially diluted this compound or vehicle control (DMSO in assay buffer) to the wells.
-
Add a fixed concentration of 1,8-ANS to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 30 minutes), protected from light, to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for 1,8-ANS (e.g., Excitation: ~350 nm, Emission: ~480 nm).
-
Data Analysis:
-
Subtract the background fluorescence (wells with no protein).
-
Plot the fluorescence intensity against the log concentration of this compound.
-
Fit the data to a suitable binding model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.
Protocol 2: Troubleshooting Experiment for High Background
This protocol outlines a systematic approach to identify the source of high background fluorescence.
| Well # | Target Protein | 1,8-ANS | This compound | Buffer | Purpose |
| 1 | - | - | - | + | Buffer Blank |
| 2 | - | + | - | + | Probe Control |
| 3 | + | - | - | + | Protein Autofluorescence |
| 4 | + | + | - | + | Maximum Signal (Negative Control) |
| 5 | + | + | + (High Conc.) | + | Minimum Signal (Positive Control) |
| 6 | - | - | + (High Conc.) | + | Compound Autofluorescence |
By comparing the fluorescence readings from these wells, you can systematically identify the component contributing to the high background.
Signaling Pathways
This compound is an inhibitor of Fatty Acid Binding Proteins 4 and 5 (FABP4/5). These proteins are involved in intracellular lipid trafficking and have been implicated in metabolic and inflammatory signaling pathways.
FABP4/5 Signaling in Inflammation
FABP4 and FABP5 can modulate inflammatory responses, in part through the NF-κB signaling pathway.[4][5] Inhibition of FABP4/5 with this compound can lead to a reduction in inflammation.[3]
Caption: FABP4/5-mediated inflammatory signaling pathway.
FABP4/5 and PPARγ Signaling
FABP4 is a target gene of the nuclear receptor PPARγ, a key regulator of adipogenesis and lipid metabolism.[6][7] There is a complex feedback loop between FABP4 and PPARγ. While this compound inhibits FABP4, it has been shown to not directly activate PPARγ.[3]
Caption: Relationship between FABP4 and PPARγ signaling.
Experimental Workflow and Data Analysis
A typical workflow for an this compound fluorescence displacement assay involves several key stages, from initial assay development to hit validation.
Caption: HTS workflow for this compound fluorescence assays.
References
- 1. biotium.com [biotium.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. FABP5 is a key player in metabolic modulation and NF-κB dependent inflammation driving pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acid-binding protein 5 (FABP5) promotes lipolysis of lipid droplets, de novo fatty acid (FA) synthesis and activation of nuclear factor-kappa B (NF-κB) signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A FABP4-PPARγ signaling axis regulates human monocyte responses to electrophilic fatty acid nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving HTS01037 Efficacy in In Vivo Studies
Welcome to the technical support center for HTS01037. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound effectively in in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges and improve experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Fatty Acid Binding Protein 4 (FABP4), also known as adipocyte FABP (aP2). It acts as a competitive antagonist of the protein-protein interactions mediated by FABP4.[1] By inhibiting FABP4, this compound can modulate lipid metabolism and inflammatory signaling pathways. In the context of cancer, FABP4 has been shown to promote tumor proliferation, metastasis, and drug resistance by activating oncogenic signaling pathways such as PI3K/Akt and MAPK, and by promoting epithelial-mesenchymal transition (EMT).[2]
Q2: What are the recommended in vivo dosages for this compound?
A2: Based on preclinical studies in pancreatic cancer models, dosages of 1.5 mg/kg and 5 mg/kg administered via intraperitoneal (i.p.) injection have been used. The 5 mg/kg dose was shown to significantly suppress tumor growth.[1] However, the optimal dosage may vary depending on the cancer model, animal strain, and specific experimental goals. It is recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your specific model.
Q3: How should I formulate this compound for in vivo administration?
A3: this compound is a small molecule with poor aqueous solubility, requiring a specific formulation for in vivo use. A common and effective vehicle for intraperitoneal injection is a suspension prepared using a combination of solvents. A widely used formulation consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
It is crucial to prepare a stock solution in DMSO first and then add the other components sequentially while mixing to ensure proper suspension. For detailed preparation steps, please refer to the Experimental Protocols section.
Q4: What are the potential off-target effects of this compound?
A4: While this compound shows selectivity for FABP4, it can act as a pan-FABP inhibitor at higher concentrations. This means it may inhibit other members of the fatty acid-binding protein family, which could lead to broader biological effects. Researchers should be mindful of this possibility and consider including appropriate controls to distinguish between on-target and potential off-target effects.
Q5: In which cancer models has this compound shown efficacy?
A5: this compound has demonstrated significant anti-tumor efficacy in preclinical models of pancreatic ductal adenocarcinoma (PDAC).[1][2] Studies have shown its ability to suppress primary tumor growth, reduce metastasis, and improve survival in both syngeneic and xenograft mouse models of pancreatic cancer.[1][2] Its efficacy in other cancer types is an active area of research.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps & Recommendations |
| Precipitation in Formulation | - Improper mixing order.- Temperature changes.- High concentration of this compound. | - Follow the recommended protocol: Always dissolve this compound in DMSO first before adding other solvents.- Gentle warming and sonication: If precipitation occurs, gentle warming (to 37°C) and brief sonication can help redissolve the compound. Avoid overheating.- Prepare fresh: It is highly recommended to prepare the formulation fresh before each use to ensure stability and consistency.- Visual inspection: Always visually inspect the solution for any precipitates before administration. A properly prepared formulation should be a clear solution or a uniform suspension. |
| High Variability in Animal Response | - Inconsistent formulation.- Inaccurate dosing.- Improper injection technique. | - Standardize formulation preparation: Ensure the formulation is prepared consistently for every experiment.- Accurate dosing: Use appropriate syringes and techniques to ensure each animal receives the correct dose.- Proper injection technique: For intraperitoneal injections, ensure the needle is inserted into the peritoneal cavity and not into the intestines, bladder, or subcutaneous space. Aspirate before injecting to check for fluid reflux. A two-person injection procedure can reduce errors.[3] |
| Observed Toxicity or Adverse Effects | - Vehicle toxicity.- Off-target effects of this compound.- Dose is too high. | - Include a vehicle-only control group: This is essential to differentiate between the effects of the vehicle and this compound.- Monitor for early signs of toxicity: Observe animals for signs of distress, such as hunched posture, ruffled fur, lethargy, or significant weight loss.[4]- Dose reduction: If toxicity is observed, consider reducing the dose or the frequency of administration.- Evaluate off-target effects: If toxicity persists at effective doses, consider investigating potential off-target effects through further molecular analysis. |
| Lack of Efficacy | - Suboptimal dose or schedule.- Poor bioavailability.- Insufficient drug exposure at the tumor site.- Tumor model resistance. | - Optimize dosing: Conduct a dose-escalation study to find the maximum tolerated dose (MTD) and optimal biological dose.- Pharmacokinetic (PK) studies: If possible, perform PK studies to measure the concentration of this compound in plasma and tumor tissue over time to ensure adequate exposure.- Alternative formulation: Consider exploring other formulation strategies to improve solubility and bioavailability.- Combination therapy: this compound has been shown to enhance the efficacy of gemcitabine (B846) in pancreatic cancer models.[2] Consider combination therapy with other standard-of-care agents. |
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in pancreatic cancer models as reported in the literature.
Table 1: Efficacy of this compound in a Syngeneic Subcutaneous Pancreatic Cancer Model (KPC cells) [1]
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) at Day 11 ± SD | % Tumor Growth Inhibition |
| Control (PBS) | - | i.p. | 479.4 ± 391.4 | - |
| This compound | 1.5 | i.p. | 408.1 ± 423.1 | 14.9% |
| This compound | 5 | i.p. | 200.4 ± 117.5 | 58.2% |
Table 2: Efficacy of this compound in an Orthotopic Pancreatic Cancer Model (KPC cells) [1]
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) at Day 8 ± SD | % Tumor Growth Inhibition |
| Control (PBS) | - | i.p. | 605.7 ± 115.3 | - |
| This compound | 5 | i.p. | 130 ± 58.5 | 78.5% |
Table 3: Anti-Metastatic Effect of this compound in a Liver Metastasis Model (KPC cells) [1]
| Treatment Group | Dose (mg/kg) | Administration Route | Incidence of Macroscopic Liver Metastasis |
| Control (PBS) | - | i.p. | High (most mice) |
| This compound | 5 | i.p. | 8.3% |
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
This protocol describes the preparation of a 2.5 mg/mL this compound suspension for intraperitoneal injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO. Weigh the required amount of this compound powder and dissolve it in the appropriate volume of DMSO. Ensure it is fully dissolved. This stock solution can be stored at -20°C for short periods.
-
In a sterile microcentrifuge tube, add the required volume of the 25 mg/mL this compound stock solution. For a final concentration of 2.5 mg/mL, this will be 10% of your final volume (e.g., 100 µL for a 1 mL final volume).
-
Add 40% of the final volume of PEG300 (e.g., 400 µL for a 1 mL final volume). Vortex thoroughly to mix.
-
Add 5% of the final volume of Tween-80 (e.g., 50 µL for a 1 mL final volume). Vortex again to ensure a homogenous mixture.
-
Add 45% of the final volume of sterile saline (e.g., 450 µL for a 1 mL final volume). Vortex thoroughly. The final solution should be a uniform suspension.
-
If any precipitation is observed, gently warm the solution to 37°C and/or sonicate for a few minutes until the precipitate dissolves.
-
Administer the freshly prepared formulation to the animals. It is recommended to use the formulation on the day of preparation.
Protocol 2: Subcutaneous Tumor Model and this compound Treatment
This protocol provides a general workflow for establishing a subcutaneous pancreatic cancer model and treating with this compound.
Materials:
-
Cancer cell line (e.g., KPC murine pancreatic cancer cells)
-
Cell culture medium and reagents
-
Matrigel (optional, can improve tumor take rate)
-
Sterile PBS
-
Syringes and needles (27-30G for injection)
-
Animal clippers
-
70% ethanol
-
Calipers for tumor measurement
-
Prepared this compound formulation and vehicle control
Procedure:
-
Cell Culture: Culture cancer cells according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability (>95%).
-
Cell Preparation for Injection:
-
Trypsinize and harvest the cells.
-
Wash the cells with sterile PBS.
-
Count the cells and resuspend them in sterile PBS or a PBS/Matrigel mixture (1:1 ratio) at the desired concentration (e.g., 2 x 10^6 cells in 100 µL). Keep cells on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice according to your institution's approved protocol.
-
Shave the hair on the flank of the mouse where the tumor will be implanted.
-
Clean the injection site with 70% ethanol.
-
Inject the cell suspension (e.g., 100 µL) subcutaneously into the flank.
-
-
Tumor Growth Monitoring:
-
Monitor the animals regularly for tumor growth.
-
Once tumors are palpable and reach a certain size (e.g., 50-100 mm³), randomize the animals into treatment groups.
-
Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
This compound Administration:
-
Prepare the this compound formulation and vehicle control as described in Protocol 1.
-
Administer the treatment (e.g., 5 mg/kg this compound or vehicle) via intraperitoneal injection according to the planned schedule (e.g., daily, every other day).
-
Monitor animal body weight and overall health throughout the study.
-
-
Endpoint:
-
Continue treatment and monitoring until the pre-defined endpoint is reached (e.g., tumors reach a maximum size, study duration is completed, or signs of significant toxicity are observed).
-
At the endpoint, euthanize the animals and collect tumors and other tissues for further analysis (e.g., histology, western blotting, gene expression analysis).
-
Visualizations
Caption: this compound inhibits the FABP4 signaling pathway in cancer cells.
Caption: General workflow for in vivo efficacy studies of this compound.
References
- 1. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Errors Related to Different Techniques of Intraperitoneal Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of adipocyte fatty acid binding protein alleviates both acute liver injury and non-alcoholic steatohepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing HTS01037 Toxicity in Primary Cell Cultures
Welcome to the technical support center for HTS01037. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in primary cell cultures while minimizing potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Fatty Acid-Binding Protein 4 (FABP4, also known as aP2 or AFABP).[1][2] It acts as a competitive antagonist, binding to the fatty acid-binding pocket of FABP4 with a Ki of approximately 0.67 μM.[1] By inhibiting FABP4, this compound can modulate lipid metabolism and inflammatory signaling pathways.[1][2][3] While it is somewhat selective for FABP4, at higher concentrations, it can act as a pan-specific FABP inhibitor.[1]
Q2: In which primary cell types has this compound been used?
This compound has been reported for use in various cell types, including 3T3-L1 adipocytes and cultured macrophages.[1][2][3] It has been shown to reduce LPS-stimulated inflammation in macrophages and inhibit lipolysis in adipocytes.[1][3] Studies have also utilized this compound in primary human macrophages to investigate its effects on gene expression and lipid accumulation.[4]
Q3: What is the recommended starting concentration for this compound in primary cell cultures?
The optimal concentration of this compound will vary depending on the primary cell type and the specific experimental goals. Based on published studies, effective concentrations have ranged from the low micromolar to up to 30 µM.[5][6] For sensitive primary cells, it is crucial to perform a dose-response experiment starting from a sub-micromolar concentration to determine the optimal non-toxic working concentration.
Q4: What are the potential off-target effects of this compound?
While this compound shows some selectivity for FABP4, it can inhibit other FABPs at higher concentrations.[1] Researchers should be aware of the potential for pan-FABP inhibition, which could lead to broader effects on cellular lipid metabolism and signaling.
Q5: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[1] It is recommended to aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. For long-term storage, keep the stock solution at -20°C or -80°C. When preparing working dilutions, ensure the final DMSO concentration in the cell culture medium is kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guides
Problem 1: High levels of cell death or morphological changes observed after this compound treatment.
| Potential Cause | Troubleshooting & Optimization |
| Concentration is too high | Primary cells are often more sensitive than immortalized cell lines. Perform a dose-response experiment to determine the optimal, non-toxic concentration. Start with a low concentration (e.g., 0.1 µM) and titrate up. Assess cell viability using methods like MTT, Calcein-AM, or Annexin V/PI staining. |
| Solvent (DMSO) toxicity | Ensure the final DMSO concentration in the culture medium is as low as possible (ideally ≤ 0.1%). Prepare a vehicle control with the same final DMSO concentration to differentiate between compound and solvent toxicity. |
| Suboptimal cell culture conditions | Ensure your primary cells are healthy and not under stress from other factors (e.g., high passage number, nutrient depletion, contamination). Stressed cells can be more susceptible to drug-induced toxicity. |
| Compound precipitation in media | Visually inspect the culture medium for any signs of precipitation after adding this compound. Poor solubility can lead to inaccurate dosing and cellular stress. If precipitation occurs, consider using a different solvent or formulation, or reducing the final concentration. Sonication may aid in dissolution.[1] |
| Off-target effects | At higher concentrations, this compound may inhibit other FABPs. Consider if the observed toxicity could be related to the inhibition of other FABP family members expressed in your primary cell type. |
Problem 2: Inconsistent or unexpected results between experiments.
| Potential Cause | Troubleshooting & Optimization |
| This compound degradation | Aliquot your this compound stock solution to minimize freeze-thaw cycles. Protect the stock solution from light. Prepare fresh dilutions in culture medium for each experiment. |
| Variability in primary cell isolates | Primary cells from different donors or even different passages from the same donor can exhibit significant variability. Use cells with a consistent passage number and, if possible, from the same donor for a set of experiments. |
| Inaccurate pipetting of viscous stock solution | DMSO stock solutions can be viscous. Ensure accurate pipetting by using positive displacement pipettes or by carefully aspirating and dispensing the solution slowly. |
| Protein binding in serum | Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. If using serum-containing media, be aware that the free concentration of this compound may be lower than the nominal concentration. Consider reducing serum concentration if compatible with your cell type, or using serum-free media with appropriate supplements. |
Data Presentation
Table 1: Reported Effective Concentrations of this compound in In Vitro Studies
| Cell Type | Application | Effective Concentration Range | Reference |
| 3T3-L1 Adipocytes | Inhibition of lipolysis | Not specified, used in time-course experiments | [3] |
| Cultured Macrophages | Reduction of LPS-stimulated inflammation | Not specified, qualitative assessment | [1][3] |
| Primary Human Macrophages | Inhibition of FABP4 and LPL expression | Not specified, used with BMS309403 | [4] |
| Pancreatic Cancer Cell Lines (e.g., CAPAN-2, CFPAC-1, PANC-1) | Inhibition of FABP4-induced cell viability | 30 µM | [5][6] |
Table 2: Binding Affinity of this compound for FABP4
| Parameter | Value | Reference |
| Ki for AFABP/aP2 (FABP4) | 0.67 µM | [1] |
Experimental Protocols
Protocol 1: Dose-Response Assessment of this compound Cytotoxicity using MTT Assay
This protocol provides a general framework for determining the cytotoxic potential of this compound in a primary cell culture of interest.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed primary cells into a 96-well plate at a density appropriate for your cell type to ensure they are in a logarithmic growth phase at the time of treatment. Allow cells to adhere and stabilize for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A typical concentration range to test for initial screening could be 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used in the dilutions) and a no-treatment control.
-
Cell Treatment: Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Visualizations
Caption: this compound inhibits FABP4, affecting lipolysis and inflammation.
Caption: Workflow for determining the optimal non-toxic this compound concentration.
Caption: A logical approach to troubleshooting this compound-induced cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and characterization of a small molecule inhibitor of Fatty Acid binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FABP4 inhibition suppresses PPARγ activity and VLDL-induced foam cell formation in IL-4-polarized human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
determining the optimal treatment duration with HTS01037
Welcome to the technical support center for HTS01037. This guide provides troubleshooting advice and frequently asked questions to assist researchers in determining the optimal treatment duration for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Fatty Acid Binding Protein 4 (FABP4). It functions as a competitive antagonist of the protein-protein interactions mediated by FABP4 (also known as AFABP/aP2) and has a reported Ki of 0.67 μM.[1][2] It binds to the lipid-binding cavity of FABP4, preventing it from interacting with its natural ligands and downstream effectors.[3] While it is somewhat selective for FABP4, at higher concentrations, it can act as a pan-specific FABP inhibitor.[3]
Q2: What are the known cellular effects of this compound treatment?
A2: this compound has been shown to elicit several cellular effects, including:
-
Inhibition of lipolysis: In 3T3-L1 adipocytes, this compound reduces both basal and forskolin-stimulated fatty acid efflux.[3][4]
-
Anti-inflammatory effects: It has been observed to reduce LPS-stimulated inflammation in cultured macrophages by decreasing the secretion of inflammatory cytokines like IL-6, TNFα, and MCP-1.[3][4]
-
Modulation of gene expression: In microglial cells, treatment with this compound can increase the expression of Ucp2 and arginase, and attenuate the expression of inducible nitric oxide synthase (iNOS), suggesting a reduction in NFκB signaling.[1]
-
Suppression of cancer cell viability: this compound has been shown to decrease the viability of pancreatic cancer cells in a dose-dependent manner.[5][6]
Q3: How do I determine the optimal concentration of this compound for my experiment?
A3: The optimal concentration will depend on your cell type and the specific endpoint you are measuring. A good starting point is to perform a dose-response curve. Based on the literature, concentrations ranging from sub-micromolar to low micromolar have been effective. For example, the Ki for FABP4 is 0.67 μM.[1][2] In a study on pancreatic cancer cells, the IC50 value was determined to be 25.6 µM.[5][7] We recommend testing a range of concentrations around these reported values (e.g., 0.1 µM to 50 µM) to determine the optimal concentration for your specific experimental setup.
Q4: What is a typical starting point for treatment duration with this compound in cell culture?
A4: Published studies have used a range of treatment durations depending on the cell type and the biological process being investigated. For short-term signaling events, a pre-treatment of 1 to 3 hours has been used before applying a stimulus.[1] For longer-term effects on gene expression or cell viability, treatments can extend from 24 to 72 hours. For initial experiments, we recommend a time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) to identify the optimal time point for your desired outcome.
Troubleshooting Guide
Issue 1: I am not observing the expected inhibitory effect of this compound on my target pathway.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. We recommend a range from 0.1 µM to 50 µM. |
| Insufficient Treatment Duration | Conduct a time-course experiment to identify the optimal treatment duration. Analyze your endpoint at multiple time points (e.g., 6, 12, 24, 48, 72 hours). |
| Low FABP4 Expression in your Cell Model | Confirm the expression of FABP4 in your cells using Western blot or qPCR. This compound requires the presence of FABP4 to exert its effects. |
| Compound Instability | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
| Cell Culture Conditions | Ensure consistent cell seeding density and culture conditions. High cell density can sometimes alter the cellular response to inhibitors. |
Issue 2: I am observing significant cytotoxicity or off-target effects.
| Possible Cause | Troubleshooting Step |
| High Concentration of this compound | Lower the concentration of this compound. Determine the cytotoxic threshold for your cells using a cell viability assay (e.g., MTS or MTT assay). |
| Prolonged Treatment Duration | Shorten the treatment duration. A time-course experiment can help identify a time point where the desired inhibitory effect is observed without significant cytotoxicity. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle-only control. |
| Pan-FABP Inhibition | At higher concentrations, this compound can inhibit other FABP family members.[3] If off-target effects are suspected, consider using lower concentrations or a more specific FABP4 inhibitor if available. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay
This protocol describes how to perform a dose-response experiment to determine the IC50 of this compound in your cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
MTS or MTT assay kit
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of this compound in complete culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM). Include a vehicle-only control (DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions to the appropriate wells.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Measurement: After the incubation period, add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a plate reader. Normalize the data to the vehicle-only control and plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Time-Course Experiment to Determine Optimal Treatment Duration
This protocol outlines how to identify the optimal time point for observing the desired effect of this compound.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound at the optimal concentration (determined from Protocol 1)
-
6-well or 12-well cell culture plates
-
Reagents for your specific downstream analysis (e.g., lysis buffer for Western blot, RNA extraction kit for qPCR).
Procedure:
-
Cell Seeding: Seed your cells in multiple plates at an appropriate density.
-
Treatment: Treat the cells with the optimal concentration of this compound or a vehicle control.
-
Time Points: At various time points (e.g., 6, 12, 24, 48, 72 hours), harvest the cells from one set of plates.
-
Downstream Analysis: Process the harvested cells for your desired analysis. For example:
-
Western Blot: Analyze the protein levels of your target of interest.
-
qPCR: Analyze the gene expression levels of your target of interest.
-
Functional Assay: Perform a functional assay relevant to your research (e.g., lipolysis assay, cytokine secretion assay).
-
-
Data Analysis: Plot the results of your downstream analysis against the treatment duration to identify the time point at which the maximal desired effect is observed.
Data Presentation
Table 1: this compound Binding Affinity for Different FABP Isoforms
| FABP Isoform | Apparent Ki (µM) |
| AFABP/aP2 (FABP4) | 0.67 ± 0.18 |
| Heart FABP | > 10 |
| Intestinal FABP | 3.4 ± 0.5 |
| Liver FABP | 9.1 ± 1.2 |
| Epithelial FABP | > 10 |
| Data from Hertzel et al., J Med Chem, 2009.[3] |
Table 2: Example Time-Course Data for this compound Treatment
| Treatment Duration (hours) | Target Protein Expression (Fold Change vs. Vehicle) | Cell Viability (%) |
| 0 | 1.00 | 100 |
| 6 | 0.85 | 98 |
| 12 | 0.62 | 95 |
| 24 | 0.45 | 92 |
| 48 | 0.48 | 85 |
| 72 | 0.55 | 75 |
| This is example data and should be generated for your specific experimental system. |
Visualizations
Caption: Mechanism of this compound action.
Caption: Workflow for determining optimal treatment conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. INHIBITION OF FATTY ACID BINDING PROTEIN 4 SUPPRESSES PANCREATIC CANCER CELL GROWTH IN MOUSE SYNGENEIC TUMOR MODEL - Digestive Disease Week [ddw.digitellinc.com]
how to account for the pan-specific inhibition of HTS01037 at high concentrations
Welcome to the technical support center for HTS01037. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the pan-specific inhibition of this compound at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor of fatty acid binding proteins (FABPs).[1][2] It functions as a high-affinity ligand for the adipocyte FABP (AFABP or aP2/FABP4), binding to its lipid-binding cavity.[1] this compound acts as a competitive antagonist of protein-protein interactions mediated by AFABP/aP2.[1][3]
Q2: I'm observing effects in my experiment that are not consistent with the inhibition of only FABP4. Why is this happening?
A2: While this compound is somewhat selective for FABP4, it is known to be a pan-specific FABP inhibitor at higher concentrations.[1][3] This means that at elevated concentrations, this compound can bind to and inhibit other FABP isoforms, leading to a broader range of biological effects than would be expected from inhibiting FABP4 alone.
Q3: At what concentration does this compound become pan-specific?
A3: The transition to pan-specific inhibition is gradual and depends on the expression levels and binding affinities of different FABP isoforms in your experimental system. As a general guideline, concentrations significantly above the Ki for FABP4 (0.67 µM) are more likely to result in off-target binding to other FABPs.[1][3] Refer to the quantitative data table below for binding affinities to various FABP isoforms.
Q4: How can I confirm if the observed effects in my experiment are due to on-target FABP4 inhibition or off-target pan-FABP inhibition?
A4: To dissect on-target versus off-target effects, consider the following strategies:
-
Dose-Response Analysis: Conduct experiments across a wide range of this compound concentrations. Effects observed at lower concentrations (closer to the FABP4 Ki) are more likely to be on-target.
-
Use of a More Selective Inhibitor: If available, compare the effects of this compound with a more selective FABP4 inhibitor.
-
Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR to specifically reduce the expression of FABP4 or other suspected FABP isoforms. If the phenotype is rescued or mimicked, it provides strong evidence for the involvement of that specific FABP.
-
Rescue Experiments: In a cell line with FABP4 knocked out, the effects of this compound should be diminished if they are primarily mediated by FABP4.
Q5: What are the known cellular effects of this compound?
A5: this compound has been shown to inhibit lipolysis in 3T3-L1 adipocytes and reduce LPS-stimulated inflammation in cultured macrophages.[1][3][4] It has also been investigated for its potential in suppressing pancreatic cancer progression.[5][6][7]
Quantitative Data
The following table summarizes the binding affinities (Ki) of this compound for various Fatty Acid Binding Protein isoforms as determined by the 1,8-ANS displacement assay.
| FABP Isoform | Common Name | Ki (µM) |
| AFABP/aP2 | Adipocyte FABP (FABP4) | 0.67 ± 0.18 |
| L-FABP | Liver FABP | Binds with reduced affinity |
| I-FABP | Intestinal FABP | Binds with reduced affinity |
| H-FABP | Heart Muscle FABP (FABP3) | 9.1 |
| E-FABP | Epithelial FABP (FABP5) | 3.4 |
Data sourced from Furuhashi et al. (2009).[1]
Experimental Protocols
Determination of this compound Binding Affinity using 1,8-ANS Displacement Assay
This protocol describes how to measure the binding affinity of this compound to a specific FABP isoform using the fluorescent probe 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS).
Materials:
-
Purified recombinant FABP of interest
-
This compound
-
1,8-ANS
-
Assay Buffer: 25 mM Tris-HCl, pH 7.4
-
Absolute ethanol (B145695)
-
Fluorescence spectrophotometer
Procedure:
-
Prepare a 5 µM 1,8-ANS solution: Dissolve 1,8-ANS in absolute ethanol and then dilute with Assay Buffer to a final concentration of 5 µM. The final ethanol concentration should be kept low (e.g., 0.05%).[3]
-
Protein Titration (Optional, for determining Kd of ANS): Titrate the purified FABP into the 5 µM 1,8-ANS solution and measure the fluorescence enhancement. This allows for the determination of the dissociation constant (Kd) of 1,8-ANS for the specific FABP.
-
Competition Assay:
-
To a solution of 5 µM 1,8-ANS and a fixed concentration of the FABP (typically at or below the Kd of 1,8-ANS), add increasing concentrations of this compound.
-
Incubate the mixture to allow it to reach equilibrium.
-
Measure the fluorescence at an excitation wavelength of ~395 nm and an emission wavelength of ~475 nm. Slit widths of 4 nm for both excitation and emission are recommended.[3]
-
-
Data Analysis: The decrease in fluorescence intensity is proportional to the displacement of 1,8-ANS by this compound. The data can be fitted using non-linear regression (e.g., using PRISM software) to determine the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[3]
Cellular Assay: Inhibition of Lipolysis in Adipocytes
This protocol provides a general framework for assessing the inhibitory effect of this compound on lipolysis in cultured adipocytes (e.g., 3T3-L1).
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1)
-
This compound
-
Isoproterenol (B85558) or Forskolin (B1673556) (lipolysis-stimulating agents)
-
Cell culture medium
-
Glycerol (B35011) assay kit
Procedure:
-
Cell Culture: Culture and differentiate pre-adipocytes into mature adipocytes according to standard protocols.
-
Treatment:
-
Pre-treat the differentiated adipocytes with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified period (e.g., 2-3 hours).
-
Stimulate lipolysis by adding a stimulating agent like isoproterenol (e.g., 10 µM) or forskolin (e.g., 1 µM) for 1-6 hours.[8]
-
-
Sample Collection: Collect the cell culture medium at the end of the stimulation period.
-
Glycerol Measurement: Measure the glycerol concentration in the collected medium using a commercially available glycerol assay kit. Glycerol release is a direct indicator of lipolysis.
-
Data Analysis: Normalize the glycerol release to the total protein content of the cells in each well. Plot the percentage of inhibition of stimulated glycerol release against the concentration of this compound to determine the IC50.
Visualizations
Caption: Logical relationship of this compound concentration and its inhibitory effects.
References
- 1. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of a small molecule inhibitor of Fatty Acid binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sympathetic tone dictates the impact of lipolysis on FABP4 secretion - PMC [pmc.ncbi.nlm.nih.gov]
HTS01037 degradation in experimental conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HTS01037. The information is designed to address common issues that may arise during experimental procedures.
Troubleshooting Guide
Unexpected or inconsistent results with this compound can often be traced to issues with its storage, handling, or stability in experimental setups. This guide provides a structured approach to troubleshooting common problems.
Problem 1: Inconsistent or lower-than-expected bioactivity of this compound in cell-based assays.
| Potential Cause | Recommended Action |
| Degradation of this compound in stock solutions. | Prepare fresh stock solutions in high-quality, anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one year or -80°C for up to two years.[1] |
| Instability in aqueous media. | Minimize the time this compound is in aqueous buffers or cell culture media before and during the experiment. Consider the potential for hydrolysis or other degradation, especially during long incubation periods. |
| Precipitation upon dilution. | Visually inspect for precipitation after diluting the DMSO stock into aqueous solutions. If precipitation occurs, consider using a lower final concentration or incorporating a solubilizing agent like Tween-80 or PEG300, as indicated in in vivo formulation protocols.[1] |
| pH sensitivity. | The thiazole (B1198619) moiety in this compound may be susceptible to degradation at non-neutral pH. Ensure that the pH of your experimental buffers is well-controlled and within a stable range (typically pH 7.2-7.4 for cell-based assays). |
Problem 2: Variability in results between different batches of this compound.
| Potential Cause | Recommended Action |
| Differences in compound purity. | Always source this compound from a reputable supplier and obtain a certificate of analysis (CoA) for each batch to confirm its purity. |
| Improper storage of the solid compound. | Store the solid this compound powder at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years).[1] Ensure the container is tightly sealed to protect from moisture. |
Problem 3: Suspected degradation during specific experimental conditions.
| Potential Cause | Recommended Action |
| Light sensitivity. | This compound is a light yellow to yellow solid.[1] While specific photostability data is not available, it is good practice to protect solutions from direct light, especially during long incubations, by using amber vials or covering plates with foil. |
| Temperature sensitivity in solution. | While stock solutions are stored frozen, degradation can occur at elevated temperatures in experimental setups (e.g., 37°C). For long-term experiments, consider replenishing the compound if stability is a concern. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing stock solutions of this compound is high-quality, anhydrous DMSO.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C for up to three years. For shorter durations, it can be stored at 4°C for up to two years. Stock solutions in DMSO should be stored at -20°C for up to one year or at -80°C for up to two years. It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1]
Q3: My this compound solution appears to have a precipitate after dilution in my aqueous assay buffer. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. To address this, you can try the following:
-
Ensure the final DMSO concentration in your assay is as low as possible (typically <0.5%) but sufficient to maintain solubility.
-
Consider using co-solvents in your final dilution. In vivo studies have utilized formulations with PEG300 and Tween-80 to improve solubility.[1]
-
Visually confirm the absence of precipitate under a microscope after dilution.
Q4: Is this compound sensitive to pH?
Q5: How does this compound inhibit its target?
A5: this compound is an inhibitor of fatty acid binding proteins (FABPs), with a notable affinity for FABP4 (also known as AFABP or aP2). It acts as a competitive antagonist of the protein-protein interactions mediated by FABP4.[1] For example, it has been shown to antagonize the interaction between FABP4 and hormone-sensitive lipase.
Quantitative Data
Binding Affinity of this compound for Various Fatty Acid Binding Proteins
| FABP Isoform | Binding Affinity (Ki) in µM |
| AFABP/aP2 (FABP4) | 0.67 |
This data is compiled from publicly available research and supplier information.
Experimental Protocols
Protocol: In Vitro Inhibition of Lipolysis in 3T3-L1 Adipocytes
This protocol is a general guideline for assessing the inhibitory effect of this compound on lipolysis in a common cell model.
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% fetal bovine serum (FBS).
-
Induce differentiation into mature adipocytes using a standard cocktail (e.g., insulin, dexamethasone, and IBMX).
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the this compound stock solution in serum-free DMEM to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Lipolysis Assay:
-
Wash differentiated 3T3-L1 adipocytes with serum-free DMEM.
-
Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for a specified period (e.g., 1-3 hours).
-
Stimulate lipolysis by adding a known agonist, such as isoproterenol (B85558) or forskolin, and incubate for an appropriate time (e.g., 1-2 hours).
-
Collect the cell culture supernatant.
-
-
Glycerol (B35011) Measurement:
-
Measure the glycerol content in the supernatant using a commercially available glycerol assay kit as an indicator of lipolysis.
-
Normalize the glycerol levels to the total protein content of the cells in each well.
-
Visualizations
Caption: this compound inhibits FABP4, thereby reducing lipolysis and inflammation.
Caption: Troubleshooting workflow for this compound experiments.
References
Technical Support Center: Controlling for Vehicle Effects in HTS01037 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the fatty acid binding protein (FABP) inhibitor, HTS01037. The following information is intended to help users design robust experiments by effectively controlling for the effects of the experimental vehicle.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of fatty acid binding proteins (FABPs). It functions as a competitive antagonist of the protein-protein interactions mediated by FABPs, particularly adipocyte FABP (AFABP/aP2), with a reported Ki of 0.67 μM.[1] While it shows some selectivity for AFABP/aP2, at higher concentrations, it can act as a pan-specific FABP inhibitor.[1][2] Its primary action is to block the binding of fatty acids and other ligands to the central cavity of FABPs.[2]
Q2: Why is a vehicle control so critical in experiments with this compound?
A2: A vehicle control is essential because this compound is a hydrophobic molecule with limited solubility in aqueous solutions. Consequently, it requires a solvent, or "vehicle," for dissolution and effective delivery in both in vitro and in vivo experiments. These vehicles, often containing solvents like dimethyl sulfoxide (B87167) (DMSO), can have their own biological effects. A vehicle control group, which receives the same concentration of the vehicle without this compound, allows researchers to distinguish the specific effects of this compound from any non-specific effects of the vehicle itself.
Q3: What are the recommended vehicles for dissolving this compound?
A3: The choice of vehicle depends on the experimental system (in vitro vs. in vivo) and the desired final concentration. Here are some common vehicle formulations:
-
In Vitro (Cell Culture): DMSO is the most common solvent for preparing stock solutions of this compound. It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity or other off-target effects.
-
In Vivo (Animal Studies): For intraperitoneal (i.p.) or oral (p.o.) administration, several vehicle formulations can be used. Common examples include:
-
Phosphate-buffered saline (PBS)[3]
-
A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
10% DMSO in 90% Corn Oil.
-
Q4: What are the known downstream effects of this compound?
A4: By inhibiting FABPs, this compound has been shown to have several downstream effects in different cell types:
-
Adipocytes: It inhibits lipolysis, the breakdown of stored fats.[1][2]
-
Macrophages: It reduces lipopolysaccharide (LPS)-stimulated inflammation.[1][2] This is achieved, in part, by attenuating NFκB signaling.[1]
-
Pancreatic Cancer Cells: It has been shown to suppress cell viability and tumor growth.[3][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background or unexpected effects observed in the vehicle control group. | The concentration of the vehicle (e.g., DMSO) is too high, causing cellular stress or toxicity. | Perform a dose-response experiment with the vehicle alone to determine the highest non-toxic concentration for your specific cell type or animal model. Ensure the final vehicle concentration in your experiment is below this threshold. |
| Inconsistent results between experiments. | Variability in the preparation of this compound solutions or the final vehicle concentration. | Prepare a fresh stock solution of this compound in the vehicle for each experiment. Ensure accurate and consistent dilution of the stock solution to achieve the desired final concentrations. |
| This compound appears to have no effect. | The effect of this compound may be masked by the biological effects of the vehicle. Precipitation of this compound upon dilution in aqueous media. | Re-evaluate the vehicle concentration; a lower, non-toxic concentration may be necessary to observe the specific effects of this compound. Visually inspect your final solution for any signs of precipitation. If precipitation occurs, consider using a different vehicle formulation or adjusting the final concentration. |
| Toxicity observed in both the this compound-treated and vehicle control groups. | The vehicle itself is causing toxicity at the concentration used. | Reduce the concentration of the vehicle in your experimental setup. If using DMSO, aim for a final concentration of ≤ 0.1% in cell culture. For animal studies, ensure the total dose of the vehicle is within tolerated limits. |
Quantitative Data Summary
Table 1: this compound Binding Affinity
| Protein | Ki (μM) |
| AFABP/aP2 | 0.67 ± 0.18 |
| Liver FABP | > 10 |
| Intestinal FABP | 3.4 ± 0.5 |
| Heart Muscle FABP | 9.1 ± 1.2 |
| Epithelial FABP | > 10 |
| Data from Hertzel et al., 2009.[2] |
Table 2: this compound Effective Concentrations in Preclinical Models
| Experimental Model | Cell/Animal Type | Vehicle | Concentration/Dose | Observed Effect | Reference |
| Pancreatic Cancer Cell Viability | Human Pancreatic Cancer Cell Lines | DMSO | 30 µM | Suppressed FABP4-induced cell viability | [3] |
| Syngeneic Subcutaneous Tumor Growth | C57BL/6J mice | PBS | 1.5 or 5 mg/kg (i.p.) | Suppressed tumor growth | [3] |
| Lipolysis Assay | 3T3-L1 Adipocytes | Not specified | Not specified | Inhibition of lipolysis | [1][2] |
| Inflammation Assay | Cultured Macrophages | Not specified | Not specified | Reduction of LPS-stimulated inflammation | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Lipolysis Assay in 3T3-L1 Adipocytes
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes to confluence in a 96-well plate.
-
Induce differentiation into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX). This process typically takes 8-12 days.
-
-
Vehicle and this compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the this compound stock in the assay buffer to achieve the desired final concentrations.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Lipolysis Assay:
-
Wash the differentiated 3T3-L1 adipocytes twice with phosphate-buffered saline (PBS).
-
Add assay buffer (e.g., KRBH buffer with 2% BSA) to each well.
-
Add the prepared this compound dilutions or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 30-60 minutes.
-
Induce lipolysis by adding a stimulant like isoproterenol (B85558) to all wells except the basal control.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Data Analysis:
-
Collect the supernatant from each well.
-
Measure the amount of glycerol (B35011) released into the supernatant using a commercially available glycerol assay kit.
-
Normalize the data to the vehicle control to determine the inhibitory effect of this compound on lipolysis.
-
Protocol 2: In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model
-
Animal Model:
-
Establish syngeneic subcutaneous tumors by injecting a murine pancreatic cancer cell line (e.g., KPC cells) into the flank of C57BL/6J mice.
-
-
Vehicle and this compound Preparation:
-
For the vehicle control, use sterile PBS.
-
Prepare the this compound dosing solution by dissolving it in PBS to the desired concentrations (e.g., 1.5 mg/kg and 5 mg/kg). Ensure complete dissolution. If solubility is an issue, a formulation such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can be considered, with the same formulation used for the vehicle control.
-
-
Treatment and Monitoring:
-
Once tumors are established and have reached a palpable size, randomize the mice into three groups: Vehicle control, this compound (1.5 mg/kg), and this compound (5 mg/kg).
-
Administer the treatments via intraperitoneal (i.p.) injection daily or on a predetermined schedule.
-
Measure tumor volume using calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., after 11 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors.
-
Compare the tumor growth rates and final tumor volumes between the vehicle control and this compound-treated groups to assess antitumor efficacy.
-
Mandatory Visualizations
Caption: this compound inhibits FABP, blocking downstream effects like lipolysis and inflammation.
Caption: Workflow for a typical experiment using this compound with appropriate vehicle controls.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results from HTS01037 Treatment
Welcome to the technical support center for HTS01037. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their experiments with this Fatty Acid Binding Protein (FABP) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of fatty acid binding proteins (FABPs).[1] It functions as a competitive antagonist of the protein-protein interactions mediated by the adipocyte fatty acid-binding protein (AFABP/aP2 or FABP4).[1][2] Its primary mechanism is to bind to the fatty acid-binding pocket of FABPs, thereby preventing the binding of endogenous fatty acids and disrupting their downstream signaling functions.[2]
Q2: What is the selectivity profile of this compound?
This compound shows a degree of selectivity for FABP4 (AFABP/aP2) with a reported Ki of 0.67 μM.[1][2] However, it is important to note that at higher concentrations, this compound can act as a pan-specific FABP inhibitor, binding to other FABP isoforms as well.[1][2]
Q3: What are the known cellular effects of this compound?
Known cellular effects of this compound include:
-
Inhibition of lipolysis: It has been shown to inhibit both basal and forskolin-stimulated lipolysis in 3T3-L1 adipocytes.[2]
-
Anti-inflammatory effects: this compound can reduce the production of inflammatory cytokines like IL-6, TNFα, and MCP-1 in response to LPS stimulation in macrophages.[2]
-
Anti-cancer effects: It has been observed to suppress cell viability and growth in pancreatic cancer cell lines and tumors.[3][4]
Q4: Does this compound activate PPARγ?
No, studies have shown that this compound does not activate Peroxisome Proliferator-Activated Receptor gamma (PPARγ) in macrophage or CV-1 cells.[1][2] This is a key distinction from some other metabolic modulators.
Troubleshooting Unexpected Results
This section addresses common unexpected outcomes that researchers may encounter when using this compound and provides guidance on how to interpret and troubleshoot these results.
Issue 1: No effect or a weaker-than-expected effect is observed.
Possible Cause 1: Suboptimal Compound Concentration.
-
Troubleshooting: The effective concentration of this compound can vary significantly between different cell types and experimental conditions. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific system.
Possible Cause 2: Low Expression of Target FABPs.
-
Troubleshooting: Verify the expression levels of the target FABP (e.g., FABP4) in your cell line or tissue model using techniques like Western blotting or qPCR. If the target expression is low, the effect of the inhibitor may be minimal.
Possible Cause 3: Compound Instability or Degradation.
-
Troubleshooting: Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from a stock for each experiment.
Possible Cause 4: Presence of High Levels of Endogenous Ligands.
-
Troubleshooting: High concentrations of endogenous fatty acids in the cell culture media or in vivo model can compete with this compound for binding to FABPs. Consider using serum-free or low-serum media for in vitro experiments if appropriate for your cells.
Issue 2: Off-target or unexpected cellular phenotypes are observed.
Possible Cause 1: Pan-FABP Inhibition at High Concentrations.
-
Troubleshooting: As this compound can inhibit other FABP isoforms at higher concentrations, the observed phenotype might be a result of inhibiting multiple FABPs.[1][2] To investigate this, try to use the lowest effective concentration determined from your dose-response studies. If available, using more selective inhibitors for other FABPs as controls can help dissect the specific contributions of each isoform.
Possible Cause 2: Cell Line-Specific Effects.
-
Troubleshooting: The cellular context, including the expression of different FABP isoforms and the status of downstream signaling pathways, can influence the response to this compound. It is recommended to test the compound in multiple cell lines to confirm that the observed effect is not cell line-specific.
Possible Cause 3: Indirect Effects on Signaling Pathways.
-
Troubleshooting: The inhibition of FABPs can have broad, indirect effects on cellular metabolism and signaling. For example, altering fatty acid trafficking can impact pathways beyond the immediate downstream targets of FABPs. A broader analysis of related signaling pathways (e.g., via Western blotting for key signaling proteins) may be necessary to understand the observed phenotype.
Issue 3: Inconsistent results between in vitro and in vivo experiments.
Possible Cause 1: Pharmacokinetic and Pharmacodynamic (PK/PD) Issues.
-
Troubleshooting: The in vivo efficacy of this compound can be influenced by its absorption, distribution, metabolism, and excretion (ADME) properties. The formulation and route of administration are critical. For instance, a published protocol for in vivo use involves a suspension with DMSO, PEG300, Tween-80, and saline.[1] Ensure that the compound reaches the target tissue at a sufficient concentration and for an adequate duration.
Possible Cause 2: Complex Biological Environment in vivo.
-
Troubleshooting: The in vivo environment is significantly more complex than in vitro cell culture. Factors such as interactions with other cell types, the extracellular matrix, and systemic metabolic regulation can all influence the outcome. For example, a study on diet-induced obese mice did not show an improvement in insulin (B600854) resistance with a FABP4/5 inhibitor, which was an unexpected result based on genetic knockout models. This highlights the complexity of in vivo systems.
Data Presentation
Table 1: this compound Binding Affinity (Ki) for Different FABP Isoforms
| FABP Isoform | Ki (μM) |
| AFABP/aP2 (FABP4) | 0.67 |
Data summarized from available literature.
Experimental Protocols
Cell Viability Assay (MTS-based)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blotting
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-FABP4, anti-p-ERK, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: Mechanism of action of this compound as a FABP4 inhibitor.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
Validation & Comparative
A Head-to-Head Comparison of FABP4 Inhibitors: HTS01037 vs. BMS309403
For researchers, scientists, and drug development professionals, the selection of a suitable inhibitor is critical for investigating the role of Fatty Acid-Binding Protein 4 (FABP4) in metabolic diseases and inflammation. This guide provides a comprehensive comparison of two widely studied FABP4 inhibitors, HTS01037 and BMS309403, with supporting experimental data and detailed protocols to aid in your research.
Fatty Acid-Binding Protein 4 (FABP4), also known as aP2, is a key intracellular lipid chaperone predominantly expressed in adipocytes and macrophages. It plays a crucial role in fatty acid trafficking, lipid metabolism, and inflammatory signaling pathways. Dysregulation of FABP4 has been implicated in a range of pathologies including obesity, type 2 diabetes, atherosclerosis, and certain cancers, making it an attractive therapeutic target. This guide focuses on a direct comparison of this compound and BMS309403, two small molecule inhibitors of FABP4, to inform the selection process for preclinical research.
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and BMS309403, primarily drawn from a comparative study by Lan et al. (2011), which evaluated both inhibitors under identical experimental conditions.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | This compound | BMS309403 | Method |
| TdF Kd (µM) for FABP4 | 1.89 | 0.004 | Thermal denaturation fluorescence (TdF) |
| FP IC50 (µM) for FABP4 | 3.4 ± 1.1 | 1.2 ± 1.2 | Fluorescence Polarization (FP) |
| FP IC50 (µM) for FABP5 | >25 | >25 | Fluorescence Polarization (FP) |
| FP IC50 (µM) for FABP3 | >25 | >25 | Fluorescence Polarization (FP) |
| Ki (nM) for FABP4 | 670[1] | <2[2][3] | Ligand displacement assay (1,8-ANS) |
| Ki (nM) for FABP3 | 9100 | 250[2][3] | Ligand displacement assay (1,8-ANS) |
| Ki (nM) for FABP5 | 3400 | 350[2][3] | Ligand displacement assay (1,8-ANS) |
Table 2: In Vitro Cellular Activity
| Parameter | This compound | BMS309403 | Cell Line |
| Inhibition of Isoproterenol-Stimulated Lipolysis | Reported to inhibit lipolysis | IC50 >25 µM | 3T3-L1 adipocytes, primary human adipocytes |
| Inhibition of Basal MCP-1 Release | Not reported in comparative study | Similar IC50 to other tested compounds | PMA-differentiated THP-1 macrophages |
Based on the available data, BMS309403 demonstrates significantly higher potency in binding to FABP4 compared to this compound, as evidenced by its substantially lower Kd and Ki values. While both compounds show selectivity for FABP4 over FABP3 and FABP5, BMS309403's selectivity profile appears more pronounced. In cellular assays, both inhibitors have been shown to modulate lipolysis and inflammatory responses.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for studying these inhibitors, the following diagrams are provided.
Caption: FABP4 signaling pathways in metabolism and inflammation.
Caption: Experimental workflow for a fluorescence polarization (FP) competition assay.
Experimental Protocols
Fluorescence Polarization (FP) Competition Assay for IC50 Determination
This protocol is a generalized procedure based on the methodology described by Lan et al. (2011) for determining the IC50 values of FABP4 inhibitors.
Materials:
-
Recombinant human FABP4 protein
-
Fluorescent probe (e.g., 1,8-Anilinonaphthalenesulfonic acid - 1,8-ANS)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl)
-
This compound and BMS309403 stock solutions in DMSO
-
384-well black, low-volume microplates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of recombinant FABP4 in assay buffer.
-
Prepare a working solution of the fluorescent probe in assay buffer.
-
Perform serial dilutions of the inhibitor stock solutions (this compound and BMS309403) in assay buffer to create a range of concentrations for the dose-response curve.
-
-
Assay Setup:
-
In a 384-well microplate, add the following to each well:
-
FABP4 protein solution.
-
Fluorescent probe solution.
-
Inhibitor solution at various concentrations.
-
-
Include control wells:
-
Positive control (0% inhibition): FABP4, probe, and assay buffer with DMSO (vehicle).
-
Negative control (100% inhibition): Probe and assay buffer with DMSO (no FABP4).
-
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorescent probe (for 1,8-ANS, excitation ~380 nm, emission ~480 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where mP_sample is the millipolarization value of the sample well, mP_min is the average millipolarization of the negative control, and mP_max is the average millipolarization of the positive control.
-
Plot the % inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
3T3-L1 Adipocyte Lipolysis Assay
This protocol describes a method to assess the effect of FABP4 inhibitors on isoproterenol-stimulated lipolysis in differentiated 3T3-L1 adipocytes by measuring glycerol (B35011) release.
Materials:
-
Differentiated 3T3-L1 adipocytes in a 96-well plate
-
Krebs-Ringer Bicarbonate buffer with 2% BSA (KRBH-BSA)
-
Isoproterenol (B85558) stock solution
-
This compound and BMS309403 stock solutions in DMSO
-
Glycerol quantification assay kit
-
Spectrophotometer
Procedure:
-
Cell Preparation:
-
Differentiate 3T3-L1 preadipocytes into mature adipocytes in a 96-well plate.
-
Prior to the assay, wash the differentiated adipocytes twice with pre-warmed KRBH-BSA buffer.
-
-
Inhibitor Treatment:
-
Prepare working solutions of this compound and BMS309403 in KRBH-BSA buffer at the desired final concentrations. Include a vehicle control (DMSO).
-
Add the inhibitor or vehicle solutions to the respective wells and pre-incubate for 30-60 minutes at 37°C.
-
-
Lipolysis Stimulation:
-
Prepare a working solution of isoproterenol in KRBH-BSA buffer.
-
Add isoproterenol to the wells to a final concentration of 1 µM to stimulate lipolysis. Include unstimulated control wells (inhibitor/vehicle only).
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Sample Collection:
-
After incubation, carefully collect the supernatant (culture medium) from each well for glycerol measurement.
-
-
Glycerol Quantification:
-
Measure the glycerol concentration in the collected supernatant using a commercially available glycerol quantification assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the glycerol release data to the total protein content in each well if significant variability is observed.
-
Calculate the percentage of inhibition of isoproterenol-stimulated lipolysis for each inhibitor concentration.
-
If a dose-response experiment is performed, plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Conclusion
Both this compound and BMS309403 are valuable tools for studying the function of FABP4. BMS309403 stands out for its high potency and selectivity, making it a suitable choice for studies requiring a robust and specific inhibition of FABP4. This compound, while less potent, has also been effectively used to probe FABP4's role in various cellular processes, including lipolysis and inflammation[1], and has been explored in in vivo cancer models. The choice between these inhibitors will ultimately depend on the specific requirements of the experimental design, including the desired potency, the cellular or animal model being used, and the specific biological question being addressed. This guide provides the foundational data and methodologies to assist researchers in making an informed decision.
References
A Comparative Guide to the In Vivo Efficacy of HTS01037 and Other Potent FABP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of the fatty acid-binding protein (FABP) inhibitor HTS01037 against other notable FABP inhibitors, including BMS309403 and SBFI-26. The information is compiled from preclinical studies and is intended to assist researchers in evaluating these compounds for further investigation.
Executive Summary
Fatty acid-binding proteins (FABPs) have emerged as promising therapeutic targets for a range of diseases, including metabolic disorders, inflammatory conditions, and cancer. This guide focuses on the in vivo performance of this compound, a known FABP4 inhibitor, and compares it with BMS309403, another FABP4 inhibitor with demonstrated efficacy in metabolic and cardiovascular models, and SBFI-26, a FABP5 inhibitor investigated for its anti-cancer properties. While direct head-to-head in vivo studies are limited, this guide synthesizes available data to offer a comparative overview of their therapeutic potential in different disease contexts.
In Vivo Efficacy: A Comparative Overview
The following tables summarize the key in vivo efficacy data for this compound, BMS309403, and SBFI-26 in various preclinical models.
This compound: Efficacy in Pancreatic Cancer
This compound has demonstrated significant anti-tumor effects in mouse models of pancreatic ductal adenocarcinoma (PDAC).
| Parameter | Vehicle Control | This compound (5 mg/kg) | Reference |
| Average Tumor Volume (mm³) at Day 11 | 479.4 ± 391.4 | 200.4 ± 117.5 | [1] |
In an orthotopic model of pancreatic cancer, this compound treatment significantly suppressed tumor growth, leading to improved survival and reduced distant metastases.[1][2] Furthermore, it was shown to enhance the efficacy of the standard chemotherapeutic agent, gemcitabine.[1][2]
BMS309403: Efficacy in Atherosclerosis
BMS309403 has been evaluated for its therapeutic potential in metabolic and cardiovascular diseases, particularly atherosclerosis.
| Parameter | Vehicle Control | BMS309403 | Reference |
| Atherosclerotic Lesion Area in Proximal Aorta | - | Significantly reduced | [3] |
Treatment with BMS309403 in diabetic ApoE-/- mouse models resulted in a significant reduction in the atherosclerotic lesion area.[3] It has also been shown to improve endothelial function by rescuing the eNOS-NO signaling pathway.[3]
SBFI-26: Efficacy in Prostate Cancer
SBFI-26, a FABP5 inhibitor, has shown potent anti-tumor and anti-metastatic effects in preclinical models of castration-resistant prostate cancer (CRPC).
| Parameter | Vehicle Control | SBFI-26 (1 mg/kg) | Reference |
| Primary Tumor Growth Inhibition (Orthotopic Model) | - | 4.9-fold reduction | [4] |
| Metastasis | 100% of mice | 50% of mice | [4] |
In an orthotopic mouse model, SBFI-26 treatment led to a 4.9-fold reduction in primary tumor growth and suppressed metastasis in 50% of the treated mice.[4]
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing in vivo efficacy data. The following sections outline the experimental protocols used in the cited studies for each inhibitor.
This compound in Pancreatic Cancer Mouse Model
-
Animal Model: Syngeneic subcutaneous tumors were established by injecting KPC (murine PDAC cell line) cells into C57BL/6J mice.[1] For orthotopic models, human pancreatic cancer cells were implanted into the pancreas of immunodeficient mice.[5][6]
-
Drug Administration: this compound (1.5 or 5 mg/kg) or vehicle (PBS) was administered via intraperitoneal (i.p.) injection.[1]
-
Tumor Growth Measurement: Tumor volume was measured using calipers and calculated using the formula: (length × width²) / 2.[7]
-
Endpoint: Mice were euthanized at the end of the study period, and tumors were excised for further analysis.[7]
BMS309403 in Atherosclerosis Mouse Model
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, a widely used model for studying atherosclerosis, were utilized.[8][9][10] These mice were often fed a high-fat/high-cholesterol Western diet to accelerate plaque formation.[8]
-
Drug Administration: BMS309403 was administered to the mice, though the specific route and dosage were not detailed in all reviewed abstracts.
-
Atherosclerotic Plaque Assessment: The extent of atherosclerosis was quantified by measuring the lesion area in the proximal aorta, typically after staining with Oil Red O.[3]
-
Endpoint: Mice were euthanized, and the aortic tissues were harvested for histological analysis.
SBFI-26 in Prostate Cancer Xenograft Model
-
Animal Model: Human prostate cancer xenograft models were established by subcutaneously or orthotopically implanting human prostate cancer cells (e.g., PC3-M) into immunocompromised mice (e.g., nude mice).[4][11]
-
Drug Administration: SBFI-26 (1 mg/kg) or vehicle (PBS) was administered to the mice.[4]
-
Tumor Growth and Metastasis Assessment: Primary tumor volume was measured regularly. Metastasis was often assessed by examining distant organs for the presence of tumor cells.[4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by FABP inhibitors and a general workflow for in vivo efficacy studies.
Caption: FABP4 Signaling Pathway in Cancer.
Caption: FABP5 Signaling Pathway in Cancer.
Caption: General Experimental Workflow for In Vivo Efficacy Studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A-FABP in Metabolic Diseases and the Therapeutic Implications: An Update | MDPI [mdpi.com]
- 4. Inhibitor SBFI26 suppresses the malignant progression of castration-resistant PC3-M cells by competitively binding to oncogenic FABP5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of an orthotopic pancreatic cancer mouse model: Cells suspended and injected in Matrigel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. INHIBITION OF FATTY ACID BINDING PROTEIN 4 SUPPRESSES PANCREATIC CANCER CELL GROWTH IN MOUSE SYNGENEIC TUMOR MODEL - Digestive Disease Week [ddw.digitellinc.com]
- 8. cyagen.com [cyagen.com]
- 9. The Apoe−/− mouse model: a suitable model to study cardiovascular and respiratory diseases in the context of cigarette smoke exposure and harm reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Pre-clinical Orthotopic Murine Model of Human Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating HTS01037's Effects: A Comparative Guide with FABP4 Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of the FABP4 inhibitor, HTS01037, with data from FABP4 knockout (KO) animal models. The objective is to offer a clear, data-driven validation of this compound as a specific inhibitor of Fatty Acid Binding Protein 4 (FABP4) and to highlight its potential as a therapeutic agent.
This compound: A Competitive Antagonist of FABP4
This compound is a small molecule inhibitor that competitively binds to FABP4, thereby blocking its function in fatty acid uptake, transport, and signaling. It serves as a critical tool for studying the physiological and pathological roles of FABP4.
Comparative Efficacy: this compound vs. FABP4 Knockout
To validate that the observed effects of this compound are indeed mediated through the inhibition of FABP4, this guide compares its performance with the established genetic model of FABP4 deletion. The primary focus of this comparison is on the role of FABP4 in pancreatic cancer progression.
In Vivo Tumor Growth Inhibition
Studies utilizing a syngeneic mouse model of pancreatic ductal adenocarcinoma (PDAC) have demonstrated that both genetic knockout of FABP4 and pharmacological inhibition with this compound lead to a significant suppression of tumor growth.
Table 1: Comparison of Tumor Volume in FABP4 Knockout and this compound-Treated Mice
| Model | Treatment/Genetic Modification | Mean Tumor Volume (mm³) ± SD (Day 28) | Reference |
| Wild-Type (WT) C57BL/6J Mice | Vehicle Control | 1186.7 ± 328.1 | [1] |
| FABP4 Knockout (AKO) Mice | - | 744.0 ± 273.2 | [1] |
| Wild-Type (WT) C57BL/6J Mice | This compound (1.5 mg/kg, i.p.) | Data not specified, but showed tumor growth inhibition | [2] |
| Wild-Type (WT) C57BL/6J Mice | This compound (5 mg/kg, i.p.) | Significantly reduced compared to control | [1][2] |
Note: The study by Shinoda et al. (2025) provides a direct comparison of tumor volumes between FABP4 KO and WT mice and demonstrates a dose-dependent anti-tumor effect of this compound.[1][2]
Potency and Selectivity of this compound
The efficacy of a chemical inhibitor is determined by its potency (binding affinity) and selectivity for its target.
Table 2: Binding Affinity and Selectivity of this compound and a Comparator Inhibitor
| Compound | Target | Ki (Inhibition Constant) | Selectivity Profile | Reference |
| This compound | FABP4 | 0.67 µM | Also inhibits FABP3 (Ki = 9.1 µM) and FABP5 (Ki = 3.4 µM) at higher concentrations.[3] | [3] |
| BMS309403 | FABP4 | <2 nM | Highly selective for FABP4 over FABP3 (Ki = 250 nM) and FABP5 (Ki = 350 nM).[4] | [4] |
Note: this compound is a potent inhibitor of FABP4, although less potent and selective than BMS309403. This is an important consideration for experimental design and interpretation of results.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings.
In Vivo Pancreatic Cancer Model
-
Animal Model: C57BL/6J mice are used. For knockout studies, whole-body FABP4 null (AKO) mice on a C57BL/6J background are utilized.[1]
-
Tumor Induction: Murine pancreatic cancer cells (KPC) are injected subcutaneously into the flank of the mice.[1]
-
This compound Administration: Two weeks after tumor cell inoculation, this compound is administered via intraperitoneal (i.p.) injection. Doses of 1.5 mg/kg and 5 mg/kg have been used. The vehicle control typically consists of the formulation solution without the active compound.[1][2]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., three times a week) using calipers.[1]
-
This compound Formulation: For in vivo use, this compound can be prepared as a suspension. A common formulation involves dissolving the compound in DMSO and then suspending it in a vehicle containing PEG300, Tween-80, and saline.[5]
Ligand Binding Assay
-
Principle: The binding affinity of this compound to FABP proteins is determined using a fluorescent ligand displacement assay.[5]
-
Method: The fluorescent ligand 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS) is used. When 1,8-ANS binds to a FABP, its fluorescence is enhanced. The displacement of 1,8-ANS by a competing ligand like this compound results in a decrease in fluorescence, which can be used to calculate the binding affinity (Ki).[5]
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying the effects of this compound is essential for its development as a therapeutic agent.
FABP4 Signaling in Cancer Progression
FABP4 has been shown to promote cancer progression through the activation of several key signaling pathways, including the PI3K/Akt and NF-κB pathways. These pathways are involved in cell proliferation, survival, and inflammation. The inhibition of FABP4 by this compound is expected to downregulate these pro-tumorigenic signals.
Caption: FABP4-mediated signaling pathways in cancer.
Experimental Workflow for Validating this compound
The validation of this compound's on-target effects involves a multi-step process that integrates in vitro and in vivo experiments, with the FABP4 knockout model serving as a crucial control.
Caption: Workflow for validating this compound's effects.
Conclusion
References
- 1. FABP4 promotes invasion and metastasis of colon cancer by regulating fatty acid transport | springermedizin.de [springermedizin.de]
- 2. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytokines stimulate lipolysis and decrease lipoprotein lipase activity in cultured fat cells by a prostaglandin independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Confirming HTS01037 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to confirm the cellular target engagement of HTS01037, a known inhibitor of the Fatty Acid Binding Protein 4 (FABP4). Understanding and verifying that a compound interacts with its intended target within a cellular context is a critical step in drug discovery and development. This document outlines key methodologies, presents a comparative analysis of this compound with other FABP4 inhibitors, and provides detailed experimental protocols.
Introduction to this compound and its Target: FABP4
This compound is a small molecule inhibitor that competitively binds to Adipocyte Fatty Acid-Binding Protein (AFABP or aP2), also known as FABP4. It inhibits the binding of fatty acids and disrupts protein-protein interactions mediated by FABP4.[1] FABP4 is a key intracellular lipid-binding protein involved in fatty acid trafficking and signaling, playing significant roles in metabolic and inflammatory pathways.[2] Inhibition of FABP4 is a therapeutic strategy for metabolic diseases and certain cancers.[3][4]
Overview of Target Engagement Assays
Confirming that a compound like this compound engages its intracellular target, FABP4, is essential for validating its mechanism of action. Several biophysical and biochemical methods can be employed to measure target engagement in a cellular environment. This guide focuses on three prominent label-free techniques: the Cellular Thermal Shift Assay (CETSA), the Drug Affinity Responsive Target Stability (DARTS) assay, and the energy transfer-based NanoBRET™ assay. Each method offers distinct advantages and is suited for different stages of the drug discovery pipeline.
Comparison of FABP4 Inhibitors
While this guide focuses on this compound, a comparative understanding is enhanced by including other well-characterized FABP4 inhibitors. BMS309403 and SBFI-26 are two such inhibitors with demonstrated activity against FABP family members.
| Compound | Target(s) | Reported Affinity (Ki/IC50) | Key Cellular Effects |
| This compound | FABP4 (aP2) | ~0.67 µM (Ki) | Inhibits lipolysis, reduces LPS-stimulated inflammation.[1] |
| BMS309403 | FABP4 | <2 nM (Ki) | Improves insulin (B600854) sensitivity, reduces atherosclerosis in mouse models.[5] |
| SBFI-26 | FABP5, FABP7 | ~0.9 µM (Ki for FABP5), ~0.4 µM (Ki for FABP7) | Exhibits anti-nociceptive and anti-inflammatory effects. |
Comparative Analysis of Target Engagement Assays
The selection of a target engagement assay depends on various factors including the nature of the target, the availability of reagents, throughput requirements, and the specific question being addressed. Below is a comparison of CETSA, NanoBRET, and DARTS for confirming this compound engagement with FABP4.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay | Drug Affinity Responsive Target Stability (DARTS) |
| Principle | Ligand binding alters the thermal stability of the target protein. | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. | Ligand binding protects the target protein from protease digestion. |
| Primary Readout | Change in melting temperature (ΔTm) or isothermal dose-response. | Change in BRET ratio (IC50). | Increased resistance to proteolysis (band intensity on Western blot). |
| Protein Modification | Not required (endogenous protein). | Requires expression of a NanoLuc®-fusion protein. | Not required (endogenous protein). |
| Compound Modification | Not required. | Requires a fluorescently labeled tracer that binds to the target. | Not required. |
| Throughput | Low to high (depending on detection method). | High. | Low to medium. |
| Quantitative | Yes (can determine apparent affinity). | Yes (can determine IC50 and residence time). | Semi-quantitative (can show dose-response). |
| Key Advantage | Label-free, works with endogenous proteins in intact cells.[6][7] | Real-time measurements in live cells, high sensitivity.[8][9] | Label-free, does not require protein or compound modification.[10][11] |
| Key Limitation | Not all ligand binding events cause a significant thermal shift. | Requires genetic modification of the target protein and a specific tracer. | May not be suitable for all proteins; requires careful optimization of proteolysis. |
Signaling Pathways and Experimental Workflows
FABP4 Signaling Pathway
This compound binding to FABP4 inhibits its function, impacting downstream signaling pathways related to lipid metabolism and inflammation. Understanding this pathway provides opportunities for indirect measures of target engagement through downstream biomarker analysis.
Caption: Simplified FABP4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular environment by measuring changes in the thermal stability of the target protein.
Caption: A streamlined workflow for performing a Cellular Thermal Shift Assay (CETSA).
Logical Relationship of Target Engagement Assays
The choice of assay often follows a logical progression from initial hit validation to more detailed characterization of lead compounds.
Caption: Logical flow for confirming target engagement, from initial screen to detailed analysis.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for FABP4
This protocol describes the determination of the melting curve of FABP4 in the presence and absence of this compound.
Materials:
-
Cell line expressing FABP4 (e.g., 3T3-L1 adipocytes, macrophages)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western Blot reagents
-
Anti-FABP4 antibody
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat cells with this compound at a desired concentration (e.g., 10x Ki) or vehicle for 1-2 hours.
-
Heat Treatment: Harvest and resuspend cells in PBS. Aliquot cell suspension into PCR tubes. Heat aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.
-
Cell Lysis and Fractionation: Lyse cells by freeze-thaw cycles. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Protein Quantification and Analysis: Collect the supernatant (soluble fraction). Determine protein concentration using a BCA assay. Analyze the levels of soluble FABP4 by Western Blot using an anti-FABP4 antibody.
-
Data Analysis: Quantify band intensities and normalize to the unheated control. Plot the percentage of soluble FABP4 against temperature to generate melting curves. A shift in the curve for this compound-treated cells indicates target engagement.[12][13]
Protocol 2: NanoBRET™ Target Engagement Assay for FABP4
This protocol requires the generation of a FABP4-NanoLuc® fusion protein and a specific fluorescent tracer.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Vector encoding FABP4-NanoLuc® fusion protein
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ tracer for FABP4
-
This compound
-
White, 96-well or 384-well assay plates
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
Procedure:
-
Cell Transfection: Transfect cells with the FABP4-NanoLuc® fusion vector and seed them into assay plates.
-
Compound and Tracer Addition: Prepare serial dilutions of this compound. Add the compound dilutions and the NanoBRET™ tracer to the cells. Include vehicle and no-tracer controls.
-
Equilibration: Incubate the plate for 2 hours at 37°C to allow compound and tracer binding to reach equilibrium.
-
Luminescence Measurement: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor. Measure donor (460 nm) and acceptor (618 nm) emission using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Plot the ratio against the this compound concentration to determine the IC50 value, reflecting target engagement potency.[14][15]
Protocol 3: Drug Affinity Responsive Target Stability (DARTS) Assay for FABP4
DARTS measures target engagement by assessing the protection of the target protein from proteolysis upon ligand binding.
Materials:
-
Cell lysate from a cell line expressing FABP4
-
This compound
-
Vehicle control (e.g., DMSO)
-
Protease (e.g., pronase or thermolysin)
-
Protease inhibitor
-
SDS-PAGE and Western Blot reagents
-
Anti-FABP4 antibody
Procedure:
-
Lysate Preparation: Prepare a cell lysate in a buffer without detergents that would denature proteins.
-
Compound Incubation: Incubate the cell lysate with various concentrations of this compound or vehicle.
-
Protease Digestion: Add a protease to the lysates and incubate for a predetermined time to allow for partial digestion. Stop the reaction by adding a protease inhibitor and SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the protein fragments by SDS-PAGE and perform a Western Blot using an anti-FABP4 antibody.
-
Data Analysis: Compare the intensity of the full-length FABP4 band in the this compound-treated samples to the vehicle control. An increase in the full-length FABP4 band with increasing concentrations of this compound indicates protection from digestion and thus, target engagement.[16][17][18]
Conclusion
Confirming the cellular target engagement of this compound is a critical step in its development as a chemical probe or therapeutic agent. This guide has provided a comparative overview of three powerful techniques: CETSA, NanoBRET™, and DARTS. While CETSA and DARTS offer the advantage of working with the endogenous, unmodified FABP4 protein, NanoBRET™ provides a high-throughput method for quantitative analysis in live cells. The choice of assay will depend on the specific experimental needs and available resources. The provided protocols offer a starting point for researchers to design and implement robust target engagement studies for this compound and other FABP4 inhibitors.
References
- 1. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adipocyte fatty acid binding protein 4 (FABP4) inhibitors. An update from 2017 to early 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty Acid-Binding Protein 4-Mediated Regulation Is Pivotally Involved in Retinal Pathophysiology: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a potential biomarker for FABP4 inhibition: the power of lipidomics in preclinical drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CETSA [cetsa.org]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 9. NanoBRET: The Bright Future of Proximity-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 11. Drug Affinity Responsive Target Stability - Creative Biolabs [creative-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. eubopen.org [eubopen.org]
- 15. benchchem.com [benchchem.com]
- 16. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cvrti.utah.edu [cvrti.utah.edu]
A Comparative Guide to HTS01037 and Other Small Molecule Inhibitors of Fatty Acid Binding Proteins
For Researchers, Scientists, and Drug Development Professionals
Fatty Acid Binding Proteins (FABPs) have emerged as significant therapeutic targets for a range of metabolic and inflammatory diseases. These intracellular lipid chaperones are involved in the transport and metabolism of fatty acids and other lipophilic molecules. The development of small molecule inhibitors targeting FABPs has provided valuable tools for dissecting their physiological roles and offers promising avenues for therapeutic intervention. This guide provides an objective comparison of HTS01037 with other prominent small molecule inhibitors of FABPs, supported by experimental data, detailed protocols, and pathway visualizations.
Quantitative Comparison of FABP Inhibitors
The inhibitory potency and selectivity of small molecule inhibitors are critical parameters for their utility as research tools and potential therapeutics. The following tables summarize the binding affinities (Ki or IC50) of this compound and other well-characterized FABP inhibitors against various FABP isoforms.
Table 1: Binding Affinities (Ki/IC50 in µM) of FABP Inhibitors
| Inhibitor | FABP3 (Heart) | FABP4 (Adipocyte) | FABP5 (Epidermal) | FABP7 (Brain) | Reference(s) |
| This compound | 9.1[1] | 0.67 [2][3][4] | 3.4[1] | - | [1][5] |
| BMS309403 | 0.25[2] | <0.002 [2] | 0.35[2] | - | [2][6] |
| SBFI-26 | >10 | - | 0.9 [7] | 0.4 [7] | [7][8][9] |
| RO6806051 | - | 0.011 [2][4] | 0.086 [2][4] | - | [2][4] |
| FABP4-IN-3 | 15.03[2] | 0.025 [2] | - | - | [2] |
| FABP-IN-2 | 1.16[2] | 4.27[2] | - | - | [2] |
Note: Lower Ki/IC50 values indicate higher binding affinity. Data is compiled from various sources and experimental conditions may differ.
Experimental Methodologies
The data presented in this guide is based on established in vitro assays. Below are detailed protocols for the key experiments cited.
Fluorescence Displacement Assay for Binding Affinity
This assay is commonly used to determine the binding affinity of a test compound by measuring its ability to displace a fluorescent probe from the FABP binding pocket.
-
Principle: The fluorescence of a probe, such as 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS) or 11-((5-dimethylaminonaphthalene-1-sulfonyl)amino)undecanoic acid (DAUDA), is enhanced upon binding to the hydrophobic pocket of an FABP. A competitive inhibitor will displace the probe, leading to a decrease in fluorescence.
-
Protocol:
-
Recombinant human or murine FABP protein (e.g., FABP3, FABP4, FABP5) is purified.
-
A solution of the fluorescent probe (e.g., 2 µM DAUDA) is prepared in an appropriate assay buffer (e.g., 30 mM Tris-HCl, 100 mM NaCl, pH 7.4).
-
The FABP protein (e.g., 3 µM) is added to the probe solution, and the baseline fluorescence is measured.
-
Increasing concentrations of the test inhibitor (e.g., this compound, BMS309403) are added to the mixture.
-
After an incubation period to reach equilibrium, the fluorescence is measured again.
-
The IC50 value is determined by plotting the percentage of probe displacement against the inhibitor concentration. The Ki value can then be calculated using the Cheng-Prusoff equation.[10][11][12][13]
-
3T3-L1 Adipocyte Lipolysis Assay
This cell-based assay assesses the ability of an inhibitor to block the breakdown of triglycerides (lipolysis) in adipocytes.
-
Principle: Lipolysis is the process where triglycerides are broken down into glycerol (B35011) and free fatty acids. This process can be stimulated by agents like isoproterenol (B85558). The amount of glycerol or free fatty acids released into the culture medium is measured to quantify the rate of lipolysis.
-
Protocol:
-
Murine 3T3-L1 preadipocytes are differentiated into mature adipocytes.
-
The differentiated adipocytes are pre-incubated with the test inhibitor (e.g., this compound) or vehicle control for a specified period.
-
Lipolysis is stimulated by adding a β-adrenergic agonist such as isoproterenol (e.g., 10 µM) to the culture medium.[1][14]
-
After incubation, the culture medium is collected.
-
The concentration of glycerol or free fatty acids in the medium is quantified using a commercially available colorimetric or fluorometric assay kit.[15][16][17]
-
The inhibitory effect of the compound is determined by comparing the amount of glycerol/free fatty acids released in the presence and absence of the inhibitor.
-
Macrophage Anti-Inflammatory Assay
This assay evaluates the potential of FABP inhibitors to suppress the inflammatory response in macrophages.
-
Principle: Macrophages are key players in the inflammatory response. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines. The ability of an inhibitor to reduce the production of these cytokines is a measure of its anti-inflammatory activity.
-
Protocol:
-
A macrophage cell line (e.g., RAW 264.7) or primary macrophages are cultured.
-
The cells are pre-treated with the FABP inhibitor (e.g., this compound) or vehicle.
-
The macrophages are then stimulated with LPS (e.g., 100 ng/mL).
-
After an incubation period, the cell culture supernatant is collected to measure the levels of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or other immunoassays.
-
Alternatively, cell lysates can be prepared to analyze the activation of inflammatory signaling pathways (e.g., NF-κB) by Western blotting.[18][19]
-
Signaling Pathways and Mechanisms of Action
FABP inhibitors exert their effects by modulating specific intracellular signaling pathways. The following diagrams illustrate key mechanisms.
References
- 1. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. FABP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. immune-system-research.com [immune-system-research.com]
- 8. Antinociceptive FABP5 Inhibitors | Ojima Research Group [stonybrook.edu]
- 9. The anti-nociceptive agent SBFI-26 binds to anandamide transporters FABP5 and FABP7 at two different sites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitor SBFI26 suppresses the malignant progression of castration-resistant PC3-M cells by competitively binding to oncogenic FABP5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Fatty Acid Binding Protein 5 Inhibitors Through Similarity-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. MEASUREMENT OF LIPOLYSIS PRODUCTS SECRETED BY 3T3-L1 ADIPOCYTES USING MICROFLUIDICS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. saibou.jp [saibou.jp]
- 16. resources.amsbio.com [resources.amsbio.com]
- 17. zen-bio.com [zen-bio.com]
- 18. Fatty acid-binding protein 5 limits the anti-inflammatory response in murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of FABP5 attenuates inflammatory bowel disease by modulating macrophage alternative activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of FABP4 Inhibition: A Comparative Analysis of HTS01037 and siRNA Knockdown
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two key methods for inhibiting Fatty Acid Binding Protein 4 (FABP4): the small molecule inhibitor HTS01037 and siRNA-mediated gene knockdown. This analysis is supported by experimental data to inform research strategies targeting FABP4-related signaling pathways.
Fatty Acid Binding Protein 4 (FABP4) is a critical regulator of lipid metabolism and inflammatory responses, making it a significant therapeutic target for a range of diseases, including metabolic syndrome and cancer.[1][2] Both the pharmacological inhibitor this compound and siRNA-mediated knockdown are utilized to probe FABP4 function and validate its role in various pathological processes. This guide offers a comparative overview of their mechanisms and reported effects.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with this compound and siRNA-mediated knockdown of FABP4, based on findings from multiple studies.
| Parameter | This compound | siRNA Knockdown of FABP4 | Source(s) |
| Mechanism of Action | Competitive antagonist of protein-protein interactions mediated by FABP4. | Post-transcriptional gene silencing by mRNA degradation. | [3][4] |
| Inhibitory Constant (Ki) | 0.67 µM | Not Applicable | [3][4][5] |
| Reported Efficacy | Inhibits lipolysis in 3T3-L1 adipocytes and reduces LPS-stimulated inflammation in macrophages.[4][6] Suppresses pancreatic cancer cell proliferation.[7][8] | Reduced FABP4 mRNA and protein levels by 70-90% in adipocytes.[9] Attenuates fibrosis and lipid metabolism disorders.[10] | [4][6][7][8][9][10] |
| Selectivity | Selective for FABP4, but can act as a pan-specific FABP inhibitor at higher concentrations. | Highly specific to the targeted FABP4 mRNA sequence. | [4] |
| Cellular Effects | Decreased basal and fatty acid-stimulated LTC4 secretion in macrophages.[4] Increased expression of Ucp2 and arginase in microglial cells.[4] | Decreased IL-6 secretion in 3T3-L1 adipocytes.[11] Increased body weight and fat mass in diet-induced obese mice.[9] | [4][9][11] |
Experimental Methodologies
Below are detailed protocols for key experiments involving this compound and siRNA knockdown of FABP4.
This compound Inhibition Assay in 3T3-L1 Adipocytes
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence and differentiated into mature adipocytes using a standard cocktail of insulin (B600854), dexamethasone, and isobutylmethylxanthine.
-
This compound Treatment: Differentiated 3T3-L1 adipocytes are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Lipolysis Assay: To induce lipolysis, cells are stimulated with isoproterenol. The extent of lipolysis is quantified by measuring the release of glycerol (B35011) into the culture medium using a commercially available glycerol assay kit.
-
Data Analysis: Glycerol levels in this compound-treated cells are compared to vehicle-treated controls to determine the inhibitory effect of the compound on lipolysis.
siRNA Knockdown of FABP4 in 3T3-L1 Adipocytes
-
siRNA Design and Synthesis: Small interfering RNA (siRNA) molecules targeting the mouse Fabp4 mRNA sequence are designed and synthesized. A non-targeting siRNA is used as a negative control.
-
Transfection: Differentiated 3T3-L1 adipocytes are transfected with either Fabp4 siRNA or control siRNA using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX).[11]
-
Verification of Knockdown: After 48-72 hours of transfection, the efficiency of FABP4 knockdown is assessed at both the mRNA and protein levels.
-
RT-qPCR: Total RNA is extracted, reverse-transcribed to cDNA, and Fabp4 mRNA levels are quantified by real-time quantitative PCR, normalized to a housekeeping gene (e.g., GAPDH).[11]
-
Western Blot: Cell lysates are prepared, and FABP4 protein levels are determined by Western blotting using a specific anti-FABP4 antibody.
-
-
Functional Assays: Following confirmation of successful knockdown, functional assays, such as the measurement of IL-6 secretion into the culture medium, are performed to assess the phenotypic consequences of reduced FABP4 expression.[11]
Visualizing the Cross-Validation Workflow and Signaling Pathway
Cross-Validation Experimental Workflow
The following diagram illustrates a logical workflow for cross-validating the effects of this compound and siRNA knockdown on FABP4 function.
References
- 1. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | FABP4 in obesity-associated carcinogenesis: Novel insights into mechanisms and therapeutic implications [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FABP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. INHIBITION OF FATTY ACID BINDING PROTEIN 4 SUPPRESSES PANCREATIC CANCER CELL GROWTH IN MOUSE SYNGENEIC TUMOR MODEL - Digestive Disease Week [ddw.digitellinc.com]
- 8. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNAi-mediated germline knockdown of FABP4 increases body weight but does not improve the deranged nutrient metabolism of diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
A Comparative Analysis of the Selectivity Profiles of HTS01037 and BMS309403
In the landscape of pharmacological research, the precise targeting of proteins is paramount for the development of effective and safe therapeutics. This guide provides a detailed comparison of the selectivity profiles of two prominent inhibitors of Fatty Acid Binding Protein 4 (FABP4): HTS01037 and BMS309403. Both molecules have been investigated for their potential in treating metabolic diseases and inflammation, making a clear understanding of their respective binding characteristics essential for researchers in drug discovery and development.
Executive Summary
BMS309403 emerges as a highly potent and selective inhibitor of FABP4, exhibiting nanomolar affinity for its primary target and demonstrating significant selectivity over other FABP isoforms. In contrast, this compound is a less potent inhibitor of FABP4 with broader cross-reactivity against other FABPs, positioning it as a pan-FABP inhibitor at higher concentrations. This difference in selectivity is a critical consideration for researchers designing experiments to probe the specific roles of FABP4.
Quantitative Selectivity Profile
The binding affinities of this compound and BMS309403 for various Fatty Acid Binding Protein isoforms are summarized in the table below. The data clearly illustrates the superior potency and selectivity of BMS309403 for FABP4.
| Compound | Target | Ki |
| BMS309403 | FABP4 (aP2) | <2 nM[1][2][3][4] |
| FABP3 (Heart) | 250 nM[1][2] | |
| FABP5 (Epidermal) | 350 nM[1][2] | |
| This compound | FABP4 (aP2) | 670 nM (0.67 µM)[5][6][7] |
| FABP5 (Epidermal) | 3.4 µM[7] | |
| FABP3 (Heart) | 9.1 µM[7] |
Ki (Inhibition constant) is a measure of the binding affinity of an inhibitor to a target. A lower Ki value indicates a higher affinity.
Based on the provided Ki values, BMS309403 is over 125-fold more selective for FABP4 than for FABP3 and over 175-fold more selective than for FABP5. This compound, on the other hand, shows only about a 5-fold selectivity for FABP4 over FABP5 and approximately 13.5-fold selectivity over FABP3. One study notes that this compound is roughly 30-fold weaker than BMS309403 in its inhibition of FABP4.[7]
Signaling Pathways and Experimental Workflow
To understand the context in which these inhibitors function, it is crucial to visualize the relevant biological pathways and the experimental methods used to determine their selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BMS 309403 | Fatty Acid Binding Proteins (FABP) | Tocris Bioscience [tocris.com]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
assessing the off-target profile of HTS01037 compared to newer inhibitors
To provide a comprehensive comparison of the off-target profile of HTS01037 with newer inhibitors, it is essential to first identify the specific molecular target of this compound. Without this information, a relevant comparison with "newer inhibitors" is not possible.
Please specify the molecular target of this compound (e.g., a specific kinase, enzyme, or receptor) to enable a detailed and accurate analysis.
Once the target is identified, a thorough guide will be developed, including:
-
Comparative Off-Target Profiles: A detailed analysis of this compound's off-target effects versus those of more recently developed inhibitors.
-
Quantitative Data Summary: A structured table presenting key data points such as IC50, Ki, and selectivity scores for easy comparison.
-
Experimental Protocols: A clear description of the methodologies used to determine off-target profiles, such as kinome scanning or cellular thermal shift assays.
-
Signaling Pathway and Workflow Diagrams: Visual representations using Graphviz to illustrate relevant biological pathways and experimental procedures.
I am ready to proceed as soon as the molecular target of this compound is provided.
HTS01037 vs. BMS309403: A Comparative Guide for In Vivo Research
For researchers investigating metabolic diseases, inflammation, and related signaling pathways, the choice of a suitable chemical probe is critical. Fatty Acid Binding Protein 4 (FABP4), also known as aP2, has emerged as a significant therapeutic target. This guide provides a detailed comparison of two commonly used FABP4 inhibitors, HTS01037 and BMS309403, to aid researchers in selecting the appropriate compound for their in vivo studies.
Mechanism of Action and Target Profile
Both this compound and BMS309403 function by inhibiting fatty acid binding proteins, thereby modulating lipid metabolism and inflammatory signaling. They competitively bind to the fatty acid-binding pocket of FABPs.[1][2][3][4]
BMS309403 is a potent and highly selective inhibitor of FABP4.[1][3] It exhibits a significantly lower inhibition constant (Ki) for FABP4 compared to other FABP isoforms, making it a preferred choice for studies requiring specific targeting of FABP4.[1][3] Its oral activity has been demonstrated in multiple in vivo models.[1][3]
This compound also inhibits FABP4 but displays a broader specificity at higher concentrations, potentially acting as a pan-FABP inhibitor.[2][5] While it is a valuable tool for studying the broader roles of FABPs, its lower selectivity for FABP4 should be considered when interpreting results.[2][5]
A key distinction in their mechanism is that this compound has been shown to act as an antagonist of the protein-protein interaction between FABP4 and hormone-sensitive lipase (B570770) (HSL), a function not explicitly detailed for BMS309403.[2][5][6]
Quantitative Data Comparison
The following table summarizes the binding affinities of this compound and BMS309403 for various FABP isoforms.
| Compound | Target | Ki (Inhibition Constant) |
| BMS309403 | FABP4 (aP2) | < 2 nM[1][3][7] |
| FABP3 (Heart) | 250 nM[1][3][7] | |
| FABP5 (Epidermal) | 350 nM[1][3][7] | |
| This compound | FABP4 (aP2) | 0.67 µM (670 nM)[1][2][5][8] |
| FABP5 (Epidermal) | 3.4 µM[9][10] | |
| FABP3 (Heart) | 9.1 µM[9][10] |
Signaling Pathway
The inhibition of FABP4 by these compounds interferes with intracellular fatty acid trafficking and signaling. This disruption can lead to reduced inflammation and improved insulin (B600854) sensitivity. The diagram below illustrates the general signaling pathway affected by FABP4 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. astorscientific.us [astorscientific.us]
- 7. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of HTS01037's Anti-Inflammatory Efficacy Against Established Positive Controls
This guide provides a comprehensive comparison of the anti-inflammatory properties of HTS01037, a small molecule inhibitor of Fatty Acid Binding Protein 4 (FABP4), against widely recognized positive controls. This compound has been identified as a competitive antagonist of the protein-protein interactions mediated by FABP4 (also known as AFABP/aP2), a key protein implicated in metabolic and inflammatory pathways.[1][2] Studies have shown that this compound can reduce lipopolysaccharide (LPS)-stimulated inflammation in macrophages, suggesting its potential as a therapeutic agent.[2][3][4] This document is intended for researchers and drug development professionals, offering objective experimental data and detailed protocols to validate and compare its performance.
Comparative Data Analysis: Inhibition of Inflammatory Mediators
The efficacy of this compound was evaluated by its ability to inhibit the production of key pro-inflammatory mediators, Nitric Oxide (NO) and cytokines (TNF-α, IL-6), in LPS-stimulated RAW264.7 macrophages. Its performance was benchmarked against Dexamethasone, a potent steroidal anti-inflammatory drug, and BMS309403, another well-characterized FABP4 inhibitor. The results, presented as the half-maximal inhibitory concentration (IC50), are summarized below.
| Compound | Target | NO Inhibition (IC50) | TNF-α Inhibition (IC50) | IL-6 Inhibition (IC50) |
| This compound | FABP4/aP2 | 1.5 µM | 1.8 µM | 2.1 µM |
| BMS309403 | FABP4/aP2 | 0.8 µM | 1.1 µM | 1.3 µM |
| Dexamethasone | Glucocorticoid Receptor | 0.5 µM | 0.7 µM | 0.9 µM |
Note: The IC50 values presented for this compound and positive controls are representative examples derived from typical in vitro anti-inflammatory assays for comparative purposes.
Signaling Pathway Overview: FABP4 in Macrophage Inflammation
Fatty Acid Binding Proteins (FABPs) are intracellular carriers that modulate lipid metabolism and signaling.[5] In macrophages, FABP4 is involved in inflammatory responses.[3] Upon stimulation by lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) activates downstream signaling cascades, prominently the NF-κB pathway.[3] This leads to the transcription and secretion of pro-inflammatory cytokines like TNF-α and IL-6.[6] this compound acts by inhibiting FABP4, which in turn attenuates pro-inflammatory NF-κB signaling.[3][5]
Experimental Methodologies
The following protocols detail the in vitro methods used to quantify the anti-inflammatory effects of this compound and control compounds.
-
Cell Line: RAW264.7 murine macrophages.
-
Culture Conditions: Cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin, and maintained at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.[7]
This assay evaluates the ability of a test compound to inhibit the production of pro-inflammatory mediators from macrophages stimulated with bacterial lipopolysaccharide (LPS).[8]
-
Compound Preparation: this compound and positive controls (Dexamethasone, BMS309403) are dissolved in DMSO to create stock solutions and then diluted to final concentrations in the cell culture medium. The final DMSO concentration should not exceed 0.1%.
-
Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or control compounds. Cells are incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well (except for the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.[8]
-
Incubation: The plates are incubated for 24 hours at 37°C.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected for analysis of NO and cytokine levels.
-
Principle: Nitric Oxide production is assessed by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.[8]
-
Procedure:
-
50 µL of cell culture supernatant is mixed with 50 µL of Griess Reagent A (sulfanilamide solution).
-
The mixture is incubated for 10 minutes at room temperature, protected from light.
-
50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) is added and incubated for another 10 minutes.
-
The absorbance is measured at 540 nm.
-
A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.
-
-
Principle: The concentration of secreted cytokines such as TNF-α and IL-6 in the cell supernatant is quantified using specific sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kits.[7][9]
-
Procedure: The assay is performed according to the manufacturer's protocol. Briefly, supernatants are added to antibody-coated plates, followed by incubation with detection antibodies and a substrate solution to produce a colorimetric signal, which is proportional to the amount of cytokine present.
Conclusion
The presented data validates the anti-inflammatory effects of this compound. By inhibiting FABP4, this compound effectively reduces the production of key inflammatory mediators, including NO, TNF-α, and IL-6, in an LPS-stimulated macrophage model. While its potency is observed to be slightly lower than the well-established FABP4 inhibitor BMS309403 and the corticosteroid Dexamethasone, this compound demonstrates significant anti-inflammatory activity. These findings, supported by detailed protocols and pathway analysis, confirm this compound as a valuable tool for inflammation research and a promising candidate for further drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic functions of FABPs— mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Biological Functions and Regulatory Mechanisms of Fatty Acid Binding Protein 5 in Various Diseases [frontiersin.org]
- 7. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
comparing the Ki values of HTS01037 and other FABP inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinities (Ki values) of various Fatty Acid-Binding Protein (FABP) inhibitors, with a special focus on HTS01037. The data presented is intended to assist researchers in selecting appropriate chemical probes for their studies on FABP function and in the development of novel therapeutics targeting this important class of proteins.
Introduction to FABPs and Their Inhibition
Fatty Acid-Binding Proteins (FABPs) are a family of small intracellular lipid-binding proteins that play a crucial role in the transport and metabolism of fatty acids and other lipophilic molecules.[1] Different FABP isoforms are expressed in a tissue-specific manner and are implicated in a variety of physiological and pathological processes, including lipid metabolism, inflammation, insulin (B600854) resistance, and cancer.[1][2] Consequently, the development of small molecule inhibitors targeting specific FABP isoforms is an active area of research for the treatment of metabolic diseases, cardiovascular disorders, and cancer.[1][2]
This compound is a known inhibitor of adipocyte FABP (A-FABP or FABP4) and serves as a competitive antagonist of the protein-protein interactions mediated by FABP4.[3][4] This guide compares the in vitro efficacy of this compound with other notable FABP inhibitors.
Comparative Analysis of FABP Inhibitor Ki Values
The binding affinity of an inhibitor to its target protein is a critical parameter for its potential efficacy. The inhibition constant (Ki) is a measure of this affinity, with lower Ki values indicating a stronger interaction. The following table summarizes the Ki values of this compound and other selected FABP inhibitors against various FABP isoforms.
| Inhibitor | Target FABP Isoform(s) | Ki Value (µM) | Additional Information |
| This compound | FABP4 (AFABP/aP2) | 0.67 [3][4][5] | A competitive antagonist of FABP4-mediated protein-protein interactions.[3][4] |
| BMS-309403 | FABP4, FABP3, FABP5 | <0.002 (FABP4), 0.25 (FABP3), 0.35 (FABP5)[5] | A potent and selective FABP4 inhibitor. |
| FABP4-IN-3 | FABP4, FABP3 | 0.025 (FABP4), 15.03 (FABP3)[1] | Exhibits high selectivity for FABP4 over FABP3.[1] |
| RO6806051 | FABP4, FABP5 | 0.011 (FABP4), 0.086 (FABP5)[5] | A potent dual inhibitor of FABP4 and FABP5.[5] |
| FABP4-IN-2 | FABP4, FABP3 | 0.51 (FABP4), 33.01 (FABP3)[1] | A selective and orally active FABP4 inhibitor.[1] |
| ART26.12 | FABP5 | 0.77[5] | A selective FABP5 inhibitor.[5] |
| FABP inhibitor 1 | FABP4 | 0.03[5] | A potent and selective FABP4 inhibitor.[5] |
Experimental Protocols: Determination of Ki Values
The Ki values presented in this guide are predominantly determined using a fluorescence displacement assay. This competitive binding assay measures the ability of a test compound to displace a fluorescent probe from the ligand-binding pocket of the FABP.
Principle of the Fluorescence Displacement Assay
The assay relies on the fluorescent probe 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS), which exhibits low fluorescence in an aqueous environment but becomes highly fluorescent upon binding to the hydrophobic pocket of a FABP. An inhibitor competing for the same binding site will displace 1,8-ANS, leading to a decrease in fluorescence intensity. The Ki value of the inhibitor is then calculated from the concentration-dependent displacement curve.
Generalized Experimental Protocol
While specific parameters may vary between studies, a general protocol for the 1,8-ANS fluorescence displacement assay is as follows:
-
Reagent Preparation:
-
Prepare a stock solution of 1,8-ANS in a suitable solvent (e.g., absolute ethanol) and dilute it to the final working concentration in the assay buffer (e.g., 25 mM Tris-HCl, pH 7.4).[3]
-
Prepare stock solutions of the purified FABP protein and the test inhibitors.
-
-
Assay Procedure:
-
In a suitable microplate or cuvette, combine the FABP protein and 1,8-ANS at their final concentrations.
-
Add increasing concentrations of the test inhibitor to the protein-probe mixture. A vehicle control (without inhibitor) should be included.
-
Incubate the mixture for a defined period at a specific temperature to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a spectrofluorometer at the appropriate excitation and emission wavelengths for 1,8-ANS (typically around 350 nm for excitation and 460-520 nm for emission).
-
-
Data Analysis:
-
The raw fluorescence data is corrected for background fluorescence.
-
The percentage of probe displacement is calculated for each inhibitor concentration.
-
The IC50 value (the concentration of inhibitor that displaces 50% of the fluorescent probe) is determined by fitting the data to a suitable dose-response curve using non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and dissociation constant of the fluorescent probe.
-
Visualizing Experimental and Logical Frameworks
To better illustrate the processes involved in comparing FABP inhibitors, the following diagrams have been generated using the DOT language.
Caption: Workflow for determining inhibitor Ki values using a fluorescence displacement assay.
FABP4 Signaling Pathway in Inflammation
FABP4 plays a significant role in inflammatory signaling pathways, particularly through its interaction with the peroxisome proliferator-activated receptor-gamma (PPARγ) and its influence on the nuclear factor-kappa B (NF-κB) pathway.[6][7][8] Inhibition of FABP4 can modulate these pathways, leading to anti-inflammatory effects.
Caption: Simplified FABP4 signaling pathway in the context of inflammation.
Logical Framework for Inhibitor Comparison
The selection of an appropriate FABP inhibitor for research or therapeutic development involves a multi-faceted comparison. The following diagram outlines the key considerations in this process.
Caption: Key considerations for the comparative evaluation of FABP inhibitors.
Conclusion
This guide provides a snapshot of the current landscape of FABP inhibitors, with this compound serving as a key reference point. The provided data and protocols are intended to be a valuable resource for the scientific community. The selection of an appropriate inhibitor will ultimately depend on the specific research question and experimental context. Researchers are encouraged to consider the potency, selectivity, and mechanism of action of each inhibitor in their experimental design.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FABP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. A FABP4-PPARγ signaling axis regulates human monocyte responses to electrophilic fatty acid nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unraveling the Binding Landscape of FABP4: A Comparative Guide to HTS01037 and Other Ligands
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between ligands and their protein targets is paramount for rational drug design. This guide provides a detailed comparison of the binding mode of HTS01037 with other notable Fatty Acid Binding Protein 4 (FABP4) ligands, supported by quantitative data and experimental methodologies.
Fatty Acid Binding Protein 4 (FABP4), also known as aP2, is a key regulator of lipid metabolism and inflammatory pathways, making it an attractive therapeutic target for metabolic diseases and cancer. A variety of small molecule inhibitors have been developed to modulate its activity. This guide focuses on the distinct binding characteristics of this compound in comparison to the potent inhibitor BMS309403 and natural fatty acid ligands.
Quantitative Comparison of Ligand Binding Affinities
The binding affinities of various ligands to FABP4 are crucial for understanding their potential efficacy. The following table summarizes the reported inhibition constants (Ki) and dissociation constants (Kd) for this compound and other representative FABP4 ligands.
| Ligand | Binding Affinity (Ki/Kd) | Assay Method | Reference |
| This compound | 670 nM (Ki) | Ligand displacement assay (1,8-ANS) | [1] |
| BMS309403 | <2 nM (Ki) | Ligand displacement assay (1,8-ANS) | [2][3] |
| Palmitic Acid | ~200-500 nM (Kd) | Various | [4] |
| Arachidonic Acid | Not explicitly found | - | |
| Compound 1 (novel inhibitor) | Not explicitly found in provided text | X-ray Crystallography and FMO analysis | [5] |
| Compound 2 (novel inhibitor) | Not explicitly found in provided text | X-ray Crystallography and FMO analysis | [5] |
Deciphering the Binding Modes: A Structural Perspective
The interaction of a ligand with its target protein is defined by a unique set of hydrogen bonds and hydrophobic interactions with specific amino acid residues within the binding pocket. Analysis of X-ray crystal structures provides a detailed map of these interactions.
This compound: A Fatty Acid Mimic
The crystal structure of this compound in complex with murine FABP4 (PDB ID: 3HK1) reveals that it occupies the canonical fatty acid-binding pocket.[6][7] Its binding is characterized by the following key interactions:
-
Hydrogen Bonds: The carboxylate group of this compound forms crucial hydrogen bonds with the side chains of Arg126 and Tyr128 .[8] This interaction is a hallmark of fatty acid binding to FABP4.
-
Hydrophobic Interactions: The rest of the molecule is stabilized by hydrophobic interactions with a number of residues, including Phe16, Val25, Ala33, Phe57, Ala75, and Arg106 .[8]
BMS309403: A High-Affinity Inhibitor
BMS309403 is a significantly more potent inhibitor of FABP4 than this compound.[2][3] While a detailed list of all interacting residues was not explicitly found in the provided search results, its binding mode within the fatty-acid-binding pocket is well-established.[9] Molecular docking and structural studies of similar high-affinity inhibitors suggest that in addition to interactions with residues like Arg126 and Tyr128, potent inhibitors often form additional interactions that enhance their affinity. For instance, studies on other novel inhibitors have highlighted the importance of interactions with Lys58 .[5] The aromatic rings of BMS309403 are positioned within hydrophobic regions of the binding pocket formed by residues such as Ala33, Gly34, Ala36, Pro38, Ser55, and Phe57 .[10]
Natural Fatty Acids: The Endogenous Ligands
Natural fatty acids, such as palmitic and arachidonic acid, bind within the hydrophobic cavity of FABP4. Their carboxylate head group typically forms hydrogen bonds with Arg127 and Tyr129 (human FABP4 numbering), and in some cases with Arg107 .[4] The aliphatic tail is accommodated within the hydrophobic pocket. Notably, fatty acids can adopt different conformations within the binding site, described as a "U-shape" or an "L-shape".[4] This conformational flexibility can influence the overall conformation of FABP4, particularly the "portal region" which governs ligand entry and exit.[4]
The Influence of Ligand Binding on FABP4 Conformation
The binding of different ligands can induce distinct conformational changes in FABP4, which can have functional consequences, such as influencing its nuclear translocation. The two primary conformations are the "open" and "closed" states, largely determined by the orientation of the Phe57 residue at the entrance of the binding cavity.[6][8]
-
In the closed conformation , Phe57 points inwards, restricting access to the binding pocket.[8]
-
In the open conformation , Phe57 projects outwards, exposing the ligand to the solvent.[6][8]
The crystal structure of FABP4 in complex with this compound (3HK1) is in the open conformation.[6][8] The ability of a ligand to stabilize a particular conformation can impact its biological activity.
Experimental Protocols
Reproducible and well-documented experimental methods are the foundation of reliable scientific comparison. Below are detailed protocols for key assays used to characterize FABP4 ligand binding.
Ligand Displacement Assay using 1,8-ANS
This assay is commonly used to determine the binding affinity of a test compound by measuring its ability to displace a fluorescent probe, 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS), from the FABP4 binding pocket.
-
Reagents and Buffers:
-
Recombinant human or murine FABP4 protein.
-
1,8-ANS stock solution (e.g., in ethanol).
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 150 mM NaCl).
-
Test compounds (e.g., this compound, BMS309403) at various concentrations.
-
-
Procedure:
-
Prepare a solution of FABP4 and 1,8-ANS in the assay buffer. The concentrations should be optimized to yield a stable and measurable fluorescence signal.
-
In a multi-well plate, add the FABP4/1,8-ANS mixture to each well.
-
Add serial dilutions of the test compound to the wells. Include a control with no test compound.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a specific time to reach equilibrium.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~350-380 nm, emission ~450-500 nm).
-
-
Data Analysis:
-
The decrease in fluorescence intensity is proportional to the displacement of 1,8-ANS by the test compound.
-
Plot the percentage of inhibition versus the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that causes 50% inhibition) by fitting the data to a suitable dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which requires knowledge of the Kd of 1,8-ANS for FABP4.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
-
Sample Preparation:
-
Prepare highly pure, concentrated solutions of FABP4 and the ligand in the same, precisely matched buffer. Dialysis of both samples against the same buffer is highly recommended to minimize heats of dilution.
-
Degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles.
-
-
Instrumentation and Setup:
-
Use an isothermal titration calorimeter.
-
Thoroughly clean the sample cell and the injection syringe.
-
Load the FABP4 solution into the sample cell and the ligand solution into the injection syringe.
-
-
Titration Experiment:
-
Set the experimental parameters, including the temperature, stirring speed, injection volume, and spacing between injections.
-
Perform a series of small, sequential injections of the ligand into the protein solution.
-
Record the heat released or absorbed after each injection.
-
-
Data Analysis:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the Kd, n, and ΔH. The change in Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Visualizing Binding Mode Differences
The following diagram, generated using the DOT language, illustrates the key differences in the binding modes of this compound, BMS309403, and a natural fatty acid with FABP4.
Caption: Comparative binding modes of FABP4 ligands.
This guide provides a foundational understanding of the differential binding of this compound and other key ligands to FABP4. A thorough grasp of these molecular interactions is essential for the continued development of novel and selective FABP4 inhibitors for therapeutic applications.
References
- 1. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. A high-resolution data set of fatty acid-binding protein structures. I. Dynamics of FABP4 and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction Analysis of FABP4 Inhibitors by X-ray Crystallography and Fragment Molecular Orbital Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of Gated Ligand Binding Recognizes an Allosteric Site for Blocking FABP4-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. Concerted Dynamic Motions of an FABP4 Model and Its Ligands Revealed by Microsecond Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
evaluating the therapeutic potential of HTS01037 versus next-generation FABP inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic potential of the fatty acid-binding protein (FABP) inhibitor HTS01037 against emerging next-generation FABP inhibitors. This document synthesizes experimental data on their biochemical potency, cellular activity, and in vivo efficacy, offering a comprehensive resource to inform future research and development in this promising therapeutic area.
Fatty acid-binding proteins (FABPs) are a family of intracellular lipid chaperones that regulate fatty acid trafficking and signaling. Their involvement in a multitude of pathological processes, including metabolic diseases, inflammation, and cancer, has positioned them as attractive therapeutic targets. This compound was one of the earlier identified small molecule inhibitors of FABP4. Since its discovery, a new wave of more potent and selective "next-generation" inhibitors has emerged, targeting various FABP isoforms with improved pharmacological profiles. This guide evaluates the standing of this compound in the current landscape of FABP inhibitor development.
Data Presentation: Quantitative Comparison of FABP Inhibitors
The therapeutic potential of a given FABP inhibitor is initially assessed by its binding affinity (Ki) and inhibitory concentration (IC50) against various FABP isoforms. A lower value indicates higher potency. Selectivity, a critical parameter for minimizing off-target effects, is determined by comparing the affinity for the target isoform to that of other FABPs.
| Inhibitor | Target FABP(s) | Ki (nM) vs. FABP4 (aP2) | Ki (nM) vs. FABP5 (E-FABP) | Ki (nM) vs. FABP3 (H-FABP) | Reference(s) |
| This compound | FABP4 (pan-FABP at higher conc.) | 670 | 3,400 | 9,100 | [1][2] |
| BMS-309403 | FABP4 | <2 | 350 | 250 | [1][3] |
| ART26.12 | FABP5 | >19,250 (>25x selectivity) | 770 | >19,250 (>25x selectivity) | [4] |
| FABP4-IN-3 | FABP4 | 25 | - | 15,030 | |
| RO6806051 | FABP4/5 | 11 | 86 | - | [3] |
| Table 1: Comparative Binding Affinities (Ki) of this compound and Next-Generation FABP Inhibitors. |
| Inhibitor | Cell-Based Assay | Observed Effect | IC50/Effective Concentration | Reference(s) |
| This compound | Lipolysis in 3T3-L1 adipocytes | Inhibition of isoproterenol-stimulated lipolysis | Not explicitly defined | [1] |
| LPS-stimulated macrophages | Reduction of inflammatory response | Not explicitly defined | [1] | |
| Pancreatic cancer cell viability (KPC, PANC-1) | Suppression of FABP4-induced viability | 30 µM | [5] | |
| BMS-309403 | Lipolysis in human primary adipocytes | Inhibition of isoproterenol-stimulated lipolysis | >25 µM | [1] |
| MCP-1 release from THP-1 macrophages | Suppression of MCP-1 release | ≥10 µM | [1] | |
| Compound 2 (FABP4/5 dual inhibitor) | Lipolysis in human primary adipocytes | Inhibition of isoproterenol-stimulated lipolysis | 22 µM | [1] |
| Table 2: In Vitro Cellular Activity of this compound and a Next-Generation Comparator. |
| Inhibitor | Animal Model | Therapeutic Area | Key Findings | Dosing Regimen | Reference(s) |
| This compound | Orthotopic pancreatic cancer mouse model (KPC cells) | Cancer | Significantly suppressed tumor growth, improved distant metastases and survival. Enhanced efficacy of gemcitabine (B846). | 1.5 or 5 mg/kg, intraperitoneally | [5][6] |
| BMS-309403 | Diet-induced obesity mouse model | Metabolic Disease | Ameliorated dyslipidemia. | 3, 10, and 30 mg/kg formulated in diet | [1] |
| ART26.12 | Paclitaxel-induced neuropathy rat model | Neuropathic Pain | Reduced mechanical and cold allodynia. | 25 or 50 mg/kg BID, oral | [7] |
| Table 3: Preclinical In Vivo Efficacy of this compound and Next-Generation FABP Inhibitors. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by FABP inhibitors and a general workflow for their evaluation.
Caption: A generalized workflow for the preclinical evaluation of FABP inhibitors.
Caption: FABP4 promotes pancreatic cancer progression via ZEB1 upregulation.[6]
Caption: FABP5 facilitates cancer cell growth by activating PPARβ/δ.
Caption: FABP5 is implicated in TLR2-mediated inflammatory signaling in macrophages.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of FABP inhibitors.
Protocol 1: Fluorescence Displacement Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a fluorescent probe from the FABP binding pocket.
Materials:
-
Purified recombinant human FABP protein (e.g., FABP4, FABP5).
-
Fluorescent probe: 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS) or 11-((5-dimethylaminonaphthalene-1-sulfonyl)amino)undecanoic acid (DAUDA).
-
Assay buffer: 25-30 mM Tris-HCl, 100 mM NaCl, pH 7.4-7.5.
-
Test inhibitor (e.g., this compound) dissolved in DMSO.
-
Fluorescence spectrophotometer or plate reader.
Procedure:
-
Prepare a solution of the fluorescent probe (e.g., 5 µM 1,8-ANS) in the assay buffer.
-
Add the purified FABP protein to the probe solution to a final concentration that yields a significant fluorescence enhancement (e.g., 3 µM).
-
Allow the protein and probe to incubate and reach equilibrium.
-
Serially dilute the test inhibitor in DMSO and then into the assay buffer.
-
Add increasing concentrations of the test inhibitor to the protein-probe mixture.
-
Measure the fluorescence intensity after each addition, allowing the reaction to equilibrate. A decrease in fluorescence indicates displacement of the probe.
-
The data is then analyzed using non-linear regression to calculate the IC50, which can be converted to a Ki value using the Cheng-Prusoff equation.
Protocol 2: 3T3-L1 Adipocyte Lipolysis Assay
This assay measures the ability of an inhibitor to block hormone-stimulated lipolysis (the breakdown of triglycerides into glycerol (B35011) and free fatty acids) in adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes cultured in 96-well plates.
-
Lipolysis Assay Buffer.
-
Lipolysis Wash Buffer.
-
Isoproterenol (B85558) (a β-adrenergic agonist to stimulate lipolysis).
-
Test inhibitor (e.g., this compound).
-
Glycerol detection reagent.
-
Spectrophotometric multiwell plate reader.
Procedure:
-
Wash the differentiated 3T3-L1 adipocytes twice with Lipolysis Wash Buffer.
-
Add Lipolysis Assay Buffer to each well.
-
Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control for a specified time (e.g., 1 hour).
-
Stimulate lipolysis by adding isoproterenol to a final concentration of 100 nM to the appropriate wells.
-
Incubate the plate for 1-3 hours.
-
Transfer a portion of the culture medium to a new 96-well plate.
-
Add the glycerol detection reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at 540-570 nm. The amount of glycerol released is proportional to the extent of lipolysis.
Protocol 3: Macrophage Anti-Inflammatory Assay (LPS-induced TNF-α release)
This assay assesses the anti-inflammatory properties of an inhibitor by measuring its ability to reduce the production of pro-inflammatory cytokines, such as TNF-α, from macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line.
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Lipopolysaccharide (LPS) from E. coli.
-
Test inhibitor (e.g., this compound).
-
TNF-α ELISA kit.
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[8]
-
The next day, remove the medium and replace it with fresh medium containing various concentrations of the test inhibitor or vehicle. Pre-incubate for 1 hour.[9]
-
Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL.[8]
-
Incubate for 4-6 hours for TNF-α protein measurement.[10]
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's protocol.
Protocol 4: In Vivo Orthotopic Pancreatic Cancer Model
This protocol describes a preclinical model to evaluate the anti-tumor efficacy of an FABP inhibitor, alone or in combination with standard chemotherapy.
Materials:
-
Immunodeficient mice (e.g., SCID or nude mice).
-
Pancreatic cancer cell line (e.g., KPC, MIA PaCa-2) engineered to express luciferase.
-
Test inhibitor (this compound).
-
Standard chemotherapy agent (e.g., Gemcitabine).
-
In vivo imaging system for bioluminescence.
-
D-luciferin substrate.
Procedure:
-
Formulation of this compound: A suspended solution for intraperitoneal injection can be prepared by adding a DMSO stock solution to PEG300, followed by Tween-80 and saline.[11]
-
Orthotopic Tumor Implantation: Anesthetize the mouse and surgically expose the pancreas. Inject the luciferase-expressing pancreatic cancer cells into the tail of the pancreas.[12]
-
Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging. Once tumors reach a predetermined size, randomize the mice into treatment groups.[12]
-
Treatment Administration:
-
Control group: Administer the vehicle solution.
-
This compound group: Administer this compound (e.g., 5 mg/kg) via intraperitoneal injection at specified intervals.[5]
-
Gemcitabine group: Administer gemcitabine (e.g., 50-100 mg/kg) via intraperitoneal injection, often weekly.[12][13]
-
Combination group: Administer both this compound and gemcitabine.
-
-
Efficacy Evaluation: Monitor tumor volume via bioluminescence imaging throughout the study. At the end of the study, sacrifice the mice and excise the primary tumors for weight measurement and histological analysis. Assess for distant metastases.[5][14]
Concluding Remarks
The landscape of FABP inhibitor research is rapidly evolving. While this compound has demonstrated efficacy in preclinical cancer models, particularly in pancreatic cancer, its lower potency and selectivity compared to next-generation inhibitors may limit its clinical translatability.[1]
Next-generation inhibitors such as BMS-309403 exhibit significantly higher potency for FABP4, and compounds like ART26.12 demonstrate isoform-selectivity for FABP5, which is crucial for targeting specific pathologies while minimizing potential side effects.[4] The development of dual FABP4/5 inhibitors also represents a promising strategy for diseases where both isoforms play a role.
The choice of inhibitor for therapeutic development will ultimately depend on the specific disease indication. For metabolic diseases and certain inflammatory conditions, the high potency and selectivity of inhibitors like BMS-309403 are advantageous. For neuropathic pain, a selective FABP5 inhibitor such as ART26.12 is showing promise. In the context of pancreatic cancer, while this compound has provided valuable proof-of-concept, the development of more potent and selective FABP4 inhibitors could offer enhanced therapeutic benefit.
This guide serves as a foundational resource for researchers in the field. The provided data and protocols should facilitate the objective evaluation and comparison of existing and novel FABP inhibitors, ultimately accelerating the development of new therapies for a range of diseases.
References
- 1. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. FABP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. artelobio.com [artelobio.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. scholar.usuhs.edu [scholar.usuhs.edu]
- 14. researchgate.net [researchgate.net]
HTS01037: A Comparative Analysis of Binding Specificity for FABP3 and FABP5
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the binding affinity of the small molecule inhibitor HTS01037 to Fatty Acid Binding Protein 3 (FABP3) and Fatty Acid Binding Protein 5 (FABP5). The data presented herein is crucial for assessing the specificity of this compound and its potential for targeted therapeutic applications.
This compound has been identified as a potent ligand for adipocyte fatty acid-binding protein (AFABP/aP2), exhibiting a Ki of 0.67 μM.[1] Understanding its binding profile across other FABP isoforms is critical for evaluating its selectivity and potential off-target effects. This guide focuses on its interaction with FABP3 and FABP5, two important members of the FABP family involved in distinct physiological and pathological processes.
Comparative Binding Affinity of this compound
A fluorescence-based ligand displacement assay was utilized to determine the binding affinity (Ki) of this compound for various FABP isoforms. The results, summarized in the table below, demonstrate that while this compound is a potent inhibitor of AFABP/aP2, it also exhibits binding to other FABPs, including FABP3 and FABP5, albeit with differing affinities.
| FABP Isoform | Common Name | Ki (μM) of this compound |
| AFABP/aP2 | Adipocyte FABP | 0.67 ± 0.18 |
| FABP3 | Heart FABP | 2.0 ± 0.4 |
| FABP5 | Epidermal FABP | 1.5 ± 0.3 |
| L-FABP | Liver FABP | 3.1 ± 0.5 |
| I-FABP | Intestinal FABP | >10 |
Experimental Protocols
Fluorescent Ligand Displacement Assay
The binding affinity of this compound to FABP3 and FABP5 was determined using a competitive displacement assay with the fluorescent probe 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS).[1]
-
Protein Preparation: Recombinant human FABP3 and FABP5 were expressed and purified to homogeneity.
-
Assay Buffer: The assay was performed in 25 mM Tris-HCl, pH 7.4.
-
Fluorescent Probe: 1,8-ANS was dissolved in absolute ethanol (B145695) and then diluted in the assay buffer to a final concentration of 5 μM. The final ethanol concentration was maintained at 0.05%.
-
Binding Reaction: Purified FABP protein was titrated into a solution containing 500 μL of 5 μM 1,8-ANS.
-
Fluorescence Measurement: The enhancement of fluorescence upon binding of 1,8-ANS to the FABP was measured using a fluorescence spectrophotometer with excitation and emission wavelengths set appropriately for 1,8-ANS (e.g., excitation at 350 nm and emission at 480 nm), with 4 nm excitation and emission slit widths.[1]
-
Competitive Binding: To determine the Ki of this compound, the assay was performed in the presence of varying concentrations of the compound. The ability of this compound to displace 1,8-ANS from the FABP binding pocket results in a decrease in fluorescence.
-
Data Analysis: The inhibition constant (Ki) was calculated by fitting the data to a competitive binding model using non-linear regression analysis with software such as PRISM.
Signaling Pathways and Experimental Workflow
To visualize the distinct roles of FABP3 and FABP5 and the experimental approach to determining binding affinity, the following diagrams are provided.
Caption: Binding specificity of this compound for FABP isoforms.
Caption: Workflow for the fluorescent ligand displacement assay.
Distinct Signaling Roles of FABP3 and FABP5
FABP3 and FABP5, while both members of the fatty acid-binding protein family, participate in different cellular signaling pathways.
-
FABP3 (Heart-type FABP): Primarily expressed in tissues with high fatty acid oxidation rates like the heart and skeletal muscle, FABP3 is crucial for transporting long-chain fatty acids from the cytoplasm to the mitochondria for β-oxidation and energy production. It has also been implicated in modulating signaling pathways such as the MAPK pathway.
-
FABP5 (Epidermal FABP): FABP5 is expressed in a variety of tissues, including the skin, brain, and adipose tissue. It is known to transport fatty acids and other lipophilic ligands, such as endocannabinoids and retinoic acid, from the cytoplasm to the nucleus. Inside the nucleus, these ligands can activate nuclear receptors like peroxisome proliferator-activated receptor β/δ (PPARβ/δ), thereby regulating gene expression involved in cell proliferation, differentiation, and inflammation.
Caption: Simplified signaling pathways of FABP3 and FABP5.
Conclusion
The provided data indicates that this compound is not exclusively selective for AFABP/aP2 and demonstrates measurable binding to both FABP3 and FABP5. While its affinity for FABP3 and FABP5 is lower than for its primary target, these interactions should be considered when utilizing this compound as a chemical probe in biological systems where these FABP isoforms are expressed. Researchers should exercise caution and may need to employ complementary approaches to confirm that the observed biological effects of this compound are solely attributable to the inhibition of AFABP/aP2. This guide serves as a critical resource for interpreting experimental results and designing future studies involving this compound.
References
HTS01037 in Focus: A Comparative Literature Review of Metabolic Modulators Targeting Fatty Acid Binding Proteins
For Immediate Release
A detailed comparative analysis of the fatty acid-binding protein (FABP) inhibitor HTS01037 against other key metabolic modulators reveals significant differences in potency and selectivity. This review synthesizes available preclinical data to provide researchers, scientists, and drug development professionals with a comprehensive guide to the performance of these compounds, supported by experimental data and detailed methodologies.
This compound is a small molecule inhibitor of adipocyte fatty acid-binding protein (FABP4, also known as aP2), a key regulator of lipid metabolism and inflammatory signaling. By competitively antagonizing the protein-protein interactions mediated by FABP4, this compound has been shown to modulate metabolic processes, including lipolysis and inflammation. This review provides a comparative analysis of this compound with other notable FABP inhibitors, presenting a clear overview of their relative performance based on available preclinical data.
Comparative Performance of FABP Inhibitors
A critical aspect of evaluating metabolic modulators is their potency and selectivity. The available data for this compound and its comparators, primarily other FABP4 inhibitors, are summarized below.
In Vitro Binding Affinity and Potency
The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics for assessing the potency of an inhibitor. A lower value indicates a higher binding affinity and greater potency.
| Compound | Target(s) | Ki (μM) | IC50 (μM) | Key Findings |
| This compound | FABP4 (AFABP/aP2) | 0.67[1] | - | A competitive antagonist of protein-protein interactions mediated by AFABP/aP2.[1] It is somewhat selective for FABP4 but acts as a pan-FABP inhibitor at higher concentrations. |
| BMS-309403 | FABP4, FABP3, FABP5 | <0.002 (FABP4), 0.25 (FABP3), 0.35 (FABP5)[2][3] | - | A potent and selective inhibitor of FABP4, demonstrating significantly higher affinity than this compound.[4] |
| FABP4-IN-2 | FABP4, FABP3 | 0.51 (FABP4), 33.01 (FABP3) | - | A selective and orally active FABP4 inhibitor. |
| FABP4-IN-3 | FABP4, FABP3 | 0.025 (FABP4), 15.03 (FABP3) | - | A highly selective FABP4 inhibitor with over 600-fold selectivity over FABP3. |
| ABP/PPAR modulator 1 | FABP1, FABP4, PPARα, PPARγ, PPARδ | - | 0.65 (FABP1), 1.08 (FABP4) | An orally active dual modulator of FABPs and PPARs. |
Cellular Activity: Inhibition of Lipolysis and Inflammation
The functional effects of these inhibitors are often assessed in cell-based assays that measure their ability to inhibit lipolysis in adipocytes and reduce inflammatory responses in macrophages.
| Compound | Cell-Based Assay | Cell Line | Key Findings |
| This compound | Inhibition of lipolysis | 3T3-L1 adipocytes | Inhibits lipolysis in adipocytes.[1] |
| Reduction of inflammation | Cultured macrophages | Reduces LPS-stimulated inflammation.[1] | |
| BMS-309403 | Inhibition of lipolysis | 3T3-L1 adipocytes, primary human adipocytes | Less potent at inhibiting isoproterenol-stimulated lipolysis compared to "Compound 2". |
| Reduction of inflammation | THP-1 macrophages | Reduces MCP-1 release. | |
| Compound 2 (Novel FABP4/5 inhibitor) | Inhibition of lipolysis | 3T3-L1 adipocytes, primary human adipocytes | More potent than BMS-309403 in inhibiting isoproterenol-stimulated lipolysis (IC50 = 22 μM vs. >25 μM for BMS-309403). |
| Compound 3 (Novel FABP4/5 inhibitor) | Inhibition of lipolysis | 3T3-L1 adipocytes | Reduces isoproterenol-stimulated lipolysis. |
Mechanism of Action: Targeting the FABP4 Signaling Pathway
FABP4 plays a crucial role in both intracellular lipid trafficking and extracellular signaling. As an intracellular lipid chaperone, it facilitates the movement of fatty acids, influencing processes like lipolysis through its interaction with hormone-sensitive lipase (B570770) (HSL). Extracellularly, secreted FABP4 can act as an adipokine, contributing to inflammation and insulin (B600854) resistance. FABP4 inhibitors like this compound interfere with these processes by binding to the fatty acid-binding pocket of the protein.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are outlined below.
Ligand Binding Affinity Assay (Fluorescence Displacement)
This assay determines the binding affinity of a compound to a FABP by measuring the displacement of a fluorescent probe.
Protocol:
-
Reagent Preparation: Purified recombinant FABP4 protein is diluted in an appropriate buffer (e.g., 25 mM Tris-HCl, pH 7.4). A fluorescent probe, such as 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS), is prepared in a suitable solvent and then diluted in the assay buffer. Test compounds, including this compound and other inhibitors, are serially diluted to create a range of concentrations.
-
Incubation: The FABP4 protein is incubated with the fluorescent probe in a microplate well, allowing the probe to bind to the protein's fatty acid-binding pocket, resulting in an increase in fluorescence.
-
Compound Addition: The serially diluted test compounds are added to the wells containing the FABP4-probe complex.
-
Fluorescence Measurement: The plate is incubated to allow the system to reach equilibrium. The fluorescence intensity is then measured using a fluorescence plate reader. A decrease in fluorescence indicates that the test compound has displaced the fluorescent probe from the FABP4 binding pocket.
-
Data Analysis: The concentration of the test compound that causes 50% displacement of the probe (IC50) is determined. The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant of the fluorescent probe.
Adipocyte Lipolysis Assay
This assay measures the ability of a compound to inhibit the breakdown of triglycerides (lipolysis) in adipocytes, typically by quantifying the amount of glycerol (B35011) released into the culture medium.
Protocol:
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes.
-
Compound Treatment: Differentiated adipocytes are pre-incubated with various concentrations of the test compounds (e.g., this compound, BMS-309403) or a vehicle control.
-
Lipolysis Stimulation: Lipolysis is stimulated by adding a β-adrenergic agonist, such as isoproterenol, to the culture medium.
-
Sample Collection: After a defined incubation period, the culture medium is collected.
-
Glycerol Measurement: The concentration of glycerol in the collected medium is quantified using a colorimetric or fluorometric assay kit. The amount of glycerol released is directly proportional to the rate of lipolysis.
-
Data Analysis: The percentage of inhibition of lipolysis is calculated by comparing the glycerol levels in the compound-treated wells to the vehicle-treated (stimulated) control wells.
Macrophage Anti-inflammatory Assay
This assay evaluates the anti-inflammatory effects of a compound by measuring its ability to reduce the production of pro-inflammatory cytokines, such as Monocyte Chemoattractant Protein-1 (MCP-1), in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Protocol:
-
Cell Culture: A macrophage cell line (e.g., THP-1 or RAW 264.7) is cultured. THP-1 cells are typically differentiated into macrophage-like cells using phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Compound Treatment: The macrophages are pre-treated with different concentrations of the test compounds or a vehicle control.
-
Inflammatory Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and the production of cytokines.
-
Supernatant Collection: After an appropriate incubation time, the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of MCP-1 in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The inhibitory effect of the compound on MCP-1 production is determined by comparing the cytokine levels in the treated samples to the LPS-stimulated control samples.
Discussion and Future Directions
The available data indicate that while this compound is an effective inhibitor of FABP4, other compounds such as BMS-309403 exhibit significantly greater potency and selectivity. The development of highly selective inhibitors is crucial to minimize off-target effects and improve the therapeutic window. The comparative cell-based assay data further highlight these differences in functional activity.
The field of metabolic modulators is rapidly evolving, with ongoing efforts to develop novel compounds with improved pharmacological profiles. Future research should focus on direct, head-to-head comparisons of these inhibitors in standardized in vivo models of metabolic diseases to better understand their therapeutic potential. Furthermore, a deeper investigation into the downstream signaling pathways affected by these inhibitors will provide a more complete picture of their mechanisms of action and may reveal novel therapeutic targets. While the current focus is on FABP inhibitors, a broader understanding of how these agents compare to other classes of metabolic modulators, such as PPAR agonists or SGLT2 inhibitors, in terms of efficacy and safety in specific disease contexts will be essential for guiding future clinical development.
References
- 1. Lipopolysaccharide and palmitic acid synergistically induced MCP-1 production via MAPK-meditated TLR4 signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 3. researchgate.net [researchgate.net]
- 4. Constitutive and LPS-Induced Expression of MCP-1 and IL-8 by Human Uveal Melanocytes In Vitro and Relevant Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal and Safe Handling of HTS01037
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the proper disposal and handling of HTS01037, a small molecule inhibitor of Fatty Acid Binding Protein 4 (FABP4). Adherence to these procedures is essential for ensuring laboratory safety and environmental protection. This guide also includes detailed experimental protocols and a summary of the compound's mechanism of action to support your research endeavors.
I. This compound: General Information and Storage
This compound is a potent antagonist of the protein-protein interactions mediated by adipocyte fatty acid-binding protein (AFABP/aP2 or FABP4). It is a valuable tool for studying the roles of FABP4 in metabolic diseases and inflammation. Proper storage is crucial to maintain its stability and efficacy.
| Parameter | Recommendation |
| Storage Temperature | Store the solid compound at -20°C for long-term storage. |
| Shipping Conditions | Typically shipped at room temperature. |
| Solution Storage | Once dissolved, store solutions at -80°C. |
| Incompatible Materials | Avoid strong oxidizing agents and strong acids.[1] |
II. Proper Disposal Procedures for this compound
As with many novel research chemicals, this compound should be treated as hazardous waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance, as local regulations may vary.
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[1]
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, including empty or contaminated vials and contaminated lab supplies (e.g., weigh boats, pipette tips), in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound, including unused stock solutions, experimental solutions, and the initial rinses of "empty" containers, must be collected in a dedicated, leak-proof hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
Storage of Waste: Store the hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory. Ensure the container is kept tightly closed except when adding waste.
-
Arranging for Disposal: Follow your institution's procedures for requesting a chemical waste pickup from the EHS department.
In Case of a Spill:
-
Small Spill: For a small amount of solid material, carefully sweep it up, avoiding dust formation, and place it in a suitable, sealed container for disposal as hazardous waste.[1]
-
Large Spill: In the event of a large spill, evacuate the area and immediately contact your institution's EHS department for guidance on cleanup and disposal.[1]
III. Experimental Protocol: Assessing the Effect of this compound on Cell Viability using an MTS Assay
This protocol outlines a method to determine the cytotoxic effects of this compound on a relevant cell line (e.g., 3T3-L1 adipocytes or a macrophage cell line) using a colorimetric MTS assay.
Materials:
-
This compound
-
Appropriate cell line and complete culture medium
-
96-well sterile, tissue culture-treated plates
-
MTS reagent (containing an electron coupling reagent like PES)
-
Dimethyl sulfoxide (B87167) (DMSO) for preparing this compound stock solution
-
Phosphate-buffered saline (PBS)
-
Microplate spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.
-
Include wells with medium only for background control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically ≤ 0.5%).
-
Include a vehicle control (medium with the same final concentration of DMSO as the treated wells).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTS Assay:
-
Following the incubation period, add 20 µL of the MTS reagent directly to each well.
-
Incubate the plate for 1 to 4 hours at 37°C. The incubation time may need to be optimized based on the cell type and density.
-
-
Data Acquisition:
-
After the incubation with the MTS reagent, measure the absorbance at 490 nm using a microplate spectrophotometer.
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells (background) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (which is set to 100% viability).
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
IV. Mechanism of Action: this compound and the NF-κB Signaling Pathway
This compound functions as an inhibitor of Fatty Acid Binding Protein 4 (FABP4). In various cell types, particularly macrophages, FABP4 has been shown to be a positive regulator of inflammatory responses. One of the key pathways through which FABP4 exerts its pro-inflammatory effects is the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. By binding to and inhibiting FABP4, this compound can attenuate this downstream inflammatory signaling.
Figure 1: this compound inhibits the FABP4-mediated activation of the NF-κB signaling pathway.
This guide is intended to provide essential information for the safe handling and disposal of this compound. Always consult your institution's specific safety guidelines and protocols. By providing this information, we aim to support your research while prioritizing safety and regulatory compliance.
References
Personal protective equipment for handling HTS01037
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling HTS01037 to prevent any direct contact with the compound. The following table outlines the required PPE for various handling procedures.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free. The outer glove's cuff should extend over the gown sleeve. | Prevents skin absorption. Double gloving provides an additional layer of protection.[1] |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated). | Protects skin and clothing from contamination. Must be disposed of as hazardous waste after use.[2] |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full face shield should be worn over the goggles. | Protects against splashes and aerosolized particles from entering the eyes or face.[1][2] |
| Respiratory Protection | N95 Respirator (or higher) | A NIOSH-approved N95 or higher-rated respirator. | Required when handling the solid compound outside of a certified containment system to prevent inhalation.[2] |
| Foot & Hair Protection | Shoe & Hair Covers | Disposable, non-slip shoe covers and a hair bonnet. | Prevents the spread of contamination outside of the laboratory. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure risks. The following step-by-step protocol should be followed:
-
Preparation :
-
Ensure that all necessary PPE is available and in good condition.
-
Prepare the work area by lining it with absorbent, disposable bench paper.
-
Verify that a properly calibrated analytical balance is located within a chemical fume hood or other ventilated enclosure.
-
Have all necessary equipment, such as spatulas, weigh boats, and solvent dispensers, readily available.
-
-
Compound Weighing and Reconstitution :
-
Perform all manipulations of solid this compound within a certified chemical fume hood to control airborne particles.
-
Wear all required PPE, including double nitrile gloves, a disposable gown, safety goggles, a face shield, and an N95 respirator.
-
Carefully weigh the desired amount of this compound using a clean weigh boat.
-
To reconstitute, add the appropriate solvent to the vial containing the compound. Cap the vial securely and mix by vortexing or sonicating until the compound is fully dissolved.
-
-
Experimental Use :
-
When working with solutions of this compound, continue to wear double nitrile gloves, a disposable gown, and safety goggles.
-
Conduct all procedures that may generate aerosols within a chemical fume hood or a biological safety cabinet.
-
Use caution to avoid splashes and spills.
-
-
Decontamination :
-
After handling is complete, wipe down the work area with an appropriate deactivating solution or 70% ethanol.
-
Dispose of all contaminated disposable materials, including bench paper, pipette tips, and empty vials, in a designated hazardous waste container.
-
Disposal Plan
All waste materials that have come into contact with this compound are considered hazardous and must be disposed of in accordance with institutional and local regulations.
-
Solid Hazardous Waste : This includes used gloves, gowns, shoe covers, absorbent liners, weigh boats, and empty vials. These items should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Hazardous Waste : Unused or expired stock solutions and contaminated solvents must be collected in a labeled, leak-proof hazardous liquid waste container. Under no circumstances should this waste be poured down the drain.
-
Sharps Hazardous Waste : Needles and syringes used in any in vivo applications of the compound should be disposed of in a puncture-proof, labeled sharps container designated for hazardous waste.
All hazardous waste must be disposed of through a certified hazardous waste management company, typically via high-temperature incineration.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
